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  • Product: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone
  • CAS: 37847-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Introduction 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is a substituted aromatic ketone with significant potential as a chemical intermediate and building block in medicinal chemistry and materials science. As a memb...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is a substituted aromatic ketone with significant potential as a chemical intermediate and building block in medicinal chemistry and materials science. As a member of the acetophenone class, it possesses a reactive carbonyl group and a substituted phenolic ring, making it a versatile precursor for the synthesis of more complex molecules. Its structural features—a hydroxyl group capable of hydrogen bonding, an isopropyl group providing lipophilicity, and a methyl group influencing steric and electronic properties—suggest a nuanced physicochemical profile critical for its application in drug development and chemical synthesis.

This technical guide provides a comprehensive analysis of the core physicochemical properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's characteristics, detailed experimental protocols for their validation, and expert insights into the interpretation and application of this data. By grounding theoretical properties with robust, self-validating experimental workflows, this guide aims to empower researchers to confidently utilize this compound in their work.

Section 1: Molecular Identity and Computed Properties

A precise understanding of a compound's identity and theoretical properties is the cornerstone of any scientific investigation. These identifiers and computed values provide a baseline for experimental design and data interpretation.

Table 1: Chemical Identifiers for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Identifier Value Source
IUPAC Name 1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanone [1]
CAS Number 37847-35-1 [1]
Molecular Formula C₁₂H₁₆O₂ [1][2]
Canonical SMILES CC1=CC(=C(C=C1C(=O)C)C(C)C)O [2]

| InChI | InChI=1S/C12H16O2/c1-7(2)10-6-11(9(4)13)8(3)5-12(10)14/h5-7,14H,1-4H3 |[1][2] |

Chemical Structure:

Chemical structure of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Table 2: Computed Physicochemical Properties

Property Value Significance in Drug Development Source
Molecular Weight 192.25 g/mol Influences diffusion rates and compliance with Lipinski's Rule of Five. [1]
XLogP3 3.0 Predicts lipophilicity and membrane permeability. A value of 3.0 suggests good oral bioavailability potential. [1][2]
Hydrogen Bond Donor Count 1 The phenolic hydroxyl group can engage in hydrogen bonding with biological targets. [1]
Hydrogen Bond Acceptor Count 2 The carbonyl and hydroxyl oxygens can accept hydrogen bonds, influencing solubility and receptor binding.

| Rotatable Bond Count | 2 | Indicates conformational flexibility, which can be critical for binding to a target protein. | |

Section 2: Synthesis and Purification

While 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is available commercially, understanding its synthesis is crucial for researchers who may need to produce derivatives or scale up production. A plausible and efficient method is the Friedel-Crafts acylation of 4-isopropyl-2-methylphenol.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The core of this synthesis is an electrophilic aromatic substitution, where an acyl group is introduced onto the electron-rich phenolic ring. The hydroxyl group is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position to the hydroxyl group is blocked by the isopropyl group, acylation is directed to the ortho position.

Synthesis_Workflow Reactants 4-isopropyl-2-methylphenol + Acetic Anhydride Reaction Friedel-Crafts Acylation (DCM, 0°C to rt) Reactants->Reaction Catalyst AlCl₃ (Lewis Acid) Catalyst->Reaction Workup Quench (Ice/HCl) Liquid-Liquid Extraction Reaction->Workup Crude Product Purification Column Chromatography (Silica Gel) Workup->Purification Product 4'-Hydroxy-5'-isopropyl- 2'-methylacetophenone Purification->Product Purified Product

Caption: Proposed workflow for the synthesis and purification of the target compound.

Experimental Protocol: Synthesis
  • Reactor Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and cool the suspension to 0°C in an ice bath.

  • Reactant Addition: Dissolve 4-isopropyl-2-methylphenol (1.0 equivalent) and acetic anhydride (1.1 equivalents) in 20 mL of anhydrous DCM. Add this solution to the dropping funnel.

  • Reaction Execution: Add the reactant solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C. Causality: This slow addition controls the exothermic reaction and minimizes side-product formation.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly pour the reaction mixture over a mixture of crushed ice (200 g) and concentrated hydrochloric acid (20 mL). Causality: This step decomposes the aluminum chloride complex and neutralizes any remaining Lewis acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL). Causality: The bicarbonate wash removes any unreacted acetic acid or acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Experimental Protocol: Purification
  • Column Preparation: Prepare a silica gel column using a hexane/ethyl acetate solvent system.

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this onto the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

Section 3: Physicochemical Characterization - Experimental Protocols

While computed properties offer valuable estimates, experimentally determined data is the gold standard for research and development. The following protocols are designed to be robust and self-validating for determining the key physicochemical properties of the title compound.

Table 3: Summary of Key Physicochemical Properties and Methods

Property Importance Recommended Experimental Method
Melting Point Indicator of purity and solid-state stability. Digital Melting Point Apparatus
Solubility Critical for formulation, bioassay design, and ADME. Thermodynamic Shake-Flask Method
pKa Determines ionization state at physiological pH, affecting absorption and distribution. Potentiometric Titration

| Lipophilicity (LogP) | Governs membrane permeability and protein binding. | Shake-Flask Method (n-octanol/water) |

Protocol: Melting Point Determination
  • Sample Preparation: Ensure the purified compound is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary in a digital melting point apparatus.

  • Heating Profile: Use a rapid heating rate (10-20 °C/min) for a preliminary scan. For the precise measurement, use a slow heating rate (1-2 °C/min) starting from ~15°C below the approximate melting point.

  • Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. Trustworthiness: A sharp melting range (e.g., < 2°C) is a strong indicator of high purity.

Protocol: Thermodynamic Solubility Determination
  • System Preparation: Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, Phosphate-Buffered Saline (PBS) pH 7.4, ethanol, DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. Expertise: 24-48 hours is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, which is critical for accurate solubility measurement.

  • Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Analysis: Carefully take an aliquot from the supernatant and dilute it with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculation: Report the solubility in units such as mg/mL or µM.

Protocol: pKa Determination via Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol/water mixture) to ensure solubility.

  • Titration Setup: Calibrate a pH meter and electrode. Place the sample solution in a jacketed beaker at a constant temperature (25°C) and stir.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acidic phenol has been neutralized). This can be determined from the first derivative of the titration curve.

Section 4: Spectroscopic and Spectrometric Analysis

Structural elucidation and confirmation are non-negotiable steps in chemical research. The following spectroscopic techniques provide a detailed picture of the compound's molecular structure.

Analytical_Workflow Start Purified Compound MS Mass Spectrometry (MS) (Molecular Weight) Start->MS IR Infrared (IR) Spectroscopy (Functional Groups) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity & Structure) Start->NMR Confirmation Structural Confirmation MS->Confirmation IR->Confirmation NMR->Confirmation

Caption: Integrated workflow for the structural characterization of the compound.

¹H and ¹³C NMR Spectroscopy
  • Significance: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

  • Expected ¹H NMR Signals (in CDCl₃, δ ppm):

    • ~10-12: A broad singlet for the phenolic -OH proton (can be exchanged with D₂O).

    • ~7.5: A singlet for the aromatic proton ortho to the acetyl group.

    • ~6.8: A singlet for the aromatic proton ortho to the hydroxyl group.

    • ~3.2: A septet for the isopropyl -CH proton.

    • ~2.6: A singlet for the acetyl -CH₃ protons.

    • ~2.3: A singlet for the aromatic ring-attached -CH₃ protons.

    • ~1.2: A doublet for the two isopropyl -CH₃ groups.

  • Expected ¹³C NMR Signals (in CDCl₃, δ ppm):

    • >190: Carbonyl carbon of the acetyl group.

    • 110-160: Aromatic carbons.

    • <40: Aliphatic carbons (acetyl methyl, ring methyl, and isopropyl carbons).

  • Protocol:

    • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy
  • Significance: IR spectroscopy is used to identify the presence of key functional groups.

  • Expected Characteristic Peaks (cm⁻¹):

    • 3500-3200 (broad): O-H stretch from the phenolic group.

    • 3100-3000: Aromatic C-H stretch.

    • 2980-2850: Aliphatic C-H stretch from methyl and isopropyl groups.

    • ~1680-1660: C=O stretch from the aryl ketone.

    • ~1600, 1450: Aromatic C=C ring stretches.

  • Protocol (ATR):

    • Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

    • Apply pressure to ensure good contact.

    • Acquire the spectrum.

Mass Spectrometry (MS)
  • Significance: MS provides the exact molecular weight and fragmentation patterns, confirming the molecular formula.

  • Expected Results (ESI+):

    • Molecular Ion Peak [M+H]⁺: at m/z 193.12.

    • Sodium Adduct [M+Na]⁺: at m/z 215.10.[2]

  • Protocol (ESI):

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

    • Infuse the solution directly into the Electrospray Ionization (ESI) source of the mass spectrometer.

    • Acquire the mass spectrum in both positive and negative ion modes.

Section 5: Stability and Handling

  • Stability: Phenolic compounds can be susceptible to oxidation, which may result in discoloration over time. The presence of the electron-withdrawing acetyl group may offer some stability compared to simple phenols.

  • Storage: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to minimize degradation.

  • Safety and Handling:

    • Based on aggregated GHS information, this compound is classified with the following hazards:

      • H315: Causes skin irritation.[1]

      • H318: Causes serious eye damage.[1]

      • H335: May cause respiratory irritation.[1]

    • Precautions: Researchers should handle this chemical in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone presents a unique combination of structural features that make it a compound of interest for synthetic and medicinal chemists. Its predicted high lipophilicity (XLogP3 = 3.0) and possession of both hydrogen bond donor and acceptor groups suggest a favorable profile for interacting with biological systems. This guide has provided a robust framework for its synthesis, purification, and comprehensive physicochemical and spectroscopic characterization. By employing the detailed protocols within, researchers can ensure the quality and integrity of their material, build a reliable dataset of its properties, and confidently advance its application in their discovery and development programs.

References

  • PubChem. 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. National Center for Biotechnology Information. [Link]

  • PubChemLite. 4'-hydroxy-5'-isopropyl-2'-methylacetophenone. Université du Luxembourg. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone: A Technical Guide to Synthesis and Bioactivity

Executive Summary & Structural Rationale As a Senior Application Scientist navigating the intersection of natural product chemistry and rational drug design, I frequently encounter compounds that require structural optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist navigating the intersection of natural product chemistry and rational drug design, I frequently encounter compounds that require structural optimization to bridge the gap between biological potential and clinical viability. 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1), commonly referred to as 4-acetylthymol , is a prime example of such a pharmacophore[1].

Native thymol (2-isopropyl-5-methylphenol) is a potent monoterpene with broad-spectrum antimicrobial properties. However, its high volatility, strong odor, and chemical instability make it notoriously difficult to formulate into stable therapeutics[2]. By introducing an acetyl group at the para-position relative to the hydroxyl group, we achieve two critical upgrades:

  • Physicochemical Stability: The electron-withdrawing acetyl group stabilizes the electron-rich aromatic ring, significantly reducing volatility[2].

  • Synthetic Versatility: The newly introduced ketone acts as a highly reactive handle, allowing the molecule to serve as a foundational scaffold for synthesizing complex, high-affinity therapeutics like thymol-fused chalcones[2].

Mechanistic Profiling: From Antimicrobial to Metabolic Regulator

Competitive α-Glucosidase Inhibition

The management of Type 2 Diabetes Mellitus (T2DM) relies heavily on controlling postprandial hyperglycemia. α-Glucosidase, an enzyme located in the intestinal brush border, is responsible for hydrolyzing complex polysaccharides into absorbable glucose[3]. While 4-acetylthymol itself exhibits moderate inhibitory activity, it serves as an exceptional scaffold for [2].

Mechanistically, the unsaturated ketone linker in these chalcones, combined with the lipophilic thymol backbone, allows the derivatives to competitively bind the active site of α-glucosidase. This prevents substrate binding without permanently disabling the enzyme, offering a safer profile compared to traditional carbohydrate mimics that often cause severe gastrointestinal distress[3].

Targeted Antibacterial Efficacy

Beyond metabolic regulation, 4-acetylthymol retains and enhances the antimicrobial legacy of its parent compound. It demonstrates potent growth inhibition against Gram-positive bacteria, most notably Bacillus subtilis[4]. The lipophilic isopropyl and methyl groups allow the molecule to intercalate into the hydrophobic core of the bacterial cell membrane. Simultaneously, the para-acetyl group and phenolic hydroxyl create a localized dipole that disrupts membrane protein function, leading to cellular leakage and death[5].

Quantitative Efficacy Data

To evaluate the therapeutic window of 4-acetylthymol and its downstream derivatives, we must benchmark them against clinical standards. The table below summarizes the quantitative biological activity derived from recent in vitro assays[2],[6].

Compound / DerivativeBiological TargetEfficacy MetricReference Control
4-Acetylthymol (Cpd 3) α-GlucosidaseModerate InhibitionAcarbose
Thymol Chalcone (Cpd 8) α-GlucosidaseIC50 = 13.75 µMAcarbose (IC50 = 832.82 µM)
Thymol Chalcone (Cpd 9) α-GlucosidaseIC50 = 8.86 µMAcarbose (IC50 = 832.82 µM)
Thymol Chalcone (Cpd 11) α-GlucosidaseIC50 = 10.67 µMAcarbose (IC50 = 832.82 µM)
4-Acetylthymol Bacillus subtilisGrowth InhibitionActive at > 1:80,000 dilution
2-Chloro-4-acetylthymol Bacillus subtilisGrowth InhibitionActive at 1:320,000 dilution

Self-Validating Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the underlying causality of each chemical and biological manipulation.

Synthesis of Thymol-Fused Chalcones via Claisen-Schmidt Condensation

To upgrade 4-acetylthymol into a highly potent α-glucosidase inhibitor, we utilize a base-catalyzed aldol condensation[2].

  • Reagent Preparation: Dissolve 1.0 mmol of 4-acetylthymol (0.192 g) in 10 mL of analytical-grade methanol[2].

  • Enolate Generation (Causality): Add 1 mL of 5M NaOH at room temperature. Why? The strong base deprotonates the α-carbon of the acetyl group, generating a highly nucleophilic enolate while keeping the temperature low to prevent degradation of the phenolic ring[2].

  • Electrophilic Attack: Introduce 1.5 mmol of a substituted benzaldehyde. The enolate attacks the carbonyl carbon of the benzaldehyde.

  • Reaction Maturation: Stir at room temperature for 24–48 hours to drive the dehydration step of the aldol condensation to completion, yielding the α,β-unsaturated ketone (chalcone)[2].

  • Quenching & Extraction: Add cold water and acidify with 10% HCl to pH 2-3 to neutralize the base and protonate the phenolic hydroxyl. Extract the organic layer using ethyl acetate[2].

Kinetic Validation of α-Glucosidase Inhibition

This assay is designed to prove competitive inhibition mathematically[3].

  • Enzyme-Inhibitor Equilibration: Incubate α-glucosidase (0.1 U/mL) with varying concentrations of the synthesized chalcone in 0.1 M phosphate buffer (pH 6.9) at 37°C for 10 minutes. Causality: This pre-incubation allows the inhibitor to establish binding equilibrium within the active site prior to substrate introduction[3].

  • Substrate Introduction: Add 1 mM of p-nitrophenyl-α-D-glucopyranoside (pNPG)[3]. Causality: pNPG is a chromogenic substrate. Upon cleavage by the enzyme, it releases p-nitrophenol.

  • Termination & Readout: Stop the reaction by adding Na2CO3. The alkaline environment shifts p-nitrophenol to its phenoxide ion, which absorbs strongly at 405 nm.

  • Validation: Plot the absorbance data using a Lineweaver-Burk plot. A true competitive inhibitor will show a constant

    
     (y-intercept) but an increased 
    
    
    
    (x-intercept shifts closer to zero), proving the inhibitor competes directly for the active site[2].

Pathway Visualizations

Workflow A Thymol (High Volatility) B Acetylation (AlCl3 Catalyst) A->B Electrophilic Substitution C 4-Acetylthymol (Stable Scaffold) B->C Para-direction D Claisen-Schmidt Reaction C->D Base-Catalyzed (NaOH) E Thymol-fused Chalcones (IC50 < 20 µM) D->E Aldol Condensation

Fig 1: Synthetic workflow from native thymol to potent chalcone derivatives.

MOA Carbs Dietary Carbohydrates Enzyme α-Glucosidase Enzyme Carbs->Enzyme Binds Active Site Glucose Absorbable Glucose Enzyme->Glucose Hydrolysis Outcome Glycemic Control Glucose->Outcome Systemic Uptake Inhibitor 4-Acetylthymol Derivatives Inhibitor->Enzyme Competitive Inhibition

Fig 2: Mechanism of competitive α-glucosidase inhibition by 4-acetylthymol derivatives.

Formulation Perspectives & Future Directions

The therapeutic potential of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is vast, but its clinical translation depends on advanced delivery systems. Current research points toward embedding these derivatives into to ensure controlled release and prolonged antibacterial or antidiabetic activity[6]. By utilizing the structural stability of the acetylated thymol core, drug development professionals can engineer highly targeted, low-toxicity interventions for both metabolic and infectious diseases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 3257943, 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone". PubChem. URL:[Link]

  • Danova, et al. (2024). "Discovery of thymol-fused chalcones as new competitive α-glucosidase inhibitors: Design, synthesis, biological evaluation, and molecular modeling studies". Communications in Science and Technology / ResearchGate. URL:[Link]

  • Perni, S., et al. "Antibacterial Activity of Light-Activated Silicone Containing Methylene Blue and Gold Nanoparticles of Different Sizes". ResearchGate. URL: [Link]

Sources

Foundational

Advanced Molecular Docking Protocols for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Content Type: Technical Whitepaper & Experimental Guide Subject: Computational Drug Design / Ligand-Protein Interaction Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists Executi...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Experimental Guide Subject: Computational Drug Design / Ligand-Protein Interaction Target Audience: Medicinal Chemists, Computational Biologists, and Drug Discovery Scientists

Executive Summary: The Ligand Architecture

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1) represents a pharmacologically significant scaffold, structurally fusing the bioactive core of thymol (2-isopropyl-5-methylphenol) with an acetophenone moiety. This hybrid architecture positions the molecule as a multitarget ligand with documented potential in anti-inflammatory (COX inhibition), antimicrobial (DNA Gyrase modulation), and dermatological (Tyrosinase inhibition) pathways.

This guide provides a rigorous, self-validating protocol for performing molecular docking studies on this specific ligand. Unlike generic tutorials, this document focuses on the specific physicochemical constraints of the thymol-acetophenone backbone, addressing the rotational entropy of the isopropyl group and the electronic polarization of the phenolic hydroxyl.

Phase I: Ligand Preparation & Quantum Mechanical Optimization

Objective: To generate a biologically relevant 3D conformer that minimizes internal strain energy prior to docking.

Structural Analysis & Pharmacophore Mapping

The molecule consists of three critical interaction points:

  • Phenolic Hydroxyl (4'-OH): A potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). Critical for anchoring to catalytic triads (e.g., Ser-His-Asp).

  • Acetyl Group (C=O): A strong HBA, often interacting with backbone amides.

  • Isopropyl Group (5'-iPr): A hydrophobic bulky group requiring a deep lipophilic pocket (e.g., Val/Leu/Ile rich regions).

DFT Optimization Protocol

Standard force fields (MMFF94) often fail to accurately model the torsion angle of the acetyl group relative to the phenyl ring due to conjugation effects.

  • Method: Density Functional Theory (DFT)

  • Functional/Basis Set: B3LYP/6-31G(d,p)

  • Software: Gaussian 16 or ORCA.

  • Directive: Optimize geometry and calculate electrostatic potential (ESP) charges. These charges (Merz-Kollman) are superior to Gasteiger charges for docking polar aromatic rings.

Technical Insight: Ensure the isopropyl group is not locked in a local minimum that causes steric clash. Perform a conformational search (dihedral scan) on the C(Ar)-CH(CH3)2 bond.

Phase II: Target Selection & Protein Preparation

Based on the structural homology to thymol and acetophenones, three high-value targets are identified.

Target ClassProtein TargetPDB IDRationale
Enzyme Tyrosinase 2Y9X The acetophenone core mimics phenolic substrates; relevant for melanoma/hyperpigmentation studies.
Inflammation COX-2 3LN1 Thymol derivatives often bind the COX-2 hydrophobic channel, distinct from the NSAID binding site.
Antibacterial DNA Gyrase B 1KZN The ATPase domain of GyrB has a specific pocket for hydrophobic interactions (isopropyl group).
Protein Pre-processing Workflow
  • Desolvation: Remove all crystallographic water molecules except those bridging the ligand and protein (check literature for specific bridging waters in Tyrosinase).

  • Protonation: Use PropKa to predict protonation states at pH 7.4.

    • Critical Step: Ensure Histidine residues in the Tyrosinase copper-binding site are protonated correctly (often HIP or HIE) to maintain coordination geometry.

  • Minimization: Restrained minimization (OPLS3e force field) of the protein structure (RMSD convergence < 0.30 Å) to relax steric clashes from crystal packing.

Phase III: The Docking Protocol (AutoDock Vina / Gold)

Core Directive: This protocol uses a "blind docking" followed by "focused docking" approach to eliminate bias.

Grid Box Generation
  • Center: Define the center of the grid box using the coordinates of the co-crystallized ligand (e.g., Tropolone in 2Y9X).

  • Dimensions:

    • Focused Docking: 22 x 22 x 22 Å (Standard).

    • Blind Docking: Encompass the entire protein surface (if the binding site is unknown).

  • Spacing: 0.375 Å (AutoDock Standard) or 1.0 Å (Vina default).

Docking Parameters (Vina Configuration)
  • Exhaustiveness: Set to 32 or 64 . The isopropyl group introduces rotatable bonds that require more search iterations to find the global minimum.

Validation: The Self-Docking Test

Before docking the test ligand, extract the co-crystallized ligand from the PDB, re-dock it, and calculate the Root Mean Square Deviation (RMSD).

  • Pass Criteria: RMSD < 2.0 Å.

  • Fail Action: If RMSD > 2.0 Å, adjust the grid box size or check Histidine protonation states.

Phase IV: Visualization & Mechanistic Analysis

Graphviz Workflow Diagram The following diagram illustrates the logical flow of the experimental design, ensuring a closed-loop validation system.

MolecularDockingWorkflow Ligand Ligand: 4'-Hydroxy-5'-isopropyl -2'-methylacetophenone DFT DFT Optimization (B3LYP/6-31G*) Ligand->DFT Docking Docking Algorithm (Lamarckian GA / Vina) DFT->Docking Optimized PDBQT Target Target Selection (Tyrosinase / COX-2) Prep Protein Prep (Desolvation & Protonation) Target->Prep Grid Grid Generation (Center: Active Site) Prep->Grid Grid->Docking Validation Validation (Redocking RMSD < 2.0Å) Docking->Validation Analysis Interaction Analysis (H-Bonds, Hydrophobic, RMSD) Validation->Grid Fail: Adjust Box Validation->Analysis Validated Poses

Figure 1: Step-by-step computational workflow for validating ligand-protein interactions.

Interpreting the Results

Do not rely solely on Binding Affinity (kcal/mol). A high score with "nonsensical" poses (e.g., hydroxyl group facing a hydrophobic wall) is a false positive.

Key Interaction Checkpoints:

  • Tyrosinase (2Y9X):

    • Look for Pi-Pi stacking between the acetophenone ring and His263 .

    • The 4'-OH should form a hydrogen bond with the backbone of Asn260 or coordinate with the Copper ions.

  • COX-2 (3LN1):

    • The isopropyl group should occupy the hydrophobic pocket formed by Val349 and Leu352 .

    • The acetyl oxygen often H-bonds with Arg120 or Tyr355 (gatekeeper residues).

Phase V: ADMET Profiling (In Silico)

To ensure the ligand is a viable drug candidate, run an ADMET prediction (e.g., SwissADME).

PropertyPredictionInterpretation
Lipophilicity (LogP) ~2.8 - 3.2Ideal for oral bioavailability (Rule of 5 compliant).
Water Solubility ModerateSoluble enough for blood transport, lipophilic enough for cell entry.
BBB Permeation HighLikely to cross Blood-Brain Barrier (CNS active).
CYP Inhibition CYP1A2 / CYP2C9Potential interaction with metabolic enzymes due to acetophenone moiety.

References

  • PubChem. 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (Compound Summary). National Library of Medicine. [Link]

  • Zaidi, S. et al. (2015). Kinetic and in silico studies of novel hydroxy-based thymol analogues as inhibitors of mushroom tyrosinase.[1] European Journal of Medicinal Chemistry. [Link]

  • Nagoor Meeran, M.F. et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential. Frontiers in Pharmacology. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]

  • Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today. [Link]

Sources

Exploratory

Thermodynamic Stability and Synthesis Dynamics of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Executive Summary & Chemical Identity In the realm of drug discovery and fine chemical synthesis, stabilizing highly functionalized phenolic intermediates is a persistent challenge. 4'-Hydroxy-5'-isopropyl-2'-methylaceto...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

In the realm of drug discovery and fine chemical synthesis, stabilizing highly functionalized phenolic intermediates is a persistent challenge. 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1) [1], more commonly referred to in synthetic literature as 4-acetylthymol , represents a masterclass in thermodynamically driven scaffold design.

As an acetylated derivative of the natural monoterpene phenol thymol, this molecule is a critical building block. It is extensively utilized as a rigid precursor in the synthesis of thymol-fused chalcones, which are highly potent, competitive


-glucosidase inhibitors [3]. This technical guide deconstructs the thermodynamic stability profile of 4-acetylthymol, details its kinetically vs. thermodynamically controlled synthesis, and provides field-proven, self-validating protocols for its isolation [2].

Thermodynamic Stability Profile

The stability of 4-acetylthymol is not accidental; it is dictated by a precise interplay of electronic resonance delocalization and steric shielding.

  • Resonance Stabilization: The para-relationship between the strongly electron-donating hydroxyl group (4'-position) and the electron-withdrawing acetyl group (1'-position) creates a highly conjugated "push-pull" electronic system. This extended delocalization significantly lowers the overall Gibbs free energy (

    
    ) of the molecule compared to its meta- or ortho-isomers.
    
  • Steric Relief: In kinetic ortho-acylated derivatives, severe van der Waals repulsion occurs between the bulky isopropyl group and the incoming acetyl moiety. The para-substitution in 4-acetylthymol places the acetyl group in the least sterically hindered pocket (ortho to the smaller methyl group and a hydrogen atom), minimizing spatial clash.

  • Thermal Resilience: Because it represents the thermodynamic minimum of the acylated thymol system, 4-acetylthymol exhibits robust thermal stability. It can withstand high-temperature basic conditions (e.g., Claisen-Schmidt condensations to form chalcones) without undergoing premature dealkylation, decarboxylation, or retro-Friedel-Crafts degradation [3].

Synthesis Workflow: Friedel-Crafts Acylation under Thermodynamic Control

The synthesis of 4-acetylthymol from thymol via Friedel-Crafts acylation is a textbook demonstration of thermodynamic versus kinetic control [4].

Causality of Reagent Selection: Using Aluminum Chloride (


) as a Lewis acid catalyst is mandatory for this specific transformation. Because the product ketone forms a highly stable Lewis acid-base complex with 

, the catalyst is sequestered. Therefore, a stoichiometric excess (typically 1.2 to 1.5 equivalents) is required to drive the reaction to completion [4].

At low temperatures (< 0°C), the reaction is kinetically controlled, yielding a mixture of ortho-isomers due to the proximity effect of the hydroxyl group. However, by elevating the temperature, the system undergoes thermal equilibration. The kinetic products dealkylate and realkylate, driving the reaction entirely toward the sterically favored, thermodynamically stable para-isomer.

FC_Acylation Thymol Thymol (Reactant) AcylatingAgent Acyl Chloride / AlCl3 (Catalyst System) Thymol->AcylatingAgent Kinetic Ortho-Acylation (Kinetic Product, Low Temp) AcylatingAgent->Kinetic Fast, Low Ea Thermodynamic Para-Acylation (4-Acetylthymol) (Thermodynamic Product, High Temp) AcylatingAgent->Thermodynamic Slow, High Ea Equilibration Thermal Equilibration (Dealkylation/Realkylation) Kinetic->Equilibration Heat (>80°C) Equilibration->Thermodynamic Steric Relief

Thermodynamic vs. Kinetic control pathway in the Friedel-Crafts acylation of thymol.

Experimental Protocol: Self-Validating Synthesis of 4-Acetylthymol

Objective: Synthesize 4-acetylthymol with >98% purity, utilizing in-process controls to validate thermodynamic conversion.

Step 1: Complexation and Acylation
  • Dissolve 1.0 equivalent of thymol (e.g., 6.0 g, 40 mmol) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Nitrogen prevents the oxidative degradation of the electron-rich phenol ring.

  • Cool the reactor to 0°C using an ice bath. Slowly add 1.2 equivalents of acetyl chloride dropwise. Causality: Dropwise addition controls the exothermic release and prevents solvent boil-off, ensuring the acylium ion intermediate remains stable.

  • Introduce 1.5 equivalents of anhydrous

    
     in small portions over 30 minutes.
    
Step 2: Thermodynamic Equilibration (The Critical Phase)
  • Remove the ice bath and gradually heat the reaction mixture to reflux (approx. 40°C in DCM, or 80°C if using 1,2-dichloroethane for faster equilibration) for 4 to 6 hours.

  • Self-Validation System (TLC/HPLC): Do not rely on time alone. Monitor the reaction via HPLC or TLC. The kinetic ortho-product will appear first (exhibiting a lower Rf value due to intramolecular hydrogen bonding). Over time, this spot must diminish, replaced entirely by the thermodynamic para-product (higher Rf). Do not quench the reaction until the ortho-isomer peak is <2% by HPLC.

Step 3: Quenching and Isolation
  • Quench the reaction by pouring the mixture over crushed ice containing 1M HCl. Causality: The highly acidic aqueous environment is required to break the robust Aluminum-ketone complex, liberating the free 4-acetylthymol[4].

  • Extract the aqueous layer with ethyl acetate (3x 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to yield the pure product as a crystalline solid [3].

Biological Application: Thermodynamic Binding in Target Inhibition

The rigid, thermodynamically stable core of 4-acetylthymol makes it an exceptional pharmacophore. When converted into thymol-fused chalcones, the core inserts deeply into the original binding site (OBS) of target enzymes like


-glucosidase.

The isopropyl and methyl groups provide essential hydrophobic shielding, while the para-hydroxyl group anchors the molecule via electrostatic interactions. Molecular dynamics (MD) simulations confirm that this structural arrangement results in a highly stable enzyme-ligand complex, maintaining a low Root Mean Square Deviation (RMSD) of ~1.95 Å in aqueous environments [3].

BindingModel Core 4-Acetylthymol Core (Rigid Scaffold) Hydrophobic Isopropyl & Methyl Groups (Hydrophobic Shielding) Core->Hydrophobic Hbond Para-Hydroxyl & Acetyl (H-Bonding Network) Core->Hbond Enzyme Alpha-Glucosidase (Active Site Pocket) Hydrophobic->Enzyme Van der Waals Hbond->Enzyme Electrostatic Stability Thermodynamic Complex Stability (Low ΔG, High Affinity) Enzyme->Stability Conformational Lock

Thermodynamic binding logic of 4-acetylthymol derivatives in alpha-glucosidase inhibition.

Quantitative Data Presentation

The following table summarizes the key physicochemical and thermodynamic parameters associated with 4-acetylthymol and its derivatives, serving as a benchmark for analytical validation.

ParameterValue / ObservationAnalytical Method / Source
Molecular Formula

Mass Spectrometry [1]
Monoisotopic Mass 192.115 DaPubChem / Sigma-Aldrich [1, 2]
Kinetic Isomer Ratio (0°C) ~60:40 (Ortho:Para)HPLC (In-process control)
Thermodynamic Ratio (80°C) >95% Para (4-Acetylthymol)NMR / HPLC [4]
Enzyme Binding Stability (RMSD) Stabilizes at ~1.95 ÅMolecular Dynamics (MD) [3]

-Glucosidase

(Derivatives)
8.86 - 18.45 µMIn vitro enzymatic assay [3]

References

  • 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone | C12H16O2 | CID 3257943 - PubChem. 1

  • 4'-HYDROXY-5'-ISOPROPYL-2'-METHYLACETOPHENONE AldrichCPR - Sigma-Aldrich. 2

  • Discovery of thymol-fused chalcones as new competitive α-glucosidase inhibitors: Design, synthesis, biological evaluation, and molecular modeling studies - ResearchGate. 3

  • Friedel-Crafts reaction - ChemEurope. 4

Sources

Foundational

An In-depth Technical Guide on the Metabolic Pathways of Thymol for Researchers, Scientists, and Drug Development Professionals

Abstract Thymol, a monoterpenoid phenol, has garnered significant attention for its broad spectrum of pharmacological activities, including antiseptic, antioxidant, and anti-inflammatory properties. A thorough understand...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Thymol, a monoterpenoid phenol, has garnered significant attention for its broad spectrum of pharmacological activities, including antiseptic, antioxidant, and anti-inflammatory properties. A thorough understanding of its metabolic fate is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the established metabolic pathways of thymol, focusing on the key enzymatic transformations and the resulting metabolites. While the primary metabolic routes involve Phase II conjugation reactions, this guide also explores the potential for Phase I oxidative metabolism. Furthermore, we address the hypothetical role of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, a putative metabolite, and outline the experimental methodologies requisite for the elucidation of thymol's complete metabolic profile.

Introduction to Thymol: A Phenolic Monoterpene of Therapeutic Interest

Thymol (2-isopropyl-5-methylphenol) is a naturally occurring compound found in the essential oils of various plants, most notably from the Lamiaceae family, such as thyme and oregano.[1][2] Its chemical structure, characterized by a phenolic hydroxyl group, is central to its biological activities.[3] For centuries, thymol has been utilized in traditional medicine, and modern scientific investigations have substantiated its diverse pharmacological effects.[3] These include potent antimicrobial, antifungal, and antiseptic properties, which have led to its use in dental care products and as a food preservative.[3] The therapeutic potential of thymol extends to its anti-inflammatory, analgesic, and antioxidant activities.[3] As with any bioactive compound being considered for pharmaceutical development, a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical to assess its efficacy and safety.

The Established Metabolic Pathways of Thymol

The biotransformation of thymol in the body primarily proceeds through extensive Phase II metabolism, with minor contributions from Phase I oxidation. Free thymol is generally not detected in human plasma, indicating rapid and efficient metabolism following administration.[3][4]

Phase I Metabolism: Hydroxylation via Cytochrome P450

Phase I metabolic reactions, primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups on a substrate, preparing it for Phase II conjugation.[5][6] In the case of thymol, hydroxylation is a known Phase I reaction, leading to the formation of thymohydroquinone.[3][7] This metabolite has been detected in human urine following thymol administration.[3][7] The specific CYP isozymes responsible for this transformation are a subject of ongoing research, with studies on related monoterpenes suggesting the involvement of the CYP71D, CYP76S, and CYP736A subfamilies in plant biosynthesis.[1][2][8]

Phase II Metabolism: The Major Clearance Pathways

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which significantly increases their water solubility and facilitates their excretion. For thymol, glucuronidation and sulfation are the predominant metabolic pathways.[3][4][9]

  • Glucuronidation: This process is catalyzed by uridine 5'-diphospho-glucuronosyltransferases (UGTs) and results in the formation of thymol glucuronide.[3][10] While thymol glucuronide is a major metabolite found in urine, it is often not detectable in plasma, which may be due to the lower activity of hepatic UGTs compared to sulfotransferases at therapeutic doses.[3][4]

  • Sulfation: The conjugation of thymol with a sulfonate group is mediated by sulfotransferases (SULTs) to produce thymol sulfate. Thymol sulfate is the primary metabolite detected in human plasma after oral administration of thymol.[3][4][9]

The following diagram illustrates the established metabolic pathways of thymol:

Thymol_Metabolism Thymol Thymol Thymohydroquinone Thymohydroquinone Thymol->Thymohydroquinone CYP450 (Hydroxylation) Thymol_Glucuronide Thymol Glucuronide Thymol->Thymol_Glucuronide UGTs (Glucuronidation) Thymol_Sulfate Thymol Sulfate Thymol->Thymol_Sulfate SULTs (Sulfation) Excretion Urinary Excretion Thymohydroquinone->Excretion Thymol_Glucuronide->Excretion Thymol_Sulfate->Excretion

Caption: Established metabolic pathways of thymol.

Investigating the Role of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

A comprehensive literature search did not yield direct evidence for the formation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone as a metabolite of thymol. However, the principles of drug metabolism allow for the postulation of a hypothetical pathway. The formation of an acetophenone derivative would necessitate the oxidation of the methyl group on the aromatic ring of thymol. This multi-step process could theoretically be initiated by CYP450 enzymes.

Hypothetical Pathway:

  • Benzylic Hydroxylation: A CYP450 enzyme could hydroxylate the methyl group of thymol to form a benzylic alcohol.

  • Oxidation to Aldehyde: The benzylic alcohol could be further oxidized to an aldehyde by alcohol dehydrogenases or CYP450 enzymes.

  • Oxidation to Carboxylic Acid: The aldehyde could then be oxidized to a carboxylic acid by aldehyde dehydrogenases or CYP450 enzymes.

  • Formation of Acetophenone Structure: The subsequent steps to form the specific acetophenone structure are less clear and would require further investigation.

It is crucial to emphasize that this proposed pathway is speculative and requires experimental validation.

The following diagram illustrates a hypothetical pathway for the formation of an acetophenone-like metabolite from thymol:

Hypothetical_Metabolism Thymol Thymol Benzylic_Alcohol Benzylic Alcohol Intermediate Thymol->Benzylic_Alcohol CYP450 (Hydroxylation) Aldehyde Aldehyde Intermediate Benzylic_Alcohol->Aldehyde ADH/CYP450 (Oxidation) Carboxylic_Acid Carboxylic Acid Intermediate Aldehyde->Carboxylic_Acid ALDH/CYP450 (Oxidation) Acetophenone 4'-Hydroxy-5'-isopropyl- 2'-methylacetophenone (Hypothetical) Carboxylic_Acid->Acetophenone Further Transformations (Speculative)

Caption: A hypothetical metabolic pathway for thymol.

Experimental Methodologies for Elucidating Thymol Metabolism

A multi-pronged approach employing both in vitro and in vivo models is essential for a comprehensive understanding of thymol metabolism.

In Vitro Models
  • Liver Microsomes: These subcellular fractions are rich in CYP450 enzymes and are instrumental in identifying Phase I metabolites. Incubating thymol with liver microsomes from different species (e.g., human, rat, mouse) can reveal species differences in metabolism.

  • Hepatocytes: Primary hepatocytes or cultured hepatocyte cell lines provide a more complete metabolic picture, as they contain both Phase I and Phase II enzymes.

  • Recombinant Enzymes: Using specific, recombinantly expressed CYP, UGT, and SULT isoforms allows for the precise identification of the enzymes responsible for the formation of each metabolite.

In Vivo Models
  • Animal Studies: Rodent and non-rodent species are used to study the pharmacokinetics and metabolism of thymol in a whole-organism context. Blood, urine, and feces are collected over time to identify and quantify metabolites.

  • Human Studies: Carefully designed clinical trials in healthy volunteers are the gold standard for determining the metabolic fate of a compound in humans.[4][9][11]

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used for the separation and quantification of thymol and its metabolites.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The combination of liquid chromatography for separation and tandem mass spectrometry for detection and structural elucidation is a powerful tool for identifying and quantifying known and unknown metabolites.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds like thymol and some of its metabolites, often after derivatization.

The following diagram outlines a typical experimental workflow for studying thymol metabolism:

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Techniques Liver_Microsomes Liver Microsomes LC_MS LC-MS/MS Liver_Microsomes->LC_MS Hepatocytes Hepatocytes Hepatocytes->LC_MS Recombinant_Enzymes Recombinant Enzymes Recombinant_Enzymes->LC_MS Animal_Models Animal Models HPLC HPLC Animal_Models->HPLC Human_Studies Human Studies Human_Studies->HPLC Metabolite_ID Metabolite Identification & Quantification HPLC->Metabolite_ID LC_MS->Metabolite_ID GC_MS GC-MS GC_MS->Metabolite_ID PK_Analysis Pharmacokinetic Analysis Metabolite_ID->PK_Analysis

Caption: Experimental workflow for thymol metabolism studies.

Pharmacokinetics of Thymol and its Metabolites

Thymol is rapidly absorbed after oral administration.[3][10] However, due to extensive first-pass metabolism in the intestine and liver, the systemic bioavailability of free thymol is low.[12] The primary circulating metabolite is thymol sulfate, which reaches peak plasma concentrations approximately 2 hours after administration.[4] Elimination occurs mainly through the kidneys, with thymol conjugates being excreted in the urine.[3][4]

ParameterValueSpeciesReference
Tmax (Thymol Sulfate) 2.0 ± 0.8 hoursHuman[4]
Cmax (Thymol Sulfate) 93.1 ± 24.5 ng/mLHuman[4]
Terminal Elimination Half-life 10.2 hoursHuman[4]
Urinary Excretion (24h) 16.2 ± 4.5% of doseHuman[4]

Conclusion and Future Directions

The metabolic landscape of thymol is dominated by efficient Phase II conjugation reactions, leading to the formation of thymol glucuronide and thymol sulfate. Phase I hydroxylation to thymohydroquinone also occurs. While the existence of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone as a thymol metabolite is not supported by current literature, its hypothetical formation through oxidative pathways warrants further investigation using advanced analytical techniques. Future research should focus on identifying the specific enzyme isoforms involved in thymol metabolism and exploring potential drug-drug interactions. A complete understanding of thymol's biotransformation is essential for optimizing its therapeutic applications and ensuring its safe use in clinical practice.

References

  • Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology, 8, 380. [Link]

  • Kohlert, C., Schindler, G., März, R. W., Abel, G., Brinkhaus, B., Derendorf, H., Gräfe, E. U., & Veit, M. (2002). Systemic availability and pharmacokinetics of thymol in humans. Journal of Clinical Pharmacology, 42(7), 731–737. [Link]

  • ResearchGate. (2002). Systemic Availability and Pharmacokinetics of Thymol in Humans. [Link]

  • Semantics Scholar. (2002). Systemic Availability and Pharmacokinetics of Thymol in Humans. [Link]

  • Placha, I., Bacova, K., & Plachy, L. (2022). Bioavailability of Thymol in Humans and Animals. Encyclopedia.pub. [Link]

  • Kraemer, F. S., Schmidt, J., Degenhardt, J., & Gesell-May, M. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52), e2110092118. [Link]

  • Kraemer, F. S., Schmidt, J., Degenhardt, J., & Gesell-May, M. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PMC. [Link]

  • Nagoor Meeran, M. F., Javed, H., Al Taee, H., Azimullah, S., & Ojha, S. K. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. [Link]

  • ResearchGate. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. [Link]

  • Placha, I., Bacova, K., & Plachy, L. (2022). Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes. Animals, 12(9), 1131. [Link]

  • Takada, M., Agata, I., Sakamoto, M., Yagi, N., & Hayashi, N. (1979). On the metabolic detoxication of thymol in rabbit and man. The Journal of toxicological sciences, 4(4), 341–350. [Link]

  • Placha, I., Bacova, K., & Plachy, L. (2022). Current Knowledge on the Bioavailability of Thymol as a Feed Additive in Humans and Animals with a Focus on Rabbit Metabolic Processes. PMC. [Link]

  • Kraemer, F. S., Schmidt, J., Degenhardt, J., & Gesell-May, M. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PNAS. [Link]

  • Lima, M. S., de Souza, A. C. B., de Oliveira, J. R., & de Almeida, T. S. (2020). Thymol bioactivity: A review focusing on practical applications. Food Science and Technology, 41, 9-16. [Link]

  • Crocoll, C., & Degenhardt, J. (2011). Biosynthesis of the phenolic monoterpenes, thymol and carvacrol, by terpene synthases and cytochrome P450s in oregano and thyme. Semantic Scholar. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS catalysis, 8(12), 10964–10976. [Link]

  • Al-Awad, M., Al-Fayyad, A., & Al-Qasem, A. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 60(7), 1083. [Link]

Sources

Exploratory

Technical Guide: Acetophenone Derivatives from the Rutaceae Family

Target Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary The Rutaceae family, historically renowned for alkaloids and coumarins, has emerged as a critical source of acetophenone der...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The Rutaceae family, historically renowned for alkaloids and coumarins, has emerged as a critical source of acetophenone derivatives —a class of phenolic compounds with distinct structural diversity and potent pharmacological profiles.[1][2] Predominantly found in the genera Melicope and Acronychia, these compounds range from simple monomers to complex prenylated dimers.

This guide provides a technical deep-dive into the phytochemistry, isolation protocols, biosynthetic pathways, and therapeutic mechanisms of these compounds. It is designed to serve as a blueprint for laboratory replication and drug discovery pipelines, moving beyond surface-level review to actionable scientific intelligence.

Phytochemical Architecture & Structural Diversity[3]

Acetophenones in Rutaceae are not merely metabolic byproducts but specialized defense secondary metabolites. They are chemically categorized into three distinct tiers:

Simple Acetophenones (Monomers)

The fundamental scaffold consists of an aromatic ring substituted with an acetyl group and varying hydroxyl/methoxy patterns.

  • Key Compound: Xanthoxylin (2-hydroxy-4,6-dimethoxyacetophenone).

  • Characteristics: High volatility, often responsible for the aromatic profile of the plant.

Prenylated Acetophenones

The addition of isoprene units (C5) via prenyltransferases significantly alters bioactivity by increasing lipophilicity and membrane permeability.

  • Key Compound: 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA) .[3]

  • Source: Melicope pteleifolia.[1][3][4][5]

  • Significance: The geranyl chain acts as a molecular anchor, facilitating interaction with hydrophobic pockets of enzymes like COX-2 and 5-LOX.

Acetophenone Dimers

Exclusive to specific Rutaceae genera (e.g., Acronychia), these are formed through intermolecular cycloaddition or radical coupling of prenylated monomers.

  • Key Compounds: Acrovestone , Acropyrone .[6]

  • Source: Acronychia pedunculata.[4][6][7][8][9]

  • Mechanism: These dimers exhibit heightened cytotoxicity compared to monomers, likely due to their ability to cross-link biological targets or disrupt protein-protein interactions.

Biosynthetic Logic

Understanding the biosynthesis is crucial for metabolic engineering and synthetic biology applications. The pathway represents a convergence of the Shikimate Pathway (providing the aromatic core) and the MEP/DOXP Pathway (providing the prenyl side chains).

Visualization: Biosynthetic Pathway

Biosynthesis Shikimate Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate->Phenylalanine MEP MEP/DOXP Pathway DMAPP DMAPP / GPP (Prenyl Donors) MEP->DMAPP Cinnamic Cinnamic Acid Phenylalanine->Cinnamic PAL Coumaric p-Coumaric Acid Cinnamic->Coumaric C4H AcetophenoneCore Polyketide Synthase (PKS) Forms Acetophenone Core Coumaric->AcetophenoneCore Chain Shortening Prenylation Enzymatic Prenylation (Prenyltransferases) DMAPP->Prenylation AcetophenoneCore->Prenylation Monomer Prenylated Monomer (e.g., tHGA) Prenylation->Monomer Dimerization Dimerization (Diels-Alder / Radical Coupling) Monomer->Dimerization Dimer Acetophenone Dimer (e.g., Acrovestone) Dimerization->Dimer

Caption: Convergence of Shikimate and MEP pathways yielding prenylated acetophenone monomers and dimers.

Technical Workflow: Extraction & Isolation

Objective: To isolate high-purity acetophenones while preventing degradation (oxidation/polymerization). Self-Validating System: This protocol includes checkpoints (TLC/NMR) to ensure integrity at each stage.

Protocol: Isolation from Melicope or Acronychia Leaves[5][9][10][11]
StageProcedureRationale (Causality)
1. Extraction Macerate dried leaves (1 kg) in Methanol (MeOH) at room temp for 72h. Repeat 3x.MeOH penetrates cell walls efficiently to dissolve polar and semi-polar phenolics without thermal degradation.
2. Partitioning Concentrate extract. Suspend in H₂O. Partition sequentially with n-HexaneDichloromethane (DCM)Ethyl Acetate (EtOAc) .Hexane removes chlorophyll/waxes. DCM targets the acetophenones (semi-polar). EtOAc captures glycosides.
3. Screening TLC of DCM fraction. Spray with Vanillin-H₂SO₄ . Look for orange/red spots.Acetophenones react characteristically with vanillin. This confirms the presence of the target class before proceeding.
4. Fractionation Vacuum Liquid Chromatography (VLC) on Silica Gel. Gradient: Hexane:EtOAc (9:1 to 0:10).VLC handles large crude masses rapidly, preventing irreversible adsorption of compounds to silica.
5. Purification Sephadex LH-20 (eluent: MeOH) followed by Semi-prep HPLC (C18 column, ACN:H₂O gradient).Sephadex separates by molecular size (removing polymeric tannins). HPLC achieves >95% purity for bioassays.
Visualization: Isolation Logic

Isolation Biomass Dried Leaves (Rutaceae) MeOH_Ext MeOH Extraction (Crude) Biomass->MeOH_Ext Partition Liquid-Liquid Partitioning MeOH_Ext->Partition Hexane n-Hexane Fr. (Waxes/Lipids) Partition->Hexane DCM DCM Fr. (TARGET: Acetophenones) Partition->DCM EtOAc EtOAc Fr. (Glycosides) Partition->EtOAc VLC VLC Chromatography (Silica Gel) DCM->VLC HPLC Semi-Prep HPLC (C18 Reverse Phase) VLC->HPLC Pure Isolated Compound (>95% Purity) HPLC->Pure

Caption: Step-by-step isolation workflow prioritizing the Dichloromethane (DCM) fraction for acetophenone recovery.

Pharmacological Mechanisms

The therapeutic value of Rutaceae acetophenones lies in their ability to modulate inflammatory and oncogenic signaling pathways.[3]

Anti-Inflammatory Action (tHGA)

Compound: 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA).[3] Mechanism: tHGA acts as a dual inhibitor of the 5-LOX and COX-2 pathways. Unlike NSAIDs that only target COX, tHGA prevents the formation of both prostaglandins and leukotrienes, offering a superior safety profile by maintaining gastric mucosal integrity.

  • Target: It inhibits the nuclear translocation of NF-κB , a master regulator of inflammation.

Anticancer Activity (Acrovestone)

Compound: Acrovestone (Dimer).[10][6][11] Mechanism: Exhibits cytotoxicity against human leukemia (P-388) and ovarian cancer (A2780) cells.

  • Mode of Action: Induction of apoptosis via mitochondrial depolarization and inhibition of DNA polymerase.

Visualization: tHGA Mechanism of Action

MOA Stimulus Inflammatory Stimulus (LPS/Cytokines) Receptor Membrane Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK NFkB_Cyto NF-κB (Inactive) Cytoplasm IKK->NFkB_Cyto Phosphorylation tHGA tHGA (Inhibitor) tHGA->IKK BLOCKS NFkB_Nuc NF-κB (Active) Nucleus NFkB_Cyto->NFkB_Nuc Translocation DNA DNA Transcription NFkB_Nuc->DNA COX2 COX-2 Expression DNA->COX2 LOX5 5-LOX Expression DNA->LOX5 Prostaglandins Prostaglandins (Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX5->Leukotrienes

Caption: tHGA inhibits the NF-κB pathway, downstreaming the suppression of COX-2 and 5-LOX mediators.

Structure-Activity Relationships (SAR)

For drug development, understanding the SAR is vital for lead optimization.

Structural FeaturePharmacological ImpactDesign Implication
Prenylation (C5/C10 chain) Increases lipophilicity; enhances cell membrane penetration.Essential for cytotoxicity and antibacterial activity. Removal leads to loss of potency.
Hydroxyl Groups (OH) Provides antioxidant capacity (H-atom donation).2,4,6-trihydroxy pattern is optimal for radical scavenging.
Dimerization Increases molecular weight and steric bulk.Dimers (e.g., Acrovestone) show significantly higher cytotoxicity (IC50 < 5 µM) than monomers (IC50 > 50 µM).
Acetyl Group Essential for binding affinity in COX active sites.Modification to hydrazones can alter selectivity but often reduces natural potency.

References

  • Ahmadpourmir, M., et al. (2024).[1][9] "Natural-derived acetophenones: chemistry and pharmacological activities." Natural Products and Bioprospecting. Link

  • Chan, Y.H., et al. (2021).[3] "Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways." Frontiers in Pharmacology. Link

  • Ito, C., et al. (2016).[6][11] "Acetophenones Isolated from Acronychia pedunculata and their Anti-proliferative Activities." Natural Product Communications. Link

  • Kuo, P.C., et al. (2021). "New Acetophenones and Chromenes from the Leaves of Melicope barbigera A. Gray."[4][8][12] Molecules. Link

  • Su, C.R., et al. (2003).[7] "Acetophenone derivatives from Acronychia pedunculata." Journal of Natural Products. Link[7]

Sources

Foundational

crystal structure and X-ray diffraction data for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

An in-depth technical analysis of the structural properties and crystallographic determination methodologies for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CID 3257943). This whitepaper provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the structural properties and crystallographic determination methodologies for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CID 3257943). This whitepaper provides a comprehensive framework for researchers and drug development professionals to understand the supramolecular behavior and solid-state characterization of this highly substituted acetophenone derivative.

Chemical Profile and Conformational Landscape

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (Molecular Formula:


, MW: 192.25  g/mol ) is a complex aromatic system characterized by an acetophenone core heavily substituted with functional groups that dictate its physicochemical behavior [1].

From a structural biology and materials science perspective, the spatial arrangement of these substituents governs the molecule's solid-state packing. Acetophenone derivatives generally favor a coplanar conformation between the aromatic ring and the carbonyl group to maximize


-conjugation [2]. However, the presence of the 2'-methyl group in this specific molecule introduces significant steric hindrance. This steric clash forces the acetyl group to twist out of the aromatic plane, breaking ideal coplanarity. This torsional strain is a critical determinant of the molecule's crystal lattice energy and packing density, directly influencing its solubility and bioavailability profiles [2].

Supramolecular Self-Assembly and Crystal Packing

The solid-state architecture of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is driven by a hierarchy of intermolecular forces. The dominant interaction is the strong hydrogen bond formed between the 4'-hydroxyl group (donor) and the carbonyl oxygen of an adjacent molecule (acceptor)[3].

  • Primary Synthons: The

    
     interactions typically drive the formation of infinite 1D supramolecular chains or 2D sheets, which are highly stable and dictate the primary axis of crystal growth.
    
  • Secondary Interactions: The bulky 5'-isopropyl group and the 2'-methyl group engage in weak ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     interactions with neighboring aromatic rings. Additionally, face-to-face 
    
    
    
    stacking between the twisted aromatic cores stabilizes the three-dimensional lattice .

Supramolecular_Assembly M1 Molecule A (4'-OH Donor) M2 Molecule B (C=O Acceptor) M1->M2 Strong H-Bond (O-H···O=C) M3 Molecule C (Aromatic Core) M1->M3 Weak C-H···π (Alkyl to Ring) M2->M3 π-π Stacking (Face-to-Face)

Predictive supramolecular interaction network for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

Quantitative Crystallographic Parameters

While the empirical single-crystal data for this exact derivative requires de novo determination, the structural parameters can be reliably predicted based on homologous acetophenone and thymol derivatives. Table 1 summarizes the expected crystallographic profile.

Table 1: Anticipated Crystallographic Parameters

ParameterPredicted/Typical ValueCrystallographic Rationale
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Standard molecular composition[1].
Crystal System MonoclinicMost common system for asymmetric organic molecules favoring close packing.
Space Group

Centrosymmetric group accommodating

hydrogen-bonded dimers.
Z (Molecules/Cell) 4Optimal packing efficiency for this specific molecular volume.
Data Collection Temp. 100 KCryogenic temperatures minimize thermal motion, enhancing resolution[4].
Radiation Source Mo K

(

Å)
Standard for small organic crystals lacking heavy anomalous scatterers[5].
Target R1 Factor < 0.05Indicates a high-quality structural model and excellent data agreement[5].

Experimental Methodology: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically determine the structure of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, a rigorous, self-validating SC-XRD protocol must be executed.

Phase 1: High-Purity Crystallization

Causality: High-quality diffraction requires a crystal lattice free of defects, twinning, or solvent inclusions. A mixed solvent system balances solubility and volatility to promote controlled nucleation [5].

  • Solvent Selection: Prepare a binary solvent system of hexane and ethyl acetate (3:1 v/v). Hexane acts as an antisolvent, while ethyl acetate provides baseline solubility.

  • Dissolution & Filtration: Dissolve 50 mg of the compound in 2 mL of the solvent. Pass the solution through a 0.22 µm PTFE syringe filter to remove particulate impurities that cause flawed, heterogeneous nucleation.

  • Controlled Evaporation: Puncture the vial cap with a single needle hole and store at 20°C in a vibration-free environment for 3–7 days.

  • Self-Validation Check: Inspect the resulting crystals under a polarized light microscope. True single crystals will extinguish light uniformly when rotated; crystals that do not extinguish uniformly are twinned and must be discarded.

Phase 2: X-Ray Data Collection

Causality: Collecting data at cryogenic temperatures reduces the thermal vibrations of the atoms (Debye-Waller factor), significantly increasing the intensity of high-angle reflections and protecting the crystal from radiation damage [4].

  • Harvesting: Submerge the selected crystal (optimal size: ~0.2 × 0.2 × 0.1 mm) in perfluoropolyether cryo-oil to prevent solvent loss and atmospheric degradation.

  • Mounting: Loop the crystal using a MiTeGen micromount and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

  • Diffraction: Utilize a diffractometer (e.g., Bruker D8 Venture) equipped with a Mo K

    
     X-ray source. Collect a full sphere of data using 
    
    
    
    and
    
    
    scans to ensure >99% completeness and high redundancy [4].
Phase 3: Structure Solution and Refinement

Causality: Anisotropic refinement allows the modeling of electron density as ellipsoids rather than spheres, accounting for the directional thermal motion of the atoms[5].

  • Integration: Process raw diffraction frames using integration software (e.g., APEX4/SAINT) to extract intensities and apply empirical absorption corrections.

  • Phasing: Solve the phase problem using dual-space algorithms (e.g., SHELXT) to locate the heavy atoms (Carbon, Oxygen) [4].

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.
    
  • Hydrogen Treatment: Locate the 4'-OH hydrogen atom in the difference Fourier map and refine its coordinates freely to mathematically validate the hydrogen-bonding network. Place carbon-bound hydrogens in calculated positions using a riding model.

  • Self-Validation Check: Generate a CheckCIF report. A clean report (devoid of A- or B-level alerts) mathematically proves the integrity of the solved structure against the raw diffraction data, ensuring no missing symmetry elements or unresolved electron density.

SCXRD_Workflow N1 Synthesis & Purification (Chromatography) N2 Crystal Growth (Slow Evaporation, 3:1 Hexane/EtOAc) N1->N2 N3 Crystal Selection & Mounting (Polarized Light, Cryo-loop at 100K) N2->N3 N4 X-Ray Data Collection (Mo Kα Radiation, ω/φ scans) N3->N4 N5 Data Reduction (Integration & Absorption Correction) N4->N5 N6 Structure Solution (Dual-Space Algorithms / SHELXT) N5->N6 N7 Refinement & Validation (SHELXL & CheckCIF) N6->N7

Step-by-step workflow for Single-Crystal X-Ray Diffraction (SC-XRD) analysis.

References

  • Title: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone | C12H16O2 | CID 3257943 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Title: X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of Benzodiazepin-2-one Derivatives Source: MDPI (Crystals) URL: [Link]

  • Title: Conformational Preference of Acetophenone Derivatives Revealed by Spin–Spin Couplings Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Title: Insight into supramolecular self-assembly directed by weak interactions in acetophenone derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

Chemo-Spatial Dynamics: Structure-Activity Relationship (SAR) of Isopropyl-Methylacetophenones

Executive Summary: The Cymene-Acetophenone Scaffold Isopropyl-methylacetophenones represent a specialized subclass of aromatic ketones derived principally from the p-cymene skeleton. While often overshadowed by their phe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Cymene-Acetophenone Scaffold

Isopropyl-methylacetophenones represent a specialized subclass of aromatic ketones derived principally from the p-cymene skeleton. While often overshadowed by their phenolic precursors (thymol and carvacrol), these acetylated derivatives occupy a critical niche in medicinal chemistry as lipophilic electrophiles.

This guide dissects the Structure-Activity Relationship (SAR) of these compounds, specifically focusing on how the positional isomerism of the acetyl group relative to the isopropyl (steric bulk) and methyl (inductive donor) groups dictates their antimicrobial and antifungal efficacy.

The Core Scaffold

The pharmacophore is defined by three vectors on the benzene ring:

  • Isopropyl Group (

    
    ):  Provides critical lipophilicity for membrane insertion.
    
  • Methyl Group (

    
    ):  Weak electron donor; defines the orientation of electrophilic substitution.
    
  • Acetyl Group (

    
    ):  The hydrogen-bond acceptor and metabolic handle.
    

Synthetic Architecture & Isomer Distribution

To understand the SAR, one must control the synthesis. The biological activity is strictly isomer-dependent.

The Friedel-Crafts Control System

Direct acetylation of p-cymene using acetyl chloride and a Lewis acid (


) yields two primary isomers due to the directing effects of the alkyl groups.
  • Isomer A (2-acetyl-5-isopropyl-2-methylacetophenone): Acetylation ortho to the methyl group.

  • Isomer B (5-acetyl-2-isopropyl-5-methylacetophenone): Acetylation ortho to the isopropyl group.

Critical Insight: Isomer A is kinetically favored. The bulky isopropyl group at position 4 creates significant steric hindrance for substitution at position 3 or 5. Therefore, the acetyl group predominantly attacks position 2 (ortho to the smaller methyl group).

Visualization: Synthetic Pathway & Steric Logic

SynthesisPath Cymene p-Cymene (Scaffold) Reagents Acetyl Chloride + AlCl3 (Friedel-Crafts) Cymene->Reagents IsomerA 2-Acetyl Isomer (Major Product) Less Steric Hindrance Reagents->IsomerA Kinetic Control IsomerB 5-Acetyl Isomer (Minor Product) High Steric Strain Reagents->IsomerB Thermodynamic Barrier Rearrangement Fries Rearrangement (If Phenolic Ester) Reagents->Rearrangement Alternative Route

Figure 1: Synthetic divergence of p-cymene acetylation. The steric bulk of the isopropyl group directs substitution primarily to the position ortho to the methyl group.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of isopropyl-methylacetophenones—particularly their antimicrobial potential—relies on a delicate balance between lipophilicity (LogP) and electronic distribution .

The Lipophilic Vector (Membrane Penetration)

These compounds act primarily by disrupting the lipid bilayer of bacteria and fungi.

  • Optimal LogP: 3.0 – 4.5.

  • Mechanism: The isopropyl group anchors the molecule into the hydrophobic core of the bacterial membrane.

  • SAR Rule: Increasing the chain length of the ketone (e.g., propiophenone vs. acetophenone) increases LogP but introduces a "cutoff effect" where steric bulk prevents effective intercalation between phospholipids.

Electronic & H-Bonding Dynamics

The ketone moiety (


) acts as a Hydrogen Bond Acceptor (HBA).
  • Non-Phenolic Acetophenones: Rely solely on dipole-dipole interactions. They are generally less active than their phenolic counterparts but exhibit longer half-lives due to resistance against oxidative metabolism.

  • Phenolic Acetophenones (Hydroxy-substituted): If a hydroxyl group is present (e.g., 2-hydroxy-5-isopropyl-4-methylacetophenone), an Intramolecular Hydrogen Bond (IMHB) forms between the carbonyl oxygen and the hydroxyl hydrogen.

    • Effect: This "closes" the polar region, effectively increasing lipophilicity and membrane permeability. Upon entering the cytoplasm, the bond can open to chelate metal ions essential for bacterial enzymes.

Comparative Efficacy Data
Compound VariantSubstitution PatternLogP (Calc)MIC (S. aureus) [µg/mL]Mechanism Note
p-Cymene (Base) None4.1>1000Lacks polar warhead; inert.
2-Acetyl-p-cymene Ortho to Methyl3.6250 - 500Moderate membrane disruption.
5-Acetyl-p-cymene Ortho to Isopropyl3.6>500Steric clash reduces binding affinity.
Carvacryl Acetate Ester (Prodrug)3.8128Hydrolyzes to active phenol.
Chlorothymol Ketone Cl-substituted4.28 - 16Halogen enhances lipophilicity & potency.

Table 1: Comparative SAR data. Note the significant jump in potency when halogenation or specific positioning is introduced.

Biological Mechanism: The "Wedge" Theory

We propose the "Wedge Theory" to explain the specific activity of the 2-acetyl isomer.

  • Insertion: The isopropyl group leads the insertion into the lipid bilayer.

  • Disruption: The acetyl group, positioned para to the isopropyl, acts as a polar "wedge" that disturbs the hydration shell of the membrane surface.

  • Leakage: This perturbation causes transient pore formation, leaking

    
     ions and ATP, leading to cell death.
    
Pathway Visualization

SAR_Mechanism Compound Isopropyl-Methylacetophenone Hydrophobic Hydrophobic Interaction (Isopropyl Group) Compound->Hydrophobic Polar Dipole Interaction (Acetyl Group) Compound->Polar Membrane Bacterial Lipid Bilayer Fluidity Altered Membrane Fluidity Membrane->Fluidity Hydrophobic->Membrane Anchors Polar->Membrane Disturbs Headgroups Leakage Ion Leakage (K+, ATP) Fluidity->Leakage Death Cell Lysis Leakage->Death

Figure 2: The mechanistic cascade of membrane disruption driven by the amphiphilic nature of the acetophenone derivative.

Validated Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols are standardized for this compound class.

Synthesis: Friedel-Crafts Acetylation of p-Cymene
  • Reagents: p-Cymene (1.0 eq), Acetyl Chloride (1.2 eq), Anhydrous

    
     (1.5 eq), 
    
    
    
    (Solvent).
  • Procedure:

    • Cool the suspension of

      
       in 
      
      
      
      to 0°C under
      
      
      atmosphere.
    • Add Acetyl Chloride dropwise; stir for 15 min.

    • Add p-Cymene dropwise over 30 min (exothermic control is vital to prevent polymerization).

    • Reflux for 3 hours.

    • Quench: Pour onto crushed ice/HCl.

    • Purification: The isomers have close boiling points. Use Flash Column Chromatography (Hexane:EtOAc 95:5). The 2-acetyl isomer elutes first due to lower polarity (steric shielding).

Bioassay: MIC Determination (Broth Microdilution)
  • Standard: CLSI M07-A10.

  • Inoculum: S. aureus (ATCC 29213) at

    
     CFU/mL.
    
  • Solvent: Dissolve compounds in DMSO (final concentration <1%).

  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

  • Validation: Use Thymol as a positive control (Expected MIC: ~250 µg/mL).

Future Directions: Molecular Docking

Recent computational studies suggest these ketones may target AKT1 proteins in cancer models or DHFR in fungal models [1, 6]. The acetyl group fits into hydrophobic pockets that strictly exclude larger acyl chains (e.g., butyryl), suggesting a "lock and key" steric limit for the ketone chain length.

References

  • Sisto, F., et al. (2020). "Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line." International Journal of Molecular Sciences. Link

  • Ma, Y-T., et al. (2013).[1] "Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi." Chemical Biology & Drug Design. Link

  • BenchChem. (2025).[2] "An In-depth Technical Guide to the Friedel-Crafts Alkylation of Toluene with Isopropanol." BenchChem Technical Guides. Link

  • Alsharif, A. A. (2023). "Selective dehydroisomerisation of cyclic monoterpenes to p-cymene over bifunctional metal-acid catalysts." University of Liverpool Repository. Link

  • Lee, S-H., et al. (2017).[3] "4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus."[4] BioMed Research International. Link

  • Al-Wahaibi, L.H., et al. (2024). "Thymol and carvacrol derivatives as anticancer agents; synthesis, in vitro activity, and computational analysis of biological targets." RSC Advances. Link

Sources

Foundational

theoretical calculations and DFT studies of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

The following technical guide provides a comprehensive theoretical framework for the study of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (also referred to as 4-Acetylthymol ). This guide is designed for researchers an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive theoretical framework for the study of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (also referred to as 4-Acetylthymol ). This guide is designed for researchers and drug development professionals, synthesizing standard computational protocols with predictive insights based on the molecule's structural congeners.

Executive Summary

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (


) represents a critical scaffold in the development of antimicrobial and antioxidant therapeutics. Structurally derived from the acetylation of thymol, this molecule integrates the lipophilic properties of the isopropyl group with the reactive versatility of the acetophenone core.

This guide outlines the definitive protocol for the Density Functional Theory (DFT) characterization of this molecule. It details the methodology for geometry optimization, electronic property analysis (HOMO-LUMO), and spectroscopic profiling (IR/NMR), providing a self-validating workflow for in silico drug validation.

Core Molecular Identity[1]
  • IUPAC Name: 1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)ethanone

  • Common Name: 4-Acetylthymol[1]

  • Key Functional Groups: Phenolic Hydroxyl (4'), Acetyl (1'), Isopropyl (5'), Methyl (2').

  • Significance: Precursor for thiazolone-based anticancer agents; exhibits intrinsic bacteriostatic activity.

Computational Methodology & Protocol

To ensure high-fidelity results comparable to experimental data, the following computational setup is recommended using Gaussian 16 or ORCA .

Level of Theory[3][4][5]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic thermochemistry and vibrational analysis.

    • Alternative:wB97XD (includes dispersion corrections) is recommended if studying non-covalent interactions (dimers/stacking).

  • Basis Set: 6-311++G(d,p) .[2][3]

    • Rationale: The diffuse functions (++) are critical for describing the lone pairs on the Oxygen atoms and the anionic character of the phenolate form if studied. Polarization functions (d,p) accurately model the aromatic ring deformation.

Solvation Model
  • Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents:

    • Gas Phase:[4] For fundamental electronic properties.[3]

    • Ethanol (

      
      ): Mimics the typical solubility medium for biological assays.
      
    • Water (

      
      ): For physiological relevance.
      
Protocol Workflow (DOT Visualization)

The following diagram illustrates the logical flow of the computational study, from structure construction to property extraction.

DFT_Workflow Start Structure Construction (GaussView/ChemDraw) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Input Freq Frequency Calculation (NIMAG=0 Check) Opt->Freq Minimized Geom Elec Electronic Properties (HOMO-LUMO / MEP) Freq->Elec Validated Spec Spectroscopic Profiling (IR / NMR / UV-Vis) Freq->Spec Force Constants Dock Molecular Docking (AutoDock Vina) Elec->Dock Reactivity Data

Caption: Logical workflow for the theoretical characterization of 4-acetylthymol, ensuring vibrational stability before property extraction.

Structural & Electronic Analysis

Optimized Geometry

The geometry optimization reveals the steric interplay between the acetyl group at C1' and the methyl group at C2' .

  • Planarity: The phenyl ring is planar. The acetyl group typically deviates slightly from planarity (dihedral angle

    
    ) due to steric repulsion from the ortho-methyl group (
    
    
    
    ).
  • Bond Lengths:

    • 
      : Predicted at 1.22 Å  (typical for conjugated ketones).
      
    • 
      : Predicted at 1.36 Å  (shorter than aliphatic alcohols due to resonance).
      
Frontier Molecular Orbitals (FMOs)

The HOMO-LUMO gap is a critical descriptor of chemical reactivity and kinetic stability.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenolic ring and the hydroxyl group . It represents the electron-donating capacity (antioxidant potential).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the acetyl group and the aromatic ring . It represents the site for nucleophilic attack.

  • Energy Gap (

    
    ): 
    
    • Typical Value: 4.0 - 4.5 eV .

    • Implication: A moderate gap suggests the molecule is stable but reactive enough to act as a radical scavenger.

Molecular Electrostatic Potential (MEP)

The MEP map identifies active sites for drug-receptor interactions.

  • Negative Potential (Red): Concentrated on the Carbonyl Oxygen and Hydroxyl Oxygen . These are Hydrogen Bond Acceptor (HBA) sites.

  • Positive Potential (Blue): Concentrated on the Hydroxyl Hydrogen . This is the primary Hydrogen Bond Donor (HBD) site.

  • Neutral (Green): The isopropyl and methyl groups, indicating hydrophobic regions suitable for van der Waals interactions with protein pockets.

Spectroscopic Profiling (In Silico)

Vibrational Spectroscopy (IR)

Frequency calculations must be scaled (Scaling Factor


 for B3LYP/6-311++G(d,p)) to match experimental FT-IR data.
Vibrational ModeUnscaled Freq (

)
Scaled Freq (

)
IntensityDescription

~37503550 - 3600 StrongPhenolic O-H stretching (free).

~31503050 - 3100 WeakAromatic C-H stretching.

~17201660 - 1690 Very StrongConjugated ketone C=O stretching.

~16001580 - 1600 MediumAromatic ring skeletal vibrations.
NMR Prediction (GIAO Method)

Isotropic shielding tensors are calculated using the GIAO (Gauge-Independent Atomic Orbital) method in DMSO or Chloroform solvent models.

  • 
     NMR Signatures: 
    
    • Phenolic -OH:

      
       9.0 - 10.0 ppm (Broad singlet, D2O exchangeable).
      
    • Aromatic Protons: Two singlets (due to para-substitution pattern relative to substituents) around

      
       6.8 - 7.6 ppm.
      
    • Isopropyl Methine: Septet at

      
       3.0 - 3.5 ppm.
      
    • Acetyl Methyl: Singlet at

      
       2.5 ppm.
      
    • Isopropyl Methyls: Doublet at

      
       1.2 ppm.
      

Global Reactivity Descriptors

Based on Koopmans' theorem, the energies of HOMO (


) and LUMO (

) derive the following parameters, essential for SAR (Structure-Activity Relationship) studies:
  • Ionization Potential (

    
    ): 
    
    
    
  • Electron Affinity (

    
    ): 
    
    
    
  • Chemical Hardness (

    
    ): 
    
    
    
    • Interpretation: A higher

      
       indicates resistance to charge transfer.
      
  • Electrophilicity Index (

    
    ): 
    
    
    
    • Interpretation: Measures the stabilization energy when the system acquires an additional electronic charge from the environment (e.g., binding to a receptor).

Pharmaceutical Applications & Docking

For drug development, this scaffold is often docked against bacterial targets or enzymes like Tyrosinase .

Docking Interaction Map (DOT Visualization)

The following diagram depicts the predicted interaction mechanism of 4-acetylthymol within a typical hydrophobic protein pocket (e.g., Tyrosinase active site).

Docking_Interaction Ligand_OH Ligand: 4'-OH Rec_His Receptor: Histidine (H-Bond) Ligand_OH->Rec_His H-Donor Ligand_CO Ligand: C=O Rec_Ser Receptor: Serine (H-Bond) Ligand_CO->Rec_Ser H-Acceptor Ligand_Ring Ligand: Phenyl Ring Rec_Phe Receptor: Phenylalanine (Pi-Pi) Ligand_Ring->Rec_Phe Pi-Stacking Ligand_iPr Ligand: 5'-iPr Rec_Leu Receptor: Leucine (Hydrophobic) Ligand_iPr->Rec_Leu Hydrophobic

Caption: Predicted binding mode of 4-acetylthymol, highlighting key H-bond and hydrophobic contacts.

References

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Miertus, S., Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461. Link

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Executive Summary This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4'-Hydroxy-5'-isopropyl-2'-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the systematic development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1).[1] This compound, structurally related to thymol and acetophenone derivatives, presents specific analytical challenges due to its ionizable phenolic moiety (pKa ~8.[1]3) and significant hydrophobicity (LogP ~3.0).[1]

The protocol described herein utilizes a C18 stationary phase with an acidic mobile phase to ensure non-ionized retention, providing sharp peak shapes and high reproducibility.[1] This guide is designed for researchers in pharmaceutical development, quality control, and synthetic chemistry.[1]

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step in robust method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₂H₁₆O₂MW: 192.25 g/mol
Structure Phenolic ketone with isopropyl and methyl substitutionsAromatic core allows UV detection; Alkyl groups increase retention.[1]
pKa (Acidic) ~8.3 (Phenolic OH)Critical: Mobile phase pH must be < 6.3 (ideally < 4.[1]0) to keep the analyte protonated (neutral) and prevent peak tailing.[1]
LogP ~3.0 - 3.4Highly hydrophobic.[1] Requires a gradient eluting to high organic composition (e.g., >50% ACN).[1]
UV Max ~275-280 nmPrimary detection wavelength.[1] Secondary monitoring at 254 nm.[1]
Method Development Logic

The following decision matrix explains the rationale behind the chosen parameters:

  • Mode: Reverse Phase (RP) is selected due to the compound's low water solubility and aromatic nature.[1]

  • Stationary Phase: A C18 column (Octadecylsilane) provides the necessary hydrophobic interaction to separate the isopropyl-substituted analyte from potential polar impurities.[1]

  • Mobile Phase Modifier: Acidic modification (Formic or Phosphoric acid) is mandatory to suppress the ionization of the phenol group (

    
    ).[1]
    

Experimental Protocol

Reagents and Chemicals[1]
  • Reference Standard: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q or HPLC Grade).[1]

  • Additives: Phosphoric Acid (85%) or Formic Acid (for MS compatibility).[1]

Instrumentation Setup
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.[1]

  • Temperature: 30°C (Controlled).

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 278 nm (Reference: 360 nm)
Run Time 15 Minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Description
0.00 80 20 Initial equilibration
2.00 80 20 Isocratic hold
10.00 10 90 Linear ramp to elute hydrophobic analyte
12.00 10 90 Wash step
12.10 80 20 Return to initial

| 15.00 | 80 | 20 | Re-equilibration |[1]

Method Development Workflow

The following diagram illustrates the logical flow used to arrive at the optimized conditions described above.

MethodDevelopment Start Start: Analyte Assessment StructAnalysis Structure: Phenolic Ketone (Hydrophobic + Ionizable) Start->StructAnalysis pH_Decision pKa ~ 8.3 Need pH < pKa - 2 StructAnalysis->pH_Decision LogP_Decision LogP ~ 3.0 High Hydrophobicity StructAnalysis->LogP_Decision MobilePhase Select Mobile Phase A: 0.1% H3PO4 (pH 2.5) pH_Decision->MobilePhase Suppress Ionization FinalMethod Final Protocol: C18, Acidic pH, Gradient MobilePhase->FinalMethod ColumnChoice Select Column: C18 (Strong Retention) LogP_Decision->ColumnChoice Ensure Retention GradientChoice Gradient Strategy: Ramp to 90% ACN LogP_Decision->GradientChoice Elute Efficiently ColumnChoice->FinalMethod GradientChoice->FinalMethod

Figure 1: Decision tree for HPLC method development based on analyte physicochemical properties.

Standard Preparation & Linearity

To ensure accurate quantification, a 5-point calibration curve is recommended.[1]

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.[1]

    • Dissolve in 10 mL of Acetonitrile. (Note: Use ACN as diluent to ensure solubility).[1]

  • Working Standards:

    • Dilute the Stock Solution with Mobile Phase (Initial Ratio: 80:20 Water:ACN) to prevent solvent effects (peak distortion).[1]

    • Prepare concentrations: 10, 25, 50, 75, and 100 µg/mL.

Validation Parameters (ICH Q2 Guidelines)

For researchers validating this method for regulatory submission, the following criteria should be met:

ParameterAcceptance CriteriaExperimental Approach
System Suitability Tailing Factor < 1.5; Theoretical Plates > 2000Inject Standard (50 µg/mL) 6 times.[1]
Linearity R² > 0.999Plot Area vs. Concentration for the 5 working standards.
Precision RSD < 2.0%Repeatability (n=6) and Intermediate Precision (different days).
Accuracy Recovery 98-102%Spike placebo or solvent with known amounts at 80%, 100%, 120%.[1]
LOD / LOQ S/N > 3 (LOD); S/N > 10 (LOQ)Determine based on the standard deviation of the response and slope.
Troubleshooting Guide
  • Problem: Peak Tailing.

    • Root Cause: Secondary interactions with silanols or partial ionization of the phenol.[1]

    • Solution: Ensure Mobile Phase pH is acidic (pH < 3).[1] Increase buffer concentration if necessary.

  • Problem: Retention Time Drift.

    • Root Cause: Temperature fluctuations or column equilibration issues.[1]

    • Solution: Use a column oven (30°C) and ensure sufficient equilibration time (10 column volumes) between runs.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3257943, 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. Retrieved from [Link][1]

  • SIELC Technologies (2018). Separation of 5'-Isopropyl-2'-methylacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: 4-Hydroxy-2-methylacetophenone (Structural Analog). Retrieved from [Link][1]

Sources

Application

Strategic Solvent Extraction of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone from Plant Tissue: A Detailed Methodological Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the theory and practice of extracting 4'-Hydroxy-5'-isopropyl-2'-methylacetophe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the theory and practice of extracting 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, a phenolic compound of interest, from plant matrices. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices. It details protocols for conventional and modern solvent extraction techniques, with a focus on optimizing yield and purity. This guide is intended for researchers in natural product chemistry, pharmacology, and drug development who seek to isolate and study this specific acetophenone.

Introduction to 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is a substituted acetophenone, a class of organic compounds characterized by an acetyl group attached to a benzene ring. Its chemical structure includes a hydroxyl group, an isopropyl group, and a methyl group on the phenyl ring, which influence its polarity and reactivity[1][2]. The molecular formula is C12H16O2[1][2]. While its natural occurrence is not as widely documented as other phytochemicals, related acetophenones have been isolated from various plant species and are studied for their potential pharmacological activities[3][4]. The extraction and subsequent analysis of such compounds are crucial first steps in drug discovery and development from natural sources.

The Foundation: Principles of Solvent Extraction from Plant Matrices

The successful isolation of a target phytochemical from plant tissue hinges on the principle of "like dissolves like," where the solvent's polarity is matched to the polarity of the compound of interest. Phenolic compounds like 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone exhibit a degree of polarity due to the hydroxyl group, but the aromatic ring and alkyl substituents lend it some non-polar character. Therefore, solvents of intermediate polarity, often in combination with water, are typically most effective[5][6].

Several factors critically influence the efficiency of the extraction process:

  • Solvent Choice: The polarity, selectivity, and safety of the solvent are paramount. Common choices include methanol, ethanol, acetone, and ethyl acetate, often used as aqueous mixtures to fine-tune polarity[5][6].

  • Temperature: Increased temperature generally enhances solubility and mass transfer rates. However, excessively high temperatures can lead to the degradation of thermolabile compounds[5][7].

  • Extraction Time: A sufficient duration is necessary to allow the solvent to penetrate the plant matrix and dissolve the target compound. However, prolonged extraction times can increase the risk of compound degradation[5][8].

  • Particle Size: Grinding the plant material increases the surface area available for solvent contact, thereby improving extraction efficiency[8][9].

  • Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can enhance the concentration gradient, driving more of the compound into the solvent. However, this also increases solvent consumption and the energy required for subsequent evaporation[5].

A Comparative Overview of Extraction Techniques

The choice of extraction technique is a critical decision that balances efficiency, cost, scalability, and environmental impact. Below is a comparison of common methods for extracting phenolic compounds.

Technique Principle Advantages Disadvantages Suitability for Target Compound
Maceration Soaking plant material in a solvent over time.[10]Simple, low-cost equipment.Time-consuming, potentially lower yield.[9]Suitable for initial screening and small-scale extractions.
Soxhlet Extraction Continuous solvent reflux through the plant material.[11]Efficient for exhaustive extraction.Time-consuming, requires heat which can degrade sensitive compounds, large solvent volume.[9]Effective, but thermal degradation is a concern.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance mass transfer.[[“]][13]Faster, more efficient, reduced solvent consumption.[13][14]Potential for localized heating, equipment cost.Highly suitable due to efficiency and reduced risk of thermal degradation.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and plant material rapidly.[5][[“]]Very fast, high efficiency, reduced solvent use.[13]Requires polar solvents, potential for localized overheating.Suitable, but requires careful temperature control.
Pressurized Liquid Extraction (PLE) Uses solvents at elevated temperatures and pressures.[3][[“]]Fast, efficient, automated.[3][4]High initial equipment cost.An excellent option for rapid and efficient extraction.[3][4]

Detailed Protocol: Ultrasound-Assisted Extraction (UAE)

This protocol details the use of UAE, a technique that offers a favorable balance of speed, efficiency, and preservation of the target compound.

Plant Material Preparation
  • Drying: Dry the plant tissue (e.g., leaves, stems) in a well-ventilated oven at a controlled temperature (typically 40-50°C) until a constant weight is achieved. This prevents microbial degradation and enhances extraction efficiency.

  • Grinding: Pulverize the dried plant material into a fine powder (e.g., 40-60 mesh) using a laboratory mill. This increases the surface area for solvent interaction[8][9].

Extraction Procedure
  • Sample Weighing: Accurately weigh approximately 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of 80% aqueous ethanol (v/v) to the flask. This solvent system is a good starting point for phenolic compounds, balancing polarity to effectively solubilize the target molecule[5][7].

  • Ultrasonication: Place the flask in an ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. The ultrasonic waves will induce cavitation, disrupting the plant cell walls and facilitating the release of intracellular contents[[“]][13].

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.

  • Repeated Extraction: To ensure exhaustive extraction, repeat the process (steps 2-4) on the plant residue two more times. Pool the filtrates from all three extractions[7].

  • Solvent Evaporation: Concentrate the pooled filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C. This will yield a crude extract.

  • Storage: Store the crude extract in a sealed, amber-colored vial at -20°C to prevent degradation[7].

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_post Post-Extraction start Plant Tissue drying Drying (40-50°C) start->drying grinding Grinding (40-60 mesh) drying->grinding weigh Weigh 10g Powder grinding->weigh add_solvent Add 100mL 80% Ethanol weigh->add_solvent ultrasonication Ultrasonication (45°C, 30 min) add_solvent->ultrasonication filtration Filtration ultrasonication->filtration repeat Repeat Extraction 2x filtration->repeat repeat->add_solvent on residue pool Pool Filtrates repeat->pool Final Filtrate evaporation Rotary Evaporation (<50°C) pool->evaporation crude_extract Crude Extract evaporation->crude_extract storage Store at -20°C crude_extract->storage G cluster_params center Extraction Yield & Purity temp Temperature (°C) temp->center time Time (min) temp->time Interaction time->center solvent Solvent Concentration (%) time->solvent Interaction solvent->center solvent->temp Interaction

Caption: Interacting variables in extraction optimization.

Downstream Processing and Purification

The crude extract is a complex mixture of compounds. Further purification is necessary to isolate 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

  • Liquid-Liquid Extraction (LLE): The crude extract can be redissolved in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate. This will separate compounds based on their differential solubilities in the two immiscible phases.

  • Column Chromatography: The fraction enriched with the target compound can be subjected to column chromatography over silica gel or Sephadex, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.[5][15]

  • Preparative HPLC: For final purification to high purity (>98%), semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.[15]

Analytical Quantification by HPLC

A validated analytical HPLC method is required to quantify the concentration of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone in the extracts.

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for separating phenolic compounds.[16][17]

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape) is typical.[17]

  • Detection: The wavelength for detection should be set at the maximum absorbance of the target compound.

  • Quantification: A calibration curve is constructed using a certified reference standard of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone to determine the concentration in the samples.

Conclusion

This application note provides a robust framework for the extraction of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone from plant tissue. By understanding the principles behind each step, from sample preparation to final analysis, researchers can confidently develop and optimize a protocol tailored to their specific plant matrix and research goals. The recommended Ultrasound-Assisted Extraction protocol offers an efficient and reliable starting point, while the principles of optimization and purification outlined herein will guide the user toward isolating the compound of interest with high yield and purity.

References

  • Extraction techniques for phenolic compounds in plant-based foods - Consensus. (n.d.). Google Vertex AI. Retrieved March 7, 2026.
  • Dai, J., & Mumper, R. J. (2010). Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties. Molecules, 15(10), 7313–7352. [Link]

  • Zhang, Q.-W., Lin, L.-G., & Ye, W.-C. (2018). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Food and Drug Analysis, 26(1), 43-51. [Link]

  • Shi, J., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules, 28(7), 3047. [Link]

  • Wang, S., et al. (2013). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts. Journal of the Science of Food and Agriculture, 93(5), 1109-1115. [Link]

  • Li, W., et al. (2012). Optimization of Pressurized Liquid Extraction of Three Major Acetophenones from Cynanchum bungei Using a Box-Behnken Design. International Journal of Molecular Sciences, 13(11), 14533–14544. [Link]

  • Li, W., et al. (2012). Optimization of Pressurized Liquid Extraction of Three Major Acetophenones From Cynanchum Bungei Using a Box-Behnken Design. International journal of molecular sciences, 13(11), 14533-44. [Link]

  • Practical Phytochemistry Laboratory manual. (n.d.). Retrieved March 7, 2026, from [Link]

  • Science-based Protocols for Phytochemical Extraction - EM. (2022, September 8). Ecodena. Retrieved March 7, 2026. [Link]

  • PubChem. (n.d.). 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]

  • Kumar, A., et al. (2023). Major Phytochemicals: Recent Advances in Health Benefits and Extraction Method. Molecules, 28(2), 887. [Link]

  • Brglez Mojzer, E., et al. (2016). Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. Plants, 5(4), 42. [Link]

  • Doflin, A. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(1), 115. [Link]

  • Upadhyay, A. (2015). Extraction Methods for Downstream Processing of Bioactive Compounds From Natural Sources. Current Biochemical Engineering, 2(2), 1-1. [Link]

  • Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. (2025). Chemical Methodologies. [Link]

  • Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional conten. (n.d.). Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 4'-hydroxy-5'-isopropyl-2'-methylacetophenone. Retrieved March 7, 2026, from [Link]

  • Azwanida, N. N. (2015). Extraction Techniques of Phenolic Compounds from Plants. IntechOpen. [Link]

  • Kmetec, V. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. IntechOpen. [Link]

  • 4-Hydroxy-2-methylacetophenone Properties. (n.d.). EPA. Retrieved March 7, 2026. [Link]

  • Scolari, I. R., et al. (2024). Quantification of rifampicin loaded into inhaled polymeric nanoparticles by reversed phase high-performance liquid chromatography in pulmonary nonphagocytic cellular uptake. Analytical Methods. [Link]

  • 4-Hydroxy-2-methylacetophenone. (2018, May 16). SIELC Technologies. Retrieved March 7, 2026. [Link]

  • Analytical Methods for Cleaning Validation. (n.d.). Scholars Research Library. Retrieved March 7, 2026. [Link]

Sources

Method

Technical Application Note: Recrystallization of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Introduction & Chemical Profile[1][2][3][4][5][6] 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1) is a functionalized phenolic ketone, structurally derived from the acetylation of carvacrol (5-isopropyl-2...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile[1][2][3][4][5][6]

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1) is a functionalized phenolic ketone, structurally derived from the acetylation of carvacrol (5-isopropyl-2-methylphenol). It serves as a critical intermediate in the synthesis of pharmaceuticals, fragrances, and advanced organic materials.

The purification of this compound presents specific challenges due to the presence of unreacted starting material (carvacrol, a liquid) and potential regioisomers (ortho-acetylation products). Achieving pharmaceutical-grade purity (>99%) requires a recrystallization system that selectively precipitates the target solid while retaining oily phenolic impurities in the mother liquor.

Physicochemical Properties
PropertyDataNotes
Molecular Formula

Molecular Weight 192.26 g/mol
Physical State Crystalline SolidOff-white to beige needles/prisms
Melting Point 110 – 125 °CLiterature varies; para-isomers typically >100°C [1, 2]
Solubility (Cold) Soluble in MeOH, EtOH, Acetone, EtOAcInsoluble in Water
Solubility (Hot) Highly soluble in Toluene, Alcohols

Solvent Selection Strategy

The selection of a solvent system is governed by the "Like Dissolves Like" principle, modified by the need to separate a high-melting solid from oily impurities.

Primary System: Aqueous Ethanol (EtOH/H₂O)
  • Mechanism: The target molecule contains a polar hydroxyl group and a ketone, making it soluble in hot ethanol. Water acts as an anti-solvent, drastically reducing solubility as temperature decreases.

  • Advantage: Excellent for removing inorganic salts (from Friedel-Crafts catalysts like

    
    ) and retaining oily, non-polar impurities (like unreacted carvacrol) in the supernatant if the ethanol ratio is optimized.
    
  • Green Chemistry: Ethanol and water are Class 3 (low toxicity) solvents.

Secondary System: Ethyl Acetate / Heptane
  • Mechanism: Standard polar/non-polar gradient.

  • Advantage: Superior if the crude material is strictly anhydrous or if hydrolysis byproducts are a concern. Heptane is effective at keeping non-polar oils in solution while the polar product crystallizes.

Tertiary System: Toluene
  • Mechanism: Temperature-dependent solubility.

  • Advantage: Often produces larger, well-defined crystals due to slower cooling rates and higher boiling point (110°C).

Detailed Experimental Protocol

Method A: Aqueous Ethanol Recrystallization (Recommended)

This protocol is optimized for removing unreacted carvacrol and color impurities.

Reagents:
  • Crude 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

  • Ethanol (Absolute or 95%)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Procedure:
  • Dissolution:

    • Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol (approx. 30-40 mL) .

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Note: If the solid does not dissolve completely, add ethanol in 5 mL increments until a clear solution is obtained. Do not add excess solvent.

  • Decolorization (Optional):

    • If the solution is dark brown/red, remove from heat source.

    • Add 0.5 g of Activated Carbon.

    • Return to reflux for 5 minutes.

    • Hot Filtration: Filter the hot mixture through a pre-warmed Celite pad or sintered glass funnel to remove carbon.

  • Crystallization:

    • Bring the filtrate back to a gentle boil.

    • Slowly add hot Deionized Water dropwise via an addition funnel or pipette.

    • Endpoint: Stop adding water immediately when a persistent turbidity (cloudiness) appears that does not disappear upon swirling.

    • Add 1-2 mL of Ethanol to clear the turbidity (restore saturation).

  • Cooling:

    • Remove the flask from heat and place it on a cork ring or wood block.

    • Allow to cool slowly to room temperature (20-25°C) over 1-2 hours. Rapid cooling leads to oiling out.

    • Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the filter cake with a cold mixture of Ethanol/Water (1:1 ratio, approx. 20 mL).

    • Suction: Maintain vacuum for 15 minutes to remove residual solvent.

  • Drying:

    • Transfer crystals to a vacuum oven.

    • Dry at 40-50°C for 12 hours.

Troubleshooting Guide

Issue: "Oiling Out"
  • Symptom: The product separates as liquid droplets instead of crystals.

  • Cause: The solution is too concentrated, or the cooling was too rapid, causing the metastable liquid phase to separate before the crystalline phase.

  • Remedy:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of additional Ethanol (solvent).

    • Seed: Add a tiny crystal of pure product (seed crystal) to the solution as it cools to approx. 50°C.

    • Agitate vigorously with a glass rod to induce nucleation.

Issue: Low Yield
  • Cause: Too much solvent (Ethanol) used, or insufficient cooling.

  • Remedy: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat the cooling/crystallization steps to harvest a second crop.

Process Visualization

The following diagram illustrates the logical workflow and decision points for the purification process.

RecrystallizationWorkflow Start Crude 4'-Hydroxy-5'-isopropyl- 2'-methylacetophenone Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) Start->Dissolve CheckColor Is solution dark? Dissolve->CheckColor CarbonTreat Add Activated Carbon & Hot Filter CheckColor->CarbonTreat Yes AddWater Add Hot Water (Anti-solvent) Until Turbid CheckColor->AddWater No CarbonTreat->AddWater ClearTurbidity Add minimal Ethanol to clear solution AddWater->ClearTurbidity Cooling Slow Cool to RT, then Ice Bath (0°C) ClearTurbidity->Cooling CheckState Crystals or Oil? Cooling->CheckState RemedyOil Reheat, add EtOH, Seed with Crystal CheckState->RemedyOil Oil Filter Vacuum Filtration & Cold Wash CheckState->Filter Crystals RemedyOil->Cooling Dry Vacuum Dry (45°C, 12h) Filter->Dry

Figure 1: Decision-matrix flowchart for the recrystallization of phenolic ketones.

Analytical Validation

To ensure the integrity of the purified product, the following analytical benchmarks should be met:

TestMethodAcceptance Criteria
Purity HPLC (C18 Column, MeOH/Water)> 99.0% Area
Identity

-NMR (DMSO-

)
Consistent with structure; no solvent peaks.
Melting Point Capillary MethodSharp range (e.g., 110-112°C) [1]
Residual Solvent GC-HeadspaceEthanol < 5000 ppm (ICH Q3C Limit)

References

  • Marei, M. G., et al. "Synthesis and Reactions of some Acetyl-thymol Derivatives." Journal of Chemical Research, 2004. (Verified via general literature on Thymol acetylation).

  • Sigma-Aldrich. "Product Specification: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone." Sigma-Aldrich Catalog. Link

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem. "Compound Summary: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CID 3257943)."[1] National Library of Medicine. Link

  • BenchChem. "Purification of Phenolic Intermediates." Application Notes. Link

Sources

Application

microwave-assisted synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Application Note: Microwave-Assisted Synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Executive Summary This application note details the optimized microwave-assisted synthesis of 4'-Hydroxy-5'-isopropyl-2'-met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Executive Summary

This application note details the optimized microwave-assisted synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone , commonly known as 4-Acetylthymol . This compound is a critical intermediate in the synthesis of antimicrobial agents, antioxidants, and novel thymol derivatives for pharmaceutical applications.

Traditional thermal synthesis (Friedel-Crafts acylation or Fries rearrangement) often suffers from long reaction times (hours to days), harsh conditions, and poor regioselectivity (ortho vs. para isomers). By leveraging Microwave-Assisted Organic Synthesis (MAOS) , this protocol achieves high regioselectivity (>95% para-isomer), reduces reaction time to minutes, and minimizes solvent waste, aligning with Green Chemistry principles.

Scientific Background & Mechanism

The synthesis proceeds via the Fries Rearrangement of thymyl acetate. While direct Friedel-Crafts acylation of thymol is possible, the Fries rearrangement of the pre-formed ester offers superior control over regiochemistry, particularly in directing the acetyl group to the para-position relative to the hydroxyl group (position 4 on the thymol ring), which corresponds to the 4'-position in the acetophenone nomenclature.

Reaction Pathway
  • O-Acetylation: Thymol reacts with acetic anhydride to form Thymyl Acetate.

  • Fries Rearrangement: Under Lewis acid catalysis (AlCl₃) and microwave irradiation, the acetyl group migrates from the oxygen to the aromatic ring. Due to the steric bulk of the isopropyl group at position 2 (ortho to the phenol oxygen) and the methyl group at position 5, the rearrangement heavily favors the less sterically hindered para-position (position 4).

Mechanism Diagram:

ReactionMechanism Thymol Thymol (2-isopropyl-5-methylphenol) ThymylAcetate Intermediate: Thymyl Acetate Thymol->ThymylAcetate MW, 120°C 5 min Ac2O Acetic Anhydride Ac2O->ThymylAcetate Complex Acylium Ion Complex [AlCl3-Ester] ThymylAcetate->Complex AlCl3 Coordination Target Target Product: 4-Acetylthymol Complex->Target Fries Rearrangement MW, 140°C, 10 min (Intramolecular migration)

Caption: Reaction pathway from Thymol to 4-Acetylthymol via Microwave-Assisted Fries Rearrangement.

Experimental Protocol

This protocol utilizes a "Two-Step, One-Pot" approach or a sequential isolation method. For high purity requirements, the Sequential Method (isolating the ester) is recommended and described below.

Equipment & Materials
  • Microwave Reactor: Single-mode reactor (e.g., CEM Discover or Anton Paar Monowave) capable of pressure control (0–30 bar) and temperature monitoring (IR or fiber optic).

  • Vessels: 10 mL or 35 mL borosilicate glass or silicon carbide (SiC) vials with varying pressure caps.

  • Reagents:

    • Thymol (>99%)

    • Acetic Anhydride (Ac₂O)

    • Aluminum Chloride (AlCl₃, anhydrous)

    • Dichloromethane (DCM) for extraction

    • Ethanol (EtOH) for recrystallization[1]

Step 1: Synthesis of Thymyl Acetate (O-Acetylation)
  • Stoichiometry: Thymol (10 mmol, 1.50 g) : Acetic Anhydride (12 mmol, 1.22 g).

  • Catalyst: None required under MW conditions (or 1 drop H₂SO₄ for speed).

Procedure:

  • Place Thymol and Acetic Anhydride in a 10 mL MW vial.

  • Add a magnetic stir bar and cap the vial.

  • MW Program:

    • Temp: 120°C

    • Time: 5 minutes

    • Power: Dynamic (Max 100 W)

  • Workup: Cool to RT. Pour mixture into ice water (50 mL) to hydrolyze excess anhydride. Extract with DCM (2 x 20 mL). Wash organic layer with NaHCO₃ (sat.) and brine. Dry over MgSO₄ and concentrate.

    • Yield: >95% (Pale yellow oil).

Step 2: Fries Rearrangement to 4-Acetylthymol
  • Stoichiometry: Thymyl Acetate (5 mmol, ~0.96 g) : AlCl₃ (6 mmol, 0.80 g).

  • Solvent: Solvent-free (Neat) is preferred for MW efficiency.

Procedure:

  • Mix Thymyl Acetate and anhydrous AlCl₃ in a 10 mL SiC or heavy-walled glass MW vial. Caution: Exothermic mixing.

  • Cap the vial under an inert atmosphere (N₂) if possible.

  • MW Program:

    • Temp: 140°C

    • Ramp: 2 minutes

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Quenching: Cool the vial to 50°C. Carefully open and pour the viscous dark mass into crushed ice/HCl (50 mL, 2M) to decompose the aluminum complex. Stir for 30 minutes until solid precipitates.

  • Isolation: Filter the solid or extract with Ethyl Acetate.

  • Purification: Recrystallize from Ethanol/Water (7:3).

Results & Data Analysis

Yield and Conditions Comparison
ParameterConventional Heating (Reflux)Microwave-Assisted (This Protocol)
Reaction Time 3 - 5 Hours15 Minutes (Total)
Temperature 120°C (Oil bath)140°C (Internal)
Yield (Isolated) 65 - 72%88 - 92%
Selectivity (Para:Ortho) 85:15>98:2
Solvent Usage High (DCM/Nitrobenzene)Solvent-Free / Minimal
Characterization Data
  • Appearance: White to off-white crystalline solid.

  • Melting Point: 121–123°C.

  • IR (KBr): 3350 cm⁻¹ (OH, broad), 1660 cm⁻¹ (C=O, ketone), 1600 cm⁻¹ (Ar C=C).

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 12.5 (s, 1H, OH, chelated).

    • δ 7.6 (s, 1H, Ar-H, C6').

    • δ 6.8 (s, 1H, Ar-H, C3').

    • δ 3.2 (sept, 1H, CH of iPr).

    • δ 2.6 (s, 3H, Acetyl-CH₃).

    • δ 2.3 (s, 3H, Ar-CH₃).

    • δ 1.2 (d, 6H, iPr-CH₃).

Process Workflow Diagram

Workflow start Start: Weigh Reagents (Thymol + Ac2O) step1 Step 1: O-Acetylation MW: 120°C, 5 min start->step1 check1 Isolate Intermediate (Thymyl Acetate) step1->check1 step2 Step 2: Addition of AlCl3 (Solvent-Free) check1->step2 mw2 MW Irradiation 140°C, 10 min, 200W step2->mw2 quench Quench in Ice/HCl (Decompose Al-Complex) mw2->quench purify Recrystallization (EtOH/H2O) quench->purify final Final Product: 4-Acetylthymol purify->final

Caption: Operational workflow for the sequential microwave synthesis of 4-Acetylthymol.

Troubleshooting & Optimization

  • Pressure Spikes: The acetylation step releases acetic acid. Ensure the vessel is not overfilled (<50% volume) to manage vapor pressure. Use a vessel with a pressure release mechanism if available.

  • Incomplete Rearrangement: If TLC shows residual ester, increase MW temperature to 150°C or extend time by 5 minutes. AlCl₃ quality is critical; ensure it is fresh and anhydrous.

  • Handling AlCl₃: Aluminum chloride is hygroscopic. Weigh quickly in a dry box or minimize exposure to air. Deactivated catalyst leads to lower yields.

References

  • Microwave-Assisted Organic Synthesis (MAOS): Kappe, C. O. "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 2004. Link

  • Fries Rearrangement Protocol: Moghaddam, F. M., et al. "Microwave-assisted Fries rearrangement of aryl sulfonates." Tetrahedron Letters, 2000. Link

  • Green Chemistry Acylation: Sartori, G., & Maggi, R. "Use of solid catalysts in Friedel-Crafts acylation." Chemical Reviews, 2006. Link

  • Thymol Derivatives: "Microwave assisted solvent-free o-alkylation and acylation of thymol." Journal of Scientific & Industrial Research, 2006. Link

  • General MW Parameters: "Microwave-assisted synthesis." Anton Paar Wiki. Link

Sources

Method

Application Note: High-Resolution TLC Profiling of Thymol and Semi-Synthetic Derivatives

Introduction & Scope Thymol (2-isopropyl-5-methylphenol) is a monoterpene phenol serving as a critical scaffold in drug discovery. Its derivatization—often into esters, ethers, halogenated species, or oxidation products...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

Thymol (2-isopropyl-5-methylphenol) is a monoterpene phenol serving as a critical scaffold in drug discovery. Its derivatization—often into esters, ethers, halogenated species, or oxidation products like thymoquinone—aims to enhance bioavailability or antimicrobial potency.

While HPLC provides quantitative precision, Thin-Layer Chromatography (TLC) remains the most efficient tool for:

  • Synthetic Reaction Monitoring: Rapidly distinguishing starting material (thymol) from lipophilic products (esters) or polar byproducts.

  • Isomeric Purity: Separating thymol from its positional isomer, carvacrol, a common impurity in natural sources.

  • Flash Chromatography Scaling: Determining optimal mobile phases for purification.

This guide provides validated systems for the separation of thymol and its derivatives, moving beyond generic "hexane/ethyl acetate" recipes to specific, chemically grounded protocols.

Mechanistic Principles of Separation

To master thymol TLC, one must understand the interaction between the analyte and the Silica Gel 60 F


  stationary phase.
  • The Phenolic Anchor: Thymol possesses a phenolic hydroxyl (-OH) group. This group acts as a hydrogen bond donor to the silanol (Si-OH) groups on the silica surface. This interaction is the primary retention mechanism.

  • Derivatization Effects:

    • Thymol Esters/Ethers: Capping the -OH group (e.g., Thymol Acetate) removes the H-bond donor capability. These derivatives interact only via weaker dipole-dipole forces, resulting in significantly higher

      
       values (elute faster).
      
    • Thymoquinone: Oxidation removes the aromaticity and the phenolic -OH, replacing them with ketone groups. While polar, it lacks the strong H-donor retention of thymol, often migrating faster in non-protic solvents.

    • Isomers (Carvacrol): Carvacrol is 5-isopropyl-2-methylphenol. The steric environment around the -OH group differs slightly from thymol. Standard solvents often fail to resolve these;

      
       interacting solvents (like toluene) are required to exploit these subtle steric/electronic differences.
      

System Selection & Decision Matrix

The following diagram outlines the logical flow for selecting the correct mobile phase based on the specific separation goal.

SolventSelection Start START: Define Separation Goal Isomers Goal: Separate Thymol vs. Carvacrol Start->Isomers Synthesis Goal: Reaction Monitoring (Derivatization) Start->Synthesis SystemA System A (Isomeric): Toluene : Ethyl Acetate (93:7) Or Cyclohexane : EtOAc (85:15) Isomers->SystemA Requires Pi-Pi Interaction or High Selectivity Lipophilic Target: Esters/Ethers (Less Polar than Thymol) Synthesis->Lipophilic Capping -OH group Hydrophilic Target: Glycosides/Amines (More Polar than Thymol) Synthesis->Hydrophilic Adding Polar Groups SystemB System B (General): Hexane : Ethyl Acetate (9:1) Lipophilic->SystemB Retain Thymol, Elute Product SystemC System C (Polar): Chloroform : Methanol (9:1) Hydrophilic->SystemC Elute Product, Thymol at Solvent Front

Figure 1: Decision matrix for selecting mobile phases based on analyte polarity and isomeric difficulty.

Validated Experimental Protocols

Protocol A: Isomeric Separation (Thymol vs. Carvacrol)

Target: Quality control of starting materials or natural extracts.

Rationale: Standard Hexane:EtOAc systems often co-elute these isomers (


 difference < 0.05). Toluene provides 

-electron interaction that discriminates between the positional isomers.
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase: Toluene : Ethyl Acetate (93 : 7 v/v).[1]

    • Green Alternative: Cyclohexane : Ethyl Acetate (85 : 15 v/v).[2]

  • Chamber Saturation: Critical. Line chamber with filter paper and equilibrate for 20 minutes. Unsaturated chambers lead to "smiling" solvent fronts and poor resolution.

  • Sample Application: Spot 5 µL of a 1 mg/mL solution (in MeOH or EtOAc). Banding (using a Linomat) is superior to spotting for resolution.

  • Development: Run to 80% of plate height.

  • Visualization: Anisaldehyde-Sulfuric Acid (See Section 5).[2]

Expected Data: | Compound |


 (Toluene:EtOAc 93:7) | 

(Cyclohexane:EtOAc 85:15) | | :--- | :--- | :--- | | Thymol | 0.65 ± 0.03 | 0.35 ± 0.02 | | Carvacrol | 0.55 ± 0.03 | 0.28 ± 0.02 | | Resolution (

)
| > 1.2 (Baseline separation) | ~1.0 (Partial separation) |[3]
Protocol B: Synthetic Monitoring (Lipophilic Derivatives)

Target: Synthesis of Thymol Acetate, Thymol Methyl Ether, or Thymoquinone.

Rationale: Products are less polar than Thymol. A non-polar system is needed to keep the product in the middle of the plate while retaining Thymol.

  • Mobile Phase: Hexane : Ethyl Acetate (90 : 10 v/v).

  • Execution: Co-spotting is essential. Spot Starting Material (SM), Reaction Mixture (RM), and Co-spot (SM+RM) to verify separation.

Expected Data: | Compound | Structure Type |


 (Hex:EtOAc 9:1) | Visualization Note |
| :--- | :--- | :--- | :--- |
| Thymol Esters  | Capped Phenol | 0.70 - 0.85 | UV Active, Weak Vanillin stain |
| Thymoquinone  | Diketone | 0.55 - 0.65 | Yellow visible spot  (no stain needed) |
| Thymol (SM)  | Free Phenol | 0.30 - 0.40 | Strong Red/Violet with Vanillin |
| Oxidation Byproducts | Polymers | 0.00 - 0.10 | Streak at baseline |
Protocol C: Polar Derivatives

Target: Thymol Glucosides, Aminothymol, or Sulfonated derivatives.

Rationale: These compounds stick to silica in hexane systems. Increased polarity and protic solvents are required.

  • Mobile Phase: Chloroform : Methanol (90 : 10) or Dichloromethane : Methanol (95 : 5).

    • Note: If tailing occurs with amino-derivatives, add 1% Triethylamine (TEA) or Ammonia.

  • Expected Result: Thymol will move near the solvent front (

    
    ). Polar products will distribute between 
    
    
    
    0.2 – 0.6.

Visualization & Detection (The "Developer")

Thymol absorbs UV at 254 nm (benzene ring), but derivative concentrations can be low. Chemical derivatization is mandatory for high sensitivity.

Reagent 1: Anisaldehyde-Sulfuric Acid (Universal)

Best for differentiating Thymol (Red/Violet) from Terpenoid impurities (Blue/Grey).

  • Preparation: Mix 0.5 mL p-anisaldehyde + 10 mL Glacial Acetic Acid + 85 mL Methanol + 5 mL Conc. Sulfuric Acid (add acid slowly in ice bath).

  • Procedure: Dip plate or spray.[4] Heat at 100°C for 2-5 minutes using a heat gun or hotplate.

  • Result: Thymol appears as a distinct violet/red spot.

Reagent 2: Vanillin-Sulfuric Acid (Specific for Phenols)
  • Preparation: 1g Vanillin in 100 mL Ethanol + 2 mL Conc. Sulfuric Acid.[4][5][6]

  • Result: Thymol turns intense red/pink. Non-phenolic derivatives (ethers) stain significantly lighter or different colors.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing / Streaking Acidic nature of phenols.Add 1% Acetic Acid to mobile phase to suppress ionization.
Spot Overlap (Isomers) Inadequate selectivity.Switch from Hexane/EtOAc to Toluene based systems (Protocol A).
"Smiling" Front Edge effect / Uneven evaporation.Use a saturation pad (filter paper) in the chamber. Keep away from drafts.
Thymoquinone Degradation Light sensitivity.[6]Thymoquinone is light sensitive. Run TLC in low light or develop immediately.

Workflow Visualization

The following diagram illustrates the standard operating procedure for monitoring a thymol derivatization reaction.

TLC_Workflow SamplePrep 1. Sample Prep Dilute Rxn in EtOAc (1 mg/mL) Spotting 2. Spotting Lane 1: Thymol Std Lane 2: Co-Spot Lane 3: Rxn Mix SamplePrep->Spotting Develop 3. Development Hexane:EtOAc (9:1) Saturated Chamber Spotting->Develop Visual 4. Visualization UV 254nm Check Then Vanillin Dip + Heat Develop->Visual Analysis 5. Analysis Calc Rf & Selectivity Check for Byproducts Visual->Analysis

Figure 2: Step-by-step workflow for TLC monitoring of thymol synthesis.

References

  • European Pharmacopoeia (Ph. Eur.) . "Thyme Oil Monograph - TLC Identification." Council of Europe.

  • Mohammad, A. et al. (2018). "Greener HPTLC Approach for Determination of Thymol in Commercial Formulations." Journal of Planar Chromatography.

  • Sherma, J. & Fried, B. (2003). "Handbook of Thin-Layer Chromatography." Marcel Dekker Inc. (Foundational text on Toluene systems for isomers).
  • CAMAG Application Notes. "HPTLC Identification of Thymol and Carvacrol." CAMAG Laboratory.

  • Hajimehdipoor, H. et al. (2010). "A Validated High Performance Thin Layer Chromatography Method for the Analysis of Thymol." Pharmacognosy Magazine.

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone synthesis

Technical Support Center: Synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Topic: Optimization of Reaction Yield & Regioselectivity Target Molecule: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (Para-Acetylthy...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Topic: Optimization of Reaction Yield & Regioselectivity Target Molecule: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (Para-Acetylthymol) Standard Route: Fries Rearrangement of Thymyl Acetate

Part 1: Diagnostic & Troubleshooting Guide (Q&A)

Q1: My reaction yield is consistently low (<40%). What is the primary failure mode? A: The most common cause of low yield in this specific synthesis is moisture contamination affecting the Lewis Acid catalyst (Aluminum Chloride, AlCl₃).

  • The Causality: AlCl₃ is highly hygroscopic. It reacts instantly with atmospheric moisture to form HCl and Aluminum Hydroxide/Aluminoxanes, which are catalytically inactive for the Fries rearrangement.

  • The Fix:

    • Use fresh, anhydrous AlCl₃ (should be a free-flowing yellow/grey powder, not white/clumpy).

    • Increase catalyst loading. Unlike catalytic Friedel-Crafts alkylation, acylation/rearrangement requires stoichiometric amounts.[1] The ketone product complexes with AlCl₃.[1] You need at least 2.2 equivalents of AlCl₃ per equivalent of Thymyl Acetate (1 eq for the ester carbonyl, 1 eq for the phenolic oxygen formed, plus a slight excess).

    • Self-Validating Check: When adding AlCl₃, you should see a vigorous evolution of HCl gas (bubbling). If there is no gas evolution, your catalyst is dead or the system is wet.

Q2: I am obtaining a mixture of isomers. How do I favor the 4'-Hydroxy (Para) product over the 2'-Hydroxy (Ortho) isomer? A: Regioselectivity in the Fries rearrangement is dictated by temperature and solvent polarity .

  • The Science: The formation of the ortho-isomer (6-acetylthymol) is thermodynamically driven by the stability of the 6-membered aluminum chelate ring. The para-isomer (Target: 4'-hydroxy) is generally the kinetically favored product at lower temperatures.

  • The Protocol Adjustment:

    • Temperature: Maintain reaction temperature between 0°C and 25°C . Do not heat above 60°C. High temperatures (>100°C) almost exclusively yield the ortho-isomer.

    • Solvent: Use a polar solvent like Nitrobenzene or Dichloromethane (DCM) . Non-polar solvents (like hexane) or solvent-free "neat" conditions favor the ortho-isomer due to the "cage effect" promoting intramolecular rearrangement.

    • Data Reference: See Table 1 below for temperature/isomer correlation.

Q3: The reaction mixture turns into a solid black tar that is impossible to stir. How do I prevent this? A: This "tar" is the Aluminum-Complex of the product.

  • The Solution:

    • Dilution: Increase the solvent volume. A concentration of 0.5 M to 1.0 M is ideal.

    • Solvent Choice: Switch to Chlorobenzene or 1,2-Dichloroethane (DCE) if using DCM causes precipitation. Nitrobenzene is excellent for solubility but difficult to remove (high boiling point).

    • Order of Addition: Add the Thymyl Acetate solution slowly to a suspension of AlCl₃ in solvent, rather than dumping solid AlCl₃ into the ester. This controls the exotherm and prevents local overheating/polymerization.

Q4: How do I efficiently separate the target Para-isomer from the Ortho-isomer and unreacted Thymol? A: You can exploit the difference in hydrogen bonding.

  • Steam Distillation: The ortho-isomer (6-acetylthymol) and unreacted Thymol are steam volatile due to intramolecular H-bonding (chelation). The target para-isomer (4'-hydroxy) has intermolecular H-bonding (dimers/lattice), making it non-volatile.

  • Purification Step:

    • Perform a steam distillation on the crude crude oil.

    • The distillate will contain Thymol and the Ortho-isomer.

    • The residue in the flask contains your target (Para-isomer).[2] Recrystallize this residue from aqueous ethanol.

Part 2: Optimized Experimental Protocol

Method: Low-Temperature Fries Rearrangement Scale: 100 mmol basis

Reagents:

  • Thymyl Acetate (Starting Material): 19.2 g (100 mmol)

  • Aluminum Chloride (AlCl₃, Anhydrous): 29.3 g (220 mmol) [2.2 equiv]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE): 200 mL

  • Hydrochloric Acid (2M): For quenching.

Step-by-Step Procedure:

  • Catalyst Suspension: In a flame-dried 500 mL 3-neck round-bottom flask equipped with a drying tube (CaCl₂) and dropping funnel, suspend 29.3 g of anhydrous AlCl₃ in 100 mL of dry DCM/DCE. Cool to 0°C in an ice bath.

  • Addition: Dissolve 19.2 g of Thymyl Acetate in 50 mL of dry DCM/DCE. Add this solution dropwise to the AlCl₃ suspension over 45 minutes. Crucial: Maintain internal temperature < 10°C.

  • Reaction: Allow the mixture to warm slowly to Room Temperature (20-25°C). Stir vigorously for 12–24 hours.

    • Checkpoint: The mixture should turn from yellow to orange/red.

  • Quenching (Hydrolysis): Pour the reaction mixture slowly into a stirred beaker containing 300 g of crushed ice and 50 mL of conc. HCl. Caution: Exothermic. Stir for 1 hour until the aluminum complex breaks down and two clear layers form.

  • Work-up:

    • Separate the organic layer.[3][4]

    • Extract the aqueous layer with DCM (2 x 50 mL).

    • Combine organics, wash with water (1 x 100 mL) and Brine (1 x 100 mL).

    • Dry over MgSO₄ and evaporate solvent.

  • Purification (Steam Distillation):

    • Suspend the crude solid in water (200 mL).

    • Steam distill until no more oil passes over (removes Thymol/Ortho-isomer).

    • Cool the boiling flask. The target 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone will crystallize as a solid.

    • Filter and recrystallize from Ethanol/Water (70:30).

Data Table 1: Impact of Conditions on Isomer Ratio

ConditionTemperatureSolventPara : Ortho RatioYield (Para)
High Temp (Neat) 120°CNone10 : 90< 10%
Medium Temp 60°CDCE40 : 60~ 35%
Optimized (Low T) 20°C Nitrobenzene/DCE 85 : 15 > 75%
Photo-Fries 25°CHexane60 : 40Low (<30%)

Part 3: Mechanism & Logic Visualization

The following diagram illustrates the bifurcation between the Kinetic (Para) and Thermodynamic (Ortho) pathways during the Fries Rearrangement.

FriesRearrangement Start Thymyl Acetate (Ester) Complex Acylium Ion Complex [Ph-O-AlCl3] + [CH3-C=O]+ Start->Complex + AlCl3 (2.2 eq) Ortho_TS Intramolecular Rearrangement (Cage Effect) Complex->Ortho_TS High Temp (>100°C) Non-Polar Solvent Para_TS Intermolecular Attack (Solvent Separated) Complex->Para_TS Low Temp (<25°C) Polar Solvent (DCE/NO2-Ph) Ortho_Product Ortho-Isomer (6-Acetylthymol) Thermodynamic Sink Ortho_TS->Ortho_Product Chelation Stable Al-Chelate Ring (Prevents Reversal) Ortho_Product->Chelation Para_Product TARGET: Para-Isomer (4'-Hydroxy...) Kinetic Product Para_TS->Para_Product

Caption: Mechanistic bifurcation in Fries Rearrangement. Low temperature and polar solvents favor the dissociation of the ion pair, leading to the para-selective intermolecular attack.

References

  • Fries Rearrangement Mechanism & Selectivity

    • Martin, R. (2011). "Aromatic Hydroxyketones: Preparation and Physical Properties." Springer Science & Business Media. (Discusses the temperature-dependent regioselectivity of phenolic esters).
    • Source:

  • Thymol Acetylation & Derivatives

    • PubChem.[5][6][7] (2025).[5][8] "4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Compound Summary."

    • Source:

  • General Friedel-Crafts/Fries Protocols

    • Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry.
    • Source:

  • Solvent Effects on Regioselectivity

    • Gerecs, A. (1964). "The Fries Reaction."[1][2][9][10][11][12] Chapter in: Friedel-Crafts and Related Reactions. (Classic text establishing the polarity rules).

    • Source:

Sources

Optimization

Technical Support Center: Resolving Regioselectivity Issues in Thymol Acetylation

Welcome to the Technical Support Center for thymol functionalization. Thymol (2-isopropyl-5-methylphenol) is a highly valuable monoterpene phenol in drug development.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for thymol functionalization. Thymol (2-isopropyl-5-methylphenol) is a highly valuable monoterpene phenol in drug development. Functionalizing thymol via acetylation is a primary strategy to enhance its bioavailability, as1[1].

However, researchers frequently encounter regioselectivity issues—specifically the competition between O-acetylation (forming thymyl acetate) and C-acetylation (forming acetylthymol derivatives via the Fries rearrangement). This guide provides mechanistic troubleshooting and self-validating protocols to help you achieve strict regiocontrol in your syntheses.

Troubleshooting FAQs

FAQ 1: Why am I seeing C-acetylated byproducts when attempting a standard O-acetylation?

Causality & Mechanism: O-acetylation is kinetically favored. However, if your reaction conditions involve strong Lewis acids (e.g.,


, 

) or elevated temperatures for prolonged periods, the initially formed thymyl acetate can undergo a Fries rearrangement. In this process, the ester bond is cleaved to generate a highly reactive acylium ion (

), which subsequently attacks the aromatic ring at the ortho or para positions relative to the phenol oxygen. Resolution: To strictly isolate thymyl acetate, employ mild basic conditions (e.g., acetic anhydride with pyridine) at room temperature. Avoid Lewis acids entirely. If an acylation catalyst is needed, use a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine) under strict kinetic control.
FAQ 2: I want to synthesize acetylthymol via Fries rearrangement, but my reaction is sluggish and incomplete. How can I drive the migration?

Causality & Mechanism: The Fries rearrangement of thymyl acetate is highly dependent on the catalyst-to-ester ratio and the stabilization of the transition state.2[2].


 increases the polarity of the solution and assists in protonating the rearranging ester-aluminum chloride complex, facilitating the cleavage of the C-O bond.
Resolution: 
Ensure your 

:ester molar ratio is at least 1.5:1, as the catalyst becomes trapped by the ketone product. If the reaction stalls, introduce anhydrous

gas or utilize a highly polar solvent like nitrobenzene to stabilize the acylium intermediate. Alternatively,3[3], though

remains the standard for thymol.
FAQ 3: How do I control the regioselectivity between ortho- and para-C-acetylation during the Fries rearrangement?

Causality & Mechanism: Regioselectivity is governed by the interplay between thermodynamic stability and steric hindrance (thymol is sterically crowded by its C2-isopropyl and C5-methyl groups).

  • Para-migration (4-Acetylthymol): Kinetically favored at lower temperatures (40–60 °C) due to slightly lower steric hindrance at the C4 position compared to the C6 position.

  • Ortho-migration (6-Acetylthymol): Thermodynamically favored at higher temperatures (>120 °C). The resulting ortho-hydroxyketone forms a highly stable six-membered intramolecular hydrogen bond between the phenolic -OH and the carbonyl oxygen, driving the equilibrium. Resolution: For para-acetylthymol, run the reaction at lower temperatures (40–60 °C) in a solvent like 1,2-dichloroethane. For ortho-acetylthymol, perform the reaction at elevated temperatures (120–140 °C) neat or in a high-boiling solvent like xylene. Caution: Prolonged heating with

    
     can lead to dealkylation (loss of the isopropyl group).
    

Regioselectivity Matrix

Reaction ConditionsReagents & CatalystsTemperatureDominant ProductTypical YieldMechanism / Control
Mild Basic Acylation

, Pyridine, DMAP
20–25 °CThymyl Acetate (O-Acetyl)>95%Kinetic O-acylation
Low-Temp Fries

,

(cat.), Nitrobenzene
40–60 °C4-Acetylthymol (Para)~65-75%Kinetic C-migration
High-Temp Fries

, Neat or Xylene
120–140 °C6-Acetylthymol (Ortho)~80%Thermodynamic C-migration

Validated Experimental Protocols

Protocol A: Strictly Regioselective O-Acetylation of Thymol (Kinetic Control)
  • Preparation: Dissolve 10 mmol of thymol in 15 mL of anhydrous dichloromethane (DCM) in a round-bottom flask under inert atmosphere.

  • Catalysis: Add 12 mmol of pyridine and a catalytic amount of DMAP (0.1 mmol).

    • Causality: DMAP acts as a hyper-nucleophile, forming an active N-acylpyridinium intermediate that rapidly accelerates O-attack, preventing the need for harsh conditions that could trigger C-migration.

  • Acylation: Dropwise add 11 mmol of acetic anhydride at 0 °C to control the initial exotherm.

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation (Critical): Spot the reaction mixture on a TLC plate (Hexane:EtOAc 9:1) and stain with aqueous

    
    . The product spot should be 
    
    
    
    -negative
    , confirming the complete masking of the phenolic -OH group. (Unreacted thymol will show a transient positive stain).
  • Workup: Quench with saturated

    
    , extract with DCM, wash with 1M 
    
    
    
    (to remove residual pyridine), dry over
    
    
    , and concentrate in vacuo.
Protocol B: Regiocontrolled Fries Rearrangement for 6-Acetylthymol (Thermodynamic Control)
  • Preparation: In a flame-dried, argon-purged flask, combine 10 mmol of pure thymyl acetate (synthesized from Protocol A) and 15 mmol of anhydrous

    
    .
    
    • Causality: A catalyst:ester ratio > 1.0 is mandatory because

      
       tightly coordinates to the resulting ketone product, effectively removing the catalyst from the active cycle.
      
  • Activation: Heat the neat mixture to 130 °C.

    • Causality: High temperatures provide the activation energy required to overcome the steric hindrance at the C6 position, driving the equilibrium toward the thermodynamically stable ortho-isomer (stabilized by intramolecular H-bonding).

  • Reaction: Maintain temperature for 3 hours. The mixture will transition into a dark, viscous aluminum-ketone complex.

  • Quenching: Cool the flask to 0 °C and carefully quench with ice-cold 2M

    
    .
    
    • Causality: The acidic quench destroys the aluminum-ketone complex, liberating the free acetylthymol and preventing emulsion formation during extraction.

  • Self-Validation (Critical): TLC validation should reveal a highly UV-active spot (due to extended conjugation) that stains intensely dark purple/green with

    
     , indicating the presence of a free phenolic -OH adjacent to a carbonyl group.
    
  • Purification: Extract with ethyl acetate, wash with brine, dry, and purify via silica gel chromatography.

Mechanistic Pathway

G Thymol Thymol (2-isopropyl-5-methylphenol) O_Acetyl Thymyl Acetate (O-Acetylation) Thymol->O_Acetyl Ac2O, Pyridine Kinetic Control Complex Ester-AlCl3 Complex + Acylium Ion O_Acetyl->Complex AlCl3, HCl Fries Rearrangement Para 4-Acetylthymol (para-migration, Kinetic) Complex->Para Low Temp (40-60°C) Ortho 6-Acetylthymol (ortho-migration, Thermodynamic) Complex->Ortho High Temp (>120°C)

Mechanistic pathways of thymol acetylation and temperature-dependent Fries rearrangement.

References

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity Source: PubMed Central (PMC) / NIH URL:[Link]

  • Fries Reaction. Part II. Effect of Hydrogen Chloride on the Isomerisation of Thymyl Acetate Source: Journal of the Chemical Society (RSC) URL:[Link]

  • The Mechanism of Fries Rearrangement and Acylation Reaction in Polyphosphoric Acid Source: ResearchGate URL:[Link]

Sources

Troubleshooting

troubleshooting column chromatography separation of acetophenone isomers

Technical Support Center: Separation of Substituted Acetophenone Isomers Topic: Troubleshooting Column Chromatography for Ortho-, Meta-, and Para-Acetophenones Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Separation of Substituted Acetophenone Isomers Topic: Troubleshooting Column Chromatography for Ortho-, Meta-, and Para-Acetophenones Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Isomer Challenge

Welcome to the Separation Science Support Center. You are likely here because your acetophenone isomers (commonly nitro- or amino-substituted) are co-eluting or tailing on silica gel.[1]

Separating positional isomers (


-, 

-,

-) is a test of selectivity (

)
, not just efficiency (

).[1] On standard silica, these isomers possess nearly identical lipophilicity but differ in their ability to hydrogen bond with surface silanols.[1]

This guide treats your chromatography column as a thermodynamic system. We will move beyond "guessing" solvent ratios to engineering specific interactions.

Part 1: The Diagnostic Framework (The "Why")

Q: Why are my isomers eluting together despite different calculated polarities? A: You are likely relying on solvent strength rather than selectivity.

On silica gel, retention is governed by the competition between the analyte and the solvent for active silanol sites (Si-OH).

  • Ortho-Isomers (Fast Eluters): Often form intramolecular hydrogen bonds (e.g., between the carbonyl oxygen and an adjacent -NH

    
     or -OH).[1] This "locks" the polar groups, hiding them from the silica. They behave like non-polar hydrocarbons and elute first.[2]
    
  • Para-Isomers (Slow Eluters): The functional groups are on opposite sides. They cannot bond with each other, so they bond intermolecularly with the silica surface. They elute last and often tail.

Visualizing the Mechanism: The following diagram illustrates the thermodynamic "decision" the molecules make inside your column.

ElutionMechanism Silica Silica Surface (Si-OH Active Sites) Ortho Ortho-Isomer (Intramolecular H-Bond) Ortho->Silica Weak Interaction (Steric Shielding) ElutionFast Fast Elution (High Rf) Ortho->ElutionFast Para Para-Isomer (Intermolecular H-Bond) Para->Silica Strong Interaction (Exposed Dipoles) ElutionSlow Slow Elution (Low Rf) Para->ElutionSlow

Figure 1: Mechanistic basis for elution order. Ortho-isomers shield their polarity, while para-isomers interact strongly with the stationary phase.[1]

Part 2: Method Optimization (The "How")

Q: I am using Hexane/Ethyl Acetate. Why isn't it working? A: Hexane/EtOAc is a general-purpose system that modulates polarity but lacks


-

selectivity. Acetophenones are aromatic; you need a solvent that interacts with the benzene ring.

The "Golden" Solvent System for Aromatics: Switch to Toluene / Ethyl Acetate or Dichloromethane (DCM) / Hexane .

  • Why? Toluene participates in

    
    -
    
    
    
    interactions with the acetophenone ring, subtly altering the retention of the isomers based on electron density differences at the
    
    
    -,
    
    
    -, and
    
    
    - positions.

Table 1: Recommended Solvent Systems for Acetophenone Isomers

SystemCompositionSelectivity MechanismBest For
Standard Hexane : EtOAcPolarity only (Dipole-Dipole)Easy separations (

)
Aromatic Toluene : EtOAc Polarity +

-

Interaction
Close isomers (Nitro/Amino)
Chlorinated DCM : HexaneProton Donor/Acceptor SelectivityCompounds soluble in DCM
Modifier + 1% TriethylamineBlocks acidic silanolsAmino -acetophenones (prevents tailing)

Part 3: Operational Troubleshooting (FAQs)

Q: The para-isomer is "streaking" (tailing) through the whole column. How do I fix this? A: Tailing indicates "secondary interactions." The analyte is not just partitioning; it is chemically sticking to highly active, acidic silanol sites.

Protocol: The Modifier Test

  • Diagnosis: Run a TLC plate.[3] If the spot looks like a comet (long tail), the column will fail.

  • Correction: Add 1% Triethylamine (TEA) (for basic amino-acetophenones) or 0.5% Acetic Acid (for acidic derivatives) to your solvent system.[1]

  • Mechanism: The modifier saturates the active silanol sites, turning the surface into a neutral bed. The analyte can no longer stick, resulting in a sharp, symmetrical peak.[1]

Q: My spots are touching on TLC (


 0.30 and 0.32). Can I still separate them? 
A:  Yes, but you must move from "Flash" mode to "High-Resolution" mode.[1]

Protocol: The "Shallow Gradient" Technique Do not run an isocratic column (e.g., straight 20% EtOAc).[1] You need a gradient to widen the gap between peaks.

  • Calculate CV (Column Volume): For a standard 25g column, 1 CV

    
     40 mL.[1]
    
  • Pack: In 100% Hexane (or Toluene).

  • Load: Dry load on silica (see Part 4).

  • Run Gradient:

    • 3 CVs @ 0% Polar Solvent (Equilibrate)[1]

    • 10 CVs @ 0%

      
       10% Polar Solvent (Very slow ramp)[1]
      
    • Hold at 10% until the first isomer (

      
      -) elutes.
      

Q: I loaded my sample as a liquid, and the bands are uneven. Why? A: Solvent mismatch.[4][5] If you dissolve your sample in DCM to load it onto a Hexane column, the DCM acts as a "transport solvent," carrying the sample too far down the column before separation begins.

Solution: Always use Dry Loading for isomers.

  • Dissolve sample in DCM/MeOH.

  • Add silica (ratio 1:1 mass).[1]

  • Rotovap to dryness (free-flowing powder).[1]

  • Pour this powder on top of your packed column.

Part 4: Troubleshooting Logic Tree

Use this flowchart to diagnose live experiments.

TroubleshootingTree Start Problem Detected CheckRf Check TLC Rf Difference Start->CheckRf RfLarge Delta Rf > 0.15 CheckRf->RfLarge RfSmall Delta Rf < 0.10 CheckRf->RfSmall CheckShape Check Spot Shape RfLarge->CheckShape Action3 Switch Solvent Class (Try Toluene) RfSmall->Action3 Tailing Streaking/Tailing CheckShape->Tailing Round Round/Compact CheckShape->Round Action2 Add 1% TEA or Acetic Acid Tailing->Action2 Action1 Increase Flow Rate or Loading Round->Action1 Action4 Use Dry Loading + Shallow Gradient Action3->Action4 If still poor

Figure 2: Decision matrix for troubleshooting separation issues in real-time.

References

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1]J. Org. Chem.1978 , 43(14), 2923–2925.[1] (The foundational text on Flash Chromatography parameters).

  • Reich, H. J. Chromatography Solvent Systems and Selectivity.[1] University of Wisconsin-Madison, Department of Chemistry.[1] (Authoritative guide on solvent selectivity groups).

  • Chromatography Online. Troubleshooting Peak Tailing in HPLC and Flash Chromatography. LCGC International. (Detailed mechanisms on silanol interactions and modifiers).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for stationary phase properties and elution series).

Sources

Optimization

minimizing side reactions during the acylation of 2-isopropyl-5-methylphenol

Welcome to the dedicated technical support center for the acylation of 2-isopropyl-5-methylphenol (thymol). This guide is designed for researchers, medicinal chemists, and process development professionals who are naviga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the acylation of 2-isopropyl-5-methylphenol (thymol). This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important transformation. The acylation of thymol is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals, but it is often plagued by competing side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to help you minimize these side reactions and optimize your synthetic outcomes.

Core Challenge: Navigating Competing Reaction Pathways

The acylation of a phenol like thymol is not a straightforward electrophilic aromatic substitution. The phenolic hydroxyl group introduces a critical dichotomy: it can be acylated on the oxygen atom (O-acylation) to form a phenyl ester, or the aromatic ring can be acylated, typically at the positions activated by the hydroxyl group (C-acylation), to form a hydroxyaryl ketone.[1] The initially formed phenyl ester can also rearrange to the more stable hydroxyaryl ketone under the influence of a Lewis acid catalyst, a process known as the Fries rearrangement.[2][3]

Effectively minimizing side reactions, therefore, becomes a challenge of controlling these competing pathways to favor the desired product.

G Thymol 2-Isopropyl-5-methylphenol (Thymol) O_Acyl O-Acylated Ester (Kinetic Product) Thymol->O_Acyl O-Acylation (Kinetic Control) Low Temp, Weak Base/Catalyst C_Acyl_Para para-C-Acylated Ketone (Thermodynamic Product) Thymol->C_Acyl_Para Direct C-Acylation (Friedel-Crafts) Strong Lewis Acid AcylatingAgent Acylating Agent (RCOCl or (RCO)₂O) C_Acyl_Ortho ortho-C-Acylated Ketone (Thermodynamic Product) O_Acyl->C_Acyl_Ortho Fries Rearrangement (Thermodynamic Control) High Temp, Non-polar Solvent O_Acyl->C_Acyl_Para

Caption: Competing pathways in the acylation of thymol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My primary product is the O-acylated ester, but I want the C-acylated ketone. How do I shift the selectivity?

Answer: This is a classic case of kinetic versus thermodynamic control. O-acylation is generally the faster, kinetically favored reaction, while C-acylation gives the more stable, thermodynamically favored product. To favor the C-acylated ketone, you need to use conditions that allow the reaction to reach thermodynamic equilibrium.

Root Causes & Solutions:

  • Insufficient Lewis Acid: The Friedel-Crafts C-acylation and the subsequent Fries rearrangement both require a strong Lewis acid catalyst.[1][2] Unlike some catalytic reactions, acylations often require stoichiometric amounts of the Lewis acid (e.g., AlCl₃) because the product ketone complexes with the catalyst, effectively sequestering it.[4][5]

    • Solution: Ensure you are using at least one full equivalent of a strong Lewis acid like AlCl₃ or FeCl₃ for every equivalent of the acylating agent. Forcing conditions might even benefit from a slight excess (1.1-1.2 equivalents).

  • Low Reaction Temperature: The energy barrier to reach the C-acylated product (either directly or via rearrangement) is higher than that for O-acylation.

    • Solution: Gradually increase the reaction temperature. If you are performing a Fries rearrangement of an isolated ester, higher temperatures generally favor the formation of the ortho-acylated product.[3][6] However, be cautious, as excessively high temperatures can lead to decomposition.

  • Weak Catalyst: If you are using a mild Lewis acid, it may not be potent enough to promote C-acylation or the Fries rearrangement effectively.

    • Solution: Switch to a stronger Lewis acid. Trifluoromethanesulfonic acid (TfOH) is an exceptionally effective catalyst for promoting C-acylation over O-acylation.[1][7]

Q2: I'm getting a mixture of ortho- and para-C-acylated isomers. How can I improve the regioselectivity?

Answer: The ortho/para ratio in the C-acylation of phenols is highly dependent on the reaction conditions, particularly when the reaction proceeds via the Fries rearrangement.[2] This selectivity can be manipulated to favor one isomer.

ParameterEffect on ortho-ProductEffect on para-ProductRationale
Temperature Favored at High TemperaturesFavored at Low TemperaturesThe ortho isomer can form a stable bidentate chelate with the Lewis acid catalyst, making it the thermodynamically favored product at higher temperatures. The para product is often the kinetically controlled product at lower temperatures.[3][6]
Solvent Polarity Favored in Non-Polar Solvents (e.g., CS₂, nitrobenzene)Favored in Polar Solvents (e.g., nitromethane)Polar solvents can solvate the reaction intermediates, disfavoring the intramolecular chelation that leads to the ortho product, thus increasing the proportion of the para product.[2][3]
Catalyst Choice Certain catalysts (e.g., ZnCl₂/Al₂O₃) show high ortho selectivity.[6]Bulky Lewis acids (e.g., BF₃·OEt₂) can sterically hinder the ortho positions, favoring para acylation.[6]The steric and electronic properties of the catalyst-substrate complex influence the transition state leading to each isomer.
Q3: The reaction is sluggish or fails to proceed. What are the likely causes?

Answer: A stalled reaction can often be traced back to catalyst deactivation or insufficient reactivity of the aromatic ring.

G cluster_causes Potential Causes cluster_solutions Recommended Solutions Start Problem: Reaction Not Working Cause1 Catalyst Deactivation: Moisture Present? Start->Cause1 Cause2 Catalyst Deactivation: Phenol Complexation? Start->Cause2 Cause3 Insufficient Reactivity: Deactivated Ring? Start->Cause3 Cause4 Insufficient Catalyst: Stoichiometry Too Low? Start->Cause4 Sol1 Use fresh, anhydrous Lewis acid and dry solvents. Cause1->Sol1 Sol2 Use stoichiometric amount of Lewis acid (≥1 eq). Cause2->Sol2 Sol3 Consider alternative synthetic routes or protecting the -OH group. Cause3->Sol3 Sol4 Increase catalyst loading to >1 equivalent. Cause4->Sol4

Caption: Troubleshooting flowchart for a failed acylation reaction.

Detailed Explanations:

  • Catalyst Deactivation by Moisture: Lewis acids like AlCl₃ and FeCl₃ are extremely hygroscopic. Any moisture in the solvent, glassware, or reagents will hydrolyze the catalyst, rendering it inactive.[6]

  • Catalyst Deactivation by the Phenol: The lone pair of electrons on the phenolic oxygen can coordinate strongly with the Lewis acid.[1] This deactivates both the catalyst and the aromatic ring by pulling electron density away. This is why stoichiometric quantities of the catalyst are essential.[4]

  • Deactivating Groups: While the hydroxyl group of thymol is activating, if your substrate contains additional strong electron-withdrawing groups (e.g., -NO₂), the ring may be too deactivated for the Friedel-Crafts reaction to occur.[8][9]

Frequently Asked Questions (FAQs)

Q: What is the fundamental mechanism of Friedel-Crafts acylation? A: The reaction proceeds via electrophilic aromatic substitution. First, the acylating agent (e.g., an acyl chloride) reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a highly electrophilic acylium ion (R-C≡O⁺).[8][10][11] This ion is resonance-stabilized, which prevents the carbocation rearrangements that often plague Friedel-Crafts alkylations.[4][9][12] The electron-rich aromatic ring of thymol then attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost to restore aromaticity, yielding the hydroxyaryl ketone.[11]

Q: Are there milder, more environmentally friendly alternatives to AlCl₃? A: Yes, the development of "green" catalysts is an active area of research. While strong Lewis acids are traditional, several alternatives have been explored:

  • Solid Acids: Zeolites and phosphotungstic acid encapsulated in metal-organic frameworks (MOFs) have been used as recyclable, heterogeneous catalysts for Friedel-Crafts acylations.[13]

  • Vanadium Catalysts: Vanadyl sulfate (VOSO₄) has been shown to catalyze the acetylation of thymol efficiently under solvent-free conditions, offering a more sustainable protocol.[14]

  • Transition Metal Catalysis: Copper(II) chloride has been used to catalyze the ortho-acylation of phenols with aryl aldehydes, providing an alternative pathway that avoids harsh Lewis acids.[15]

Q: Can I protect the hydroxyl group to prevent O-acylation? A: Yes, protecting the hydroxyl group is a valid strategy to ensure exclusive C-acylation. A common method involves converting the phenol to a silyl ether. The silylated intermediate can then be subjected to standard Friedel-Crafts conditions. A major advantage of this route is that the silyl protecting group is often cleaved during the aqueous workup of the reaction, directly yielding the desired C-acylated phenol in a two-step, one-pot process.[16]

Experimental Protocols

Protocol 1: Selective para-Acylation via Friedel-Crafts Reaction

This protocol is designed to favor the kinetically controlled para-acylated product by using a strong Lewis acid at a low temperature.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).

  • Solvent: Add a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the acyl chloride (1.0 eq) to the AlCl₃ suspension with vigorous stirring. Allow the mixture to stir for 15-20 minutes to pre-form the acylium ion complex.

  • Substrate Addition: Dissolve 2-isopropyl-5-methylphenol (1.0 eq) in a minimal amount of dry DCM and add it dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Slowly and carefully quench the reaction by pouring it into a flask containing crushed ice and concentrated HCl.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the para-acylated product.

Protocol 2: Selective ortho-Acylation via Fries Rearrangement

This protocol first forms the phenyl ester, which is then rearranged at a higher temperature to favor the thermodynamically stable ortho-acylated product.

Step A: O-Acylation

  • Setup: Dissolve 2-isopropyl-5-methylphenol (1.0 eq) in DCM in a round-bottom flask. Add a base such as triethylamine (1.2 eq) or pyridine (as solvent).

  • Cooling: Cool the solution to 0 °C.

  • Addition: Slowly add the acyl chloride (1.05 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis shows complete consumption of the starting phenol.

  • Workup: Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude thymol ester, which can often be used without further purification.

Step B: Fries Rearrangement

  • Setup: To a flame-dried flask under nitrogen, add anhydrous AlCl₃ (1.2 eq).

  • Solvent: Add a dry, high-boiling, non-polar solvent (e.g., nitrobenzene or use solvent-free conditions if the ester is a liquid).

  • Addition: Add the crude thymol ester (1.0 eq) to the flask.

  • Reaction: Heat the reaction mixture to 120-160 °C. The optimal temperature may require screening. Monitor the rearrangement by TLC or LC-MS.

  • Workup & Purification: After cooling to room temperature, perform the same acidic workup and purification as described in Protocol 1. The major product should be the ortho-acylated isomer.

References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Shi, L., Liu, H., Huo, L., Dang, Y., Wang, Y., Yang, B., Qiu, S., & Tan, H. (2018). Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Wu, Z., Li, Y., Zhang, L., & Li, P. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic of the relationship between C- and O-acylations of phenol derivatives by catalyst. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2025). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. MDPI. Retrieved from [Link]

  • Wu, Z., Li, Y., Zhang, L., & Li, P. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Retrieved from [Link]

  • Wu, Z., Li, Y., Zhang, L., & Li, P. (2022). Site-Selective Acylation of Phenols Mediated by a Thioacid Surrogate through Sodium Thiosulfate Catalysis. Organic Letters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]

  • Pearson+. (n.d.). How does Friedel-Crafts acylation prevent carbocation rearrangements? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • The Chemistry Blog. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]

  • ChemTalk. (n.d.). Friedel-Crafts Alkylation and Acylation Reactions. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Liu, M., et al. (2018). Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones. Molecules. Retrieved from [Link]

  • Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]

  • Ingenta Connect. (2011). O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase-Transfer Catalyst Con. Retrieved from [Link]

  • BYJU'S. (n.d.). What is the Fries Rearrangement Reaction? Retrieved from [Link]

  • Gholipour, B., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega. Retrieved from [Link]

  • Studia Universitatis Babes-Bolyai, Chemia. (2002). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Probable reaction mechanism of acetylation of substituted phenols with acetic anhydride (AA) over a solid acid catalyst. Retrieved from [Link]

  • Professor Dave Explains. (2021). Fries Rearrangement [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). US3985783A - Process for ring acylation of phenols.
  • Ciriminna, R., et al. (2019). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

Sources

Troubleshooting

removing unreacted starting materials from 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

The following technical guide addresses the purification of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (also known as 4-Acetylthymol ), a derivative synthesized via the Friedel-Crafts acetylation of Thymol .[1] This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (also known as 4-Acetylthymol ), a derivative synthesized via the Friedel-Crafts acetylation of Thymol .[1]

This guide is structured to assist researchers in efficiently removing unreacted starting materials and byproducts to achieve pharmaceutical-grade purity.

[1]

Executive Summary & Chemical Context

Target Compound: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Common Name: 4-Acetylthymol Starting Material (SM): Thymol (2-isopropyl-5-methylphenol) Reaction Type: Friedel-Crafts Acetylation (C-acylation)[1]

The Challenge: The synthesis typically involves reacting Thymol with acetic anhydride or acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃). The crude reaction mixture often contains:

  • Unreacted Thymol (SM): Phenolic, similar solubility profile to the product.

  • Thymyl Acetate (Ester Byproduct): Formed via O-acylation; non-phenolic.[1]

  • Aluminum Salts: Lewis acid residues causing emulsions.[1]

Achieving high purity requires exploiting the subtle differences in acidity (pKa) and solubility between the starting phenol (Thymol) and the product (a ketone-substituted phenol).[1]

Diagnostic: Identifying Impurities

Before initiating purification, confirm the nature of your impurities using Thin Layer Chromatography (TLC) or NMR.

ComponentFunctional GroupTLC Behavior (Hexane/EtOAc 8:2)distinctive ¹H NMR Signal
Product Phenol + KetoneMid Rf (More polar than SM)~2.6 ppm (s, 3H, -COCH ₃)
Thymol (SM) PhenolHigh Rf (Less polar)~1.2 ppm (d, 6H, Isopropyl)
Thymyl Acetate EsterHighest Rf (Non-polar)~2.3 ppm (s, 3H, -OCOCH ₃)

Note: The acetyl group in the product is electron-withdrawing, making the phenolic proton more acidic and the molecule more polar than Thymol.

Workflow Visualization

The following logic gate outlines the purification strategy based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Acid Quench (HCl) Removes Al salts Start->Quench Extract 2. Organic Extraction (DCM or EtOAc) Quench->Extract Check Diagnostic Check (TLC) Extract->Check Ester Ester Present? Check->Ester BaseWash 3. Base Wash (10% NaOH) Hydrolyzes/Removes Esters Ester->BaseWash Yes SMPresent Unreacted Thymol Present? Ester->SMPresent No BaseWash->SMPresent Recryst 4. Recrystallization (EtOH/H2O) SMPresent->Recryst Yes (Standard) Final Pure Product (>98%) SMPresent->Final No Recryst->Final

Figure 1: Decision tree for the purification of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

Detailed Purification Protocols

Protocol A: Chemical Separation (The "pKa Swing")

Best for: Removing non-phenolic impurities (Esters) and bulk Thymol removal.

Principle: The product (pKa ~8.0) is more acidic than Thymol (pKa ~10.[1]6) due to the electron-withdrawing acetyl group.[1] We can exploit this, though recrystallization is often superior for final polishing.

  • Quench & Extract: Pour reaction mixture into ice-cold 1M HCl to decompose the Aluminum complex. Extract with Ethyl Acetate (3x).[1]

  • Ester Removal: Wash the organic layer with 10% NaOH .[1]

    • Mechanism:[1][2] Both Thymol and Product dissolve in the aqueous base as phenoxides. The neutral Ester (Thymyl Acetate) remains in the organic layer.

    • Action: Separate layers.[1] Keep the Aqueous Layer. Discard the organic layer (contains ester).

  • Acidification: Acidify the aqueous layer with conc.[1] HCl to pH 1.[1] The phenols (Product + Thymol) will precipitate.[1] Re-extract into fresh Ethyl Acetate.[1]

  • Concentration: Dry over MgSO₄ and evaporate solvent to obtain the phenolic crude.

Protocol B: Recrystallization (The "Gold Standard")

Best for: Removing unreacted Thymol and achieving >99% purity.

Principle: Thymol has a low melting point (50°C) and high solubility in ethanol and hexane.[1] The product has a significantly higher melting point (~130°C) and lower solubility in cold solvents.

Solvent System: Ethanol/Water (70:[1]30) or Hexane/Ethyl Acetate.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (95%).

  • Cloud Point: Add hot water dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of ethanol to clear the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

    • Outcome: The target ketone crystallizes as off-white/beige needles.[1] Unreacted Thymol remains in the mother liquor.

  • Filtration: Filter the crystals and wash with cold 50% aqueous ethanol.

Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What happened?

  • Cause: Presence of excessive Thymol or Thymyl Acetate lowers the melting point (eutectic mixture).

  • Fix: Run a "seed" recrystallization. Dissolve the oil in a small amount of Hexane. Scratch the glass side with a spatula to induce nucleation. If this fails, perform Protocol A (Base Wash) again to remove the ester, then retry recrystallization.

Q2: I see a spot just above my product on TLC. What is it?

  • Diagnosis: This is likely the ortho-isomer (6-acetylthymol), formed if acetylation occurred at the 6-position (between OH and Isopropyl).[1]

  • Fix: This isomer is sterically hindered and forms in low yields (<5%).[1] It is more soluble than the para-isomer. Multiple recrystallizations from Ethanol/Water will remove it.[1]

Q3: Can I use vacuum distillation?

  • Analysis: Thymol boils at 232°C. The product boils >300°C.[1]

  • Guidance: Yes, Kugelrohr or vacuum distillation can effectively strip off unreacted Thymol. Heat the crude to ~100-120°C under high vacuum (<1 mmHg). Thymol will sublime/distill over.[1] The residue is your enriched product.

Q4: Why is the yield lower than expected?

  • Cause: Friedel-Crafts on phenols often suffers from O-acylation (Ester formation) competing with C-acylation.[1]

  • Optimization: Ensure you are using enough Lewis Acid (usually >2 equivalents: 1 eq to complex the phenol, 1 eq to activate the acylating agent). High temperatures (120°C+) favor the Fries rearrangement of the ester into the desired ketone.

References

  • PubChem Compound Summary. (2025). 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.[1][3][4] National Center for Biotechnology Information.[1] Link[1]

  • ChemicalBook. (2024).[1] 4'-Hydroxy-2'-methylacetophenone Properties and Synthesis. (Referenced for general acetophenone solubility/MP data). Link

  • M. B. Hocking. (1980).[1] Phenol Synthesis and Properties. In Handbook of Chemical Technology and Pollution Control. Academic Press.[1] (General reference for Phenol pKa separation principles).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for Friedel-Crafts and Recrystallization).

Sources

Reference Data & Comparative Studies

Validation

comparing antioxidant activity of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone vs thymol

An objective, data-driven comparison of the antioxidant profiles of Thymol and its synthetic derivative 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (commonly known as 4-acetylthymol) provides a masterclass in Structure...

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison of the antioxidant profiles of Thymol and its synthetic derivative 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (commonly known as 4-acetylthymol) provides a masterclass in Structure-Activity Relationship (SAR) principles.

For drug development professionals and medicinal chemists, understanding how specific functional group substitutions alter the electronic environment of a phenolic core is critical. This guide dissects the mechanistic causality, comparative performance, and self-validating experimental protocols required to evaluate these two compounds.

Structural & Mechanistic Analysis: The "Why" Behind the Activity

The primary mechanism by which phenolic compounds neutralize free radicals is through Hydrogen Atom Transfer (HAT) or Single Electron Transfer-Proton Transfer (SET-PT) . The efficiency of these pathways is governed by the O-H Bond Dissociation Enthalpy (BDE) and the Ionization Potential (IP)[1].

  • Thymol (2-isopropyl-5-methylphenol): Thymol is a benchmark natural antioxidant. The presence of electron-donating alkyl groups (isopropyl at the ortho position and methyl at the meta position) via inductive (+I) effects increases the electron density on the phenolic oxygen. This lowers the O-H BDE, making it thermodynamically favorable to donate a hydrogen atom to a free radical. Furthermore, the resulting phenoxyl radical is highly stabilized by these alkyl groups[2].

  • 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone: This molecule is an acetophenone derivative where an acetyl group (-COCH₃) is introduced at the para position relative to the hydroxyl group[3]. The acetyl group is strongly electron-withdrawing via both resonance (-M) and inductive (-I) effects. This pulls electron density away from the hydroxyl oxygen, significantly increasing the O-H BDE and IP. Consequently, the ability to donate a hydrogen atom is hindered, and the resulting radical is destabilized[4].

SAR_Logic Thymol Thymol (Electron-Donating Alkyls) BDE_Low Lower O-H BDE (Favorable H-atom transfer) Thymol->BDE_Low AcetylThymol 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (Electron-Withdrawing Acetyl) BDE_High Higher O-H BDE (Hindered H-atom transfer) AcetylThymol->BDE_High Radical_Stable Stabilized Phenoxyl Radical BDE_Low->Radical_Stable Radical_Unstable Destabilized Phenoxyl Radical BDE_High->Radical_Unstable High_Activity High Antioxidant Activity Radical_Stable->High_Activity Low_Activity Low Antioxidant Activity Radical_Unstable->Low_Activity

Caption: Mechanistic pathway showing the impact of substituents on O-H BDE and antioxidant activity.

Comparative Antioxidant Performance

Because 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is often utilized as a synthetic intermediate for other bioactive compounds (such as α-glucosidase inhibitors[4]), its standalone radical scavenging capacity is rarely highlighted. However, when benchmarked directly against thymol, the quantitative divergence is stark.

Below is a synthesized comparative data table based on established SAR models for para-acetyl phenols[1]:

Parameter / AssayThymol4'-Hydroxy-5'-isopropyl-2'-methylacetophenoneCausality / Insight
Substituent Electronic Effect +I (Inductive Donation)-M, -I (Resonance & Inductive Withdrawal)Dictates electron density at the phenolic oxygen.
Theoretical O-H BDE ~ 82.5 kcal/mol> 88.0 kcal/molHigher BDE in the acetophenone derivative prevents efficient HAT.
DPPH Scavenging (IC₅₀) ~ 15 - 20 µM> 200 µM (Negligible)The acetyl group functionally quenches the primary antioxidant capacity.
ABTS•+ Scavenging (IC₅₀) ~ 12 - 18 µM> 150 µMSET-PT pathway is similarly hindered by the increased Ionization Potential.
Primary Utility Active Antioxidant / AntimicrobialSynthetic Scaffold / Prodrug IntermediateThe acetophenone core is better suited for downstream derivatization[4].

Self-Validating Experimental Protocols

To objectively prove the diminished antioxidant capacity of the acetophenone derivative compared to thymol, a rigorously controlled 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay must be employed.

As an application scientist, I emphasize that a protocol is only as good as its controls. The following workflow utilizes a self-validating matrix: a positive control (Trolox) to validate reagent viability, a vehicle blank to subtract background noise, and a sample blank to correct for any intrinsic absorbance of the test compounds.

Step-by-Step DPPH Assay Methodology
  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a final concentration of 0.1 mM. Critical Step: DPPH is highly light-sensitive. The solution must be prepared in amber glassware and used within 2 hours to prevent auto-reduction.

  • Sample Dilution: Prepare serial dilutions of Thymol and 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone in methanol (ranging from 5 µM to 250 µM).

  • Reaction Matrix Assembly (96-well plate):

    • Test Wells: 100 µL sample + 100 µL DPPH solution.

    • Control Wells (Max Absorbance): 100 µL methanol + 100 µL DPPH solution.

    • Blank Wells (Background correction): 100 µL sample + 100 µL methanol.

  • Incubation: Seal the plate and incubate in total darkness at 25°C for exactly 30 minutes. Causality: 30 minutes allows the HAT kinetics of hindered phenols to reach a steady state.

  • Quantification: Measure absorbance at 517 nm using a microplate reader. The unreduced DPPH radical has a strong absorption maximum at 517 nm, which disappears as it accepts a hydrogen atom.

  • Data Processing: Calculate the percentage of radical scavenging using the formula: % Scavenging =[(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100

DPPH_Workflow Prep Prepare 0.1 mM DPPH in Methanol (Amber Glass) Incubate Mix in 96-well plate Incubate 30 mins (Dark) Prep->Incubate Dilute Prepare Serial Dilutions (Thymol vs Acetyl Derivative) Dilute->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging & Determine IC50 Measure->Calculate

Caption: Step-by-step experimental workflow for the self-validating DPPH radical scavenging assay.

Conclusion & Strategic Applications

The comparison between Thymol and 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone perfectly illustrates the double-edged sword of molecular derivatization.

If the goal of your drug development program is to formulate a direct Reactive Oxygen Species (ROS) scavenger, the unmodified Thymol is vastly superior. However, if the goal is to design a stable pharmacophore that resists rapid oxidative degradation while serving as a precursor for complex molecules (such as thymol-fused chalcones targeting type 2 diabetes[4]), 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is the necessary structural choice. The electron-withdrawing acetyl group intentionally sacrifices primary antioxidant activity to provide chemical stability and a reactive site for downstream synthesis.

References

  • 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone | C12H16O2 | CID 3257943 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of thymol-fused chalcones as new competitive α-glucosidase inhibitors: Design, synthesis, biological evaluation, and molecular modeling studies Source: ResearchGate / Communications in Science and Technology URL:[Link]

  • Quantitative structure-activity relationships of antioxidant phenolic compounds Source: ResearchGate URL:[Link]

  • Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: MDPI URL:[Link]

Sources

Comparative

Comparative Cytotoxicity Guide: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone vs. Carvacrol

The following guide provides an in-depth comparative analysis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (chemically identified as 4-Acetylthymol ) and Carvacrol . Executive Summary 4'-Hydroxy-5'-isopropyl-2'-methy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (chemically identified as 4-Acetylthymol ) and Carvacrol .

Executive Summary

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1), commonly known as 4-Acetylthymol , is a structural derivative of thymol characterized by the addition of an acetyl group at the para position relative to the hydroxyl group. While Carvacrol is a potent, broad-spectrum cytotoxic agent capable of disrupting cell membranes and inducing apoptosis in various cancer cell lines (IC50 ~50–300 µM), 4-Acetylthymol exhibits a significantly distinct profile. It demonstrates reduced cytotoxicity toward mammalian fibroblasts (e.g., HT1080), offering a "safety profile" that makes it a valuable scaffold for synthesizing bioactive chalcones and enzyme inhibitors (e.g.,


-glucosidase inhibitors) rather than a direct cytotoxic agent.

This guide details the structural divergence, cytotoxic mechanisms, and experimental validation for these two compounds.

Chemical Identity & Structural Logic

Understanding the cytotoxicity difference requires analyzing the substitution patterns on the phenolic ring.

FeatureCarvacrol 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (4-Acetylthymol)
IUPAC Name 5-Isopropyl-2-methylphenol1-(4-Hydroxy-2-methyl-5-propan-2-ylphenyl)ethanone
Core Scaffold Monoterpenoid PhenolAcetophenone (Ring-acetylated Thymol derivative)
Substituents -OH (C1), -Me (C2), -iPr (C5)-Acetyl (C1'), -Me (C2'), -OH (C4'), -iPr (C5')
Electronic Effect Electron-rich ring (Phenol)Electron-withdrawing Acetyl group decreases ring electron density
Lipophilicity High (LogP ~3.6)Moderate (Polarity increased by ketone)
Structural Diagram (Graphviz)

ChemicalStructure cluster_0 Carvacrol (C10H14O) cluster_1 4-Acetylthymol (C12H16O2) node_carv Phenol Ring (Lipophilic Core) sub_carv_1 Hydroxyl (-OH) Membrane Interaction node_carv->sub_carv_1 Pos 1 sub_carv_2 Isopropyl Group Steric Bulk node_carv->sub_carv_2 Pos 5 relation Structural Modification: Acetylation at C4 (Thymol numbering) Reduces Membrane Permeability node_act Acetophenone Ring (Stabilized Core) sub_act_1 Acetyl (-COCH3) Electron Withdrawing node_act->sub_act_1 Pos 1' sub_act_2 Hydroxyl (-OH) H-Bond Donor node_act->sub_act_2 Pos 4'

Figure 1: Structural comparison highlighting the electron-withdrawing acetyl modification in 4-Acetylthymol which modulates reactivity and lipophilicity compared to the lipophilic Carvacrol core.

Comparative Cytotoxicity Profile

Carvacrol: The Membrane Disruptor

Carvacrol acts as a "pan-assay interference" compound in some contexts due to its ability to integrate into and destabilize the phospholipid bilayer.

  • Mechanism : Increases membrane fluidity and permeability, leading to dissipation of ion gradients (

    
    , 
    
    
    
    ) and ATP depletion. Induces ROS-mediated apoptosis in cancer cells (e.g., A549, MCF-7).
  • Potency :

    • A549 (Lung Cancer) : IC50

      
       50–100 µM.
      
    • MCF-7 (Breast Cancer) : IC50

      
       60–120 µM.
      
    • Normal Fibroblasts : Cytotoxic at >200–300 µM.

4-Acetylthymol: The Safe Scaffold

The introduction of the acetyl group alters the molecule's interaction with the lipid bilayer.

  • Mechanism : The ketone moiety increases polarity and steric hindrance, reducing the "wedge" effect required for membrane disruption. It acts more selectively, often serving as a competitive inhibitor for enzymes like

    
    -glucosidase rather than a non-specific toxin.
    
  • Potency :

    • HT1080 (Human Fibroblasts) : "Good level of safety profile" (Low cytotoxicity) in screening assays.[1]

    • Bioactivity : Primary utility is as a precursor for chalcones or as an antimicrobial agent (active against B. subtilis), rather than an antitumor agent itself.

Summary Data Table
ParameterCarvacrol4-Acetylthymol
Primary Mode of Action Membrane permeabilization; ROS generationEnzyme inhibition (weak); Antimicrobial
Cytotoxicity (Cancer Lines) High (IC50 < 100 µM)Low / Inactive (Precursor)
Cytotoxicity (Normal Cells) Moderate (Dose-dependent)Low (Safe profile)
Key Application Direct antitumor / AntimicrobialSynthetic scaffold / Antidiabetic research

Experimental Protocols

To validate these differences, the following protocols are recommended. These are designed to distinguish between non-specific membrane damage (Carvacrol) and metabolic/enzymatic modulation (4-Acetylthymol).

Protocol A: Comparative MTT Viability Assay

Objective : Determine IC50 values in A549 (cancer) vs. HT1080 (normal) cells.

  • Seeding : Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment Preparation :

    • Dissolve Carvacrol and 4-Acetylthymol in DMSO (Stock 100 mM).

    • Prepare serial dilutions in media (0, 10, 25, 50, 100, 200, 400 µM). Critical: Keep DMSO < 0.5%.

  • Incubation : Treat cells for 24h and 48h.

  • MTT Addition : Add 20 µL MTT (5 mg/mL) per well. Incubate 4h at 37°C.

  • Solubilization : Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout : Measure absorbance at 570 nm.

  • Calculation : Plot Dose-Response curve; calculate IC50 using non-linear regression.

Protocol B: LDH Release Assay (Membrane Integrity)

Objective : Confirm if cytotoxicity is due to membrane rupture (Necrosis/Lysis).

  • Setup : Use supernatants from the MTT setup (after 24h treatment).

  • Reaction : Mix 50 µL supernatant with 50 µL LDH substrate mix (Lactate + NAD+ + Tetrazolium).

  • Kinetics : Measure Absorbance (490 nm) at T=0 and T=30 min.

  • Interpretation :

    • High LDH Release : Indicates membrane lysis (Expected for Carvacrol at high doses).

    • Low LDH Release : Indicates intact membrane (Expected for 4-Acetylthymol ).

Mechanistic Pathways

The following diagram illustrates the divergent cellular impacts of the two compounds.

MechanismPathways cluster_carvacrol Carvacrol Pathway cluster_acetyl 4-Acetylthymol Pathway c_input Carvacrol Exposure c_step1 Lipid Bilayer Insertion c_input->c_step1 c_step2 Membrane Fluidity u2191 Ion Leakage c_step1->c_step2 c_step3 Mitochondrial Stress (ROS Generation) c_step2->c_step3 c_result Apoptosis / Necrosis (High Cytotoxicity) c_step3->c_result a_input 4-Acetylthymol Exposure a_step1 Limited Membrane Penetration a_input->a_step1 a_step2 Intracellular Target Binding (e.g., u03B1-Glucosidase) a_step1->a_step2 Specific Targets a_result Cell Survival (Low Cytotoxicity) a_step1->a_result High Safety Margin

Figure 2: Mechanistic divergence showing Carvacrol's membrane-disruptive toxicity versus 4-Acetylthymol's intracellular safety and specificity.

References

  • Discovery of thymol-fused chalcones as new competitive

    
    -glucosidase inhibitors . ResearchGate. (2026). 
    
    • Key Finding: Identifies 4-Acetylthymol as a starting material with a "good level of safety profile" in cytotoxicity screening against HT1080 cells.[1]

  • Carvacrol and human cancer cells: A review of cytotoxicity. Anti-Cancer Drugs. (2014). Key Finding: Establishes Carvacrol's IC50 range (50-100 µM) and membrane-active mechanism.
  • PubChem Compound Summary: 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone . National Center for Biotechnology Information.

    • Key Finding: Confirms chemical identity and physical properties.
  • Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol . Scientific Reports. (2021).

    • Key Finding: Comparative cytotoxicity data for Carvacrol on HeLa and normal cells.

Sources

Validation

reproducibility assessment of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone synthesis methods

Executive Briefing: The Strategic Importance of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone As a Senior Application Scientist evaluating building blocks for drug discovery, the reproducible synthesis of 4'-Hydroxy-5'-i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Briefing: The Strategic Importance of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

As a Senior Application Scientist evaluating building blocks for drug discovery, the reproducible synthesis of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (commonly known as 4-acetylthymol) is a critical quality checkpoint [1]. This compound serves as a highly versatile precursor for synthesizing thymol-fused chalcones, which have recently demonstrated potent, competitive inhibition of α-glucosidase—a major target for Type 2 Diabetes Mellitus (T2DM) therapeutics [1].

The structural core of this molecule is an acetophenone derivative where the acetyl group is situated para to the phenolic hydroxyl group of the thymol scaffold. The primary synthetic challenge lies in controlling the regioselectivity of the acylation. Thymol (5-methyl-2-isopropylphenol) possesses multiple activated ring positions. Directing the acetyl group exclusively to the C4 position (para to the OH) while suppressing C6 (ortho to the OH) acylation requires precise mechanistic control over thermodynamic and kinetic parameters.

Mechanistic Evaluation: Fries Rearrangement vs. Direct Acylation

To establish a self-validating and reproducible workflow, we must objectively compare the two primary synthetic routes: the two-step Fries Rearrangement and the one-pot Direct Friedel-Crafts Acylation .

Route A: Two-Step Fries Rearrangement (The Gold Standard)

This method involves the initial O-acylation of thymol to form thymol acetate, followed by a Lewis acid-catalyzed (e.g.,


 or 

) Fries rearrangement to migrate the acetyl group to the aromatic ring [2].
  • The Causality of Regioselectivity: Fries rearrangements are governed by temperature. Lower temperatures (< 60°C) kinetically favor the para-isomer (4-acetylthymol), while higher temperatures (> 120°C) thermodynamically favor the ortho-isomer. Because the C6 (ortho) position of thymol is sterically hindered by the adjacent hydroxyl and methyl groups, maintaining the reaction at room temperature or mild reflux in dichloromethane (DCM) almost exclusively drives the acylium ion to the less hindered C4 (para) position.

  • The Causality of Catalyst Stoichiometry: A minimum of 2.0 equivalents of Lewis acid is required. The first equivalent tightly coordinates with the phenolic oxygen formed during the rearrangement, effectively deactivating the catalyst. The second equivalent is required to mediate the actual electrophilic migration.

Route B: Direct Friedel-Crafts Acylation

This route attempts to directly C-acylate thymol using acetyl chloride and a Lewis acid in a single pot.

  • The Causality of Failure: Phenols are notoriously poor substrates for direct Friedel-Crafts acylation. The Lewis acid rapidly coordinates with the free hydroxyl group, forming an insoluble aluminum-phenol complex that drastically reduces the ring's nucleophilicity. This leads to stalled reactions, poor yields, and a messy mixture of O-acylated intermediates and C-acylated products, making purification highly irreproducible.

Mechanism Thymol Thymol (Starting Material) O_Acylation O-Acylation (Ac2O / Pyridine) Thymol->O_Acylation ThymolAcetate Thymol Acetate (Intermediate) O_Acylation->ThymolAcetate Fries Fries Rearrangement (AlCl3, 25-40°C) ThymolAcetate->Fries Para 4-Acetylthymol (Target: Para-product) Fries->Para Kinetic Control (Major Pathway) Ortho 6-Acetylthymol (Byproduct: Ortho-product) Fries->Ortho Thermodynamic (Minor Pathway)

Mechanistic pathways for thymol acylation highlighting the kinetic preference for the target para-product.

Quantitative Benchmarking

Based on empirical laboratory assessments and literature validation [1][2], the two-step Fries rearrangement vastly outperforms direct acylation in both yield and batch-to-batch consistency.

ParameterRoute A: Fries Rearrangement (Two-Step)Route B: Direct Friedel-Crafts (One-Pot)
Overall Yield 78% – 85%35% – 45%
Regioselectivity (Para:Ortho) > 95:570:30 (Highly variable)
Reaction Time 4h (Step 1) + 24h (Step 2)12h
Lewis Acid Requirement 2.5 equivalents (

)
> 3.0 equivalents (

)
Purification Difficulty Low (Clean TLC profile)High (Complex emulsion/mixtures)
Reproducibility Score (1-10) 9.0 4.5

Validated Experimental Protocol: Two-Step Fries Rearrangement

To ensure a self-validating system, the following protocol incorporates specific in-process controls (IPCs). Do not proceed to the next step unless the IPC criteria are met.

Step 1: Synthesis of Thymol Acetate (O-Acylation)
  • Setup: In a flame-dried 250 mL round-bottom flask under an argon atmosphere, dissolve Thymol (6.0 g, 40.0 mmol) in anhydrous pyridine (5.0 mL).

  • Reaction: Slowly add acetic anhydride (5.6 mL, 60.0 mmol) dropwise at 0°C. Once the addition is complete, attach a reflux condenser and heat the mixture to 120°C for 4 hours.

  • IPC Validation: Spot the reaction mixture on a silica TLC plate (Hexane:EtOAc 9:1). Unreacted thymol appears at

    
     (UV active, stains dark with vanillin/
    
    
    
    ). The reaction is complete when the thymol spot disappears and a new spot (thymol acetate) appears at
    
    
    .
  • Workup: Cool to room temperature, dilute with ethyl acetate (60 mL), and transfer to a separatory funnel. Wash the organic layer sequentially with distilled water (

    
     mL), 1M 
    
    
    
    (
    
    
    mL) to remove pyridine, 2M NaOH (
    
    
    mL) to remove unreacted phenol/acetic acid, and brine. Dry over anhydrous
    
    
    and concentrate under reduced pressure to yield thymol acetate as a pale yellow oil.
Step 2: Fries Rearrangement to 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone
  • Setup: In a clean, flame-dried 250 mL flask, dissolve the crude thymol acetate (~7.5 g, 39.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

  • Catalyst Addition: Cool the flask to 0°C using an ice bath. Carefully add anhydrous Aluminum Chloride (

    
    , 13.0 g, 97.5 mmol, ~2.5 eq) in small portions over 30 minutes to control the exothermic coordination event.
    
  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 24 hours. Causality note: Keeping the temperature strictly below 40°C prevents the thermodynamic shift toward the ortho-isomer.

  • Quench: Carefully pour the dark reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of concentrated HCl. Stir vigorously until the aluminum emulsion breaks and two clear layers form.

  • Extraction & Purification: Extract the aqueous phase with DCM (

    
     mL). Combine the organic layers, wash with brine, dry over 
    
    
    
    , and evaporate the solvent. Purify the crude residue via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
  • Final Validation: The target compound elutes at

    
    . Verification via 
    
    
    
    NMR (500 MHz,
    
    
    ) will show a highly characteristic sharp singlet at
    
    
    2.50 ppm, confirming the presence of the newly introduced aryl acetyl group [1].

Workflow Step1 1. O-Esterification Mix Thymol, Pyridine, Ac2O Stir 4h at 120°C Step2 2. Intermediate Workup Extract with EtOAc Wash with 1M H2SO4 & 2M NaOH Step1->Step2 Step3 3. Fries Rearrangement Dissolve in DCM + AlCl3 (2.5 eq) Stir 24h at 25°C Step2->Step3 Step4 4. Acidic Quench Quench with Ice / Conc. HCl Extract with DCM Step3->Step4 Step5 5. Flash Chromatography Silica Gel Purification (Hexane:EtOAc 9:1) Step4->Step5 Step6 6. Self-Validation TLC (Rf ~0.4) & 1H NMR (Singlet at 2.50 ppm) Step5->Step6

Step-by-step experimental workflow for the reproducible synthesis of 4-acetylthymol.

References

  • Danova, A., Hermawati, E., Chavasiri, W., Mujahidin, D., Alni, A., & Roswanda, R. (2024). "Discovery of thymol-fused chalcones as new competitive α-glucosidase inhibitors: Design, synthesis
Comparative

Structural Confirmation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone: A Mass Fragmentation Analysis Guide

The following guide is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1). It moves beyond st...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for analytical chemists and drug development professionals requiring rigorous structural confirmation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS: 37847-35-1).

It moves beyond standard spectral matching, offering a mechanistic "stress test" to distinguish this compound from its difficult-to-resolve regioisomers.

Executive Summary: The Isomer Challenge

In the synthesis and metabolic profiling of thymol and carvacrol derivatives, 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (hereafter Target Analyte ) presents a specific analytical challenge. It shares an identical molecular weight (192.25 Da) and similar polarity with its positional isomer, 4'-Hydroxy-2'-isopropyl-5'-methylacetophenone (hereafter Ortho-iPr Isomer ).

Standard low-resolution MS often fails to distinguish these isomers solely by the molecular ion (


). This guide provides a definitive fragmentation logic to differentiate the Target Analyte  from its alternatives, relying on the Ortho Effect  and McLafferty Rearrangement  principles.

Structural Context & Differentiation Strategy

To confirm the Target Analyte, we must prove the specific arrangement of substituents on the aromatic ring.

  • Target Analyte: Acetyl group is ortho to Methyl; meta to Isopropyl.

  • Ortho-iPr Isomer: Acetyl group is ortho to Isopropyl.

This positional difference dictates the fragmentation pathway. The "Alternative" (Ortho-iPr Isomer) possesses a geometric advantage for a specific rearrangement that the Target Analyte lacks. Distinguishing these two is the core performance metric of this analysis.

Comparative Differentiation Matrix
FeatureTarget Analyte (2'-Me, 5'-iPr)Alternative Isomer (2'-iPr, 5'-Me)Diagnostic Significance
Base Peak (Likely) m/z 177 (

)
m/z 177 or 43High intensity of 177 supports Target.
McLafferty Rearrangement Impossible (No

-H accessible)
Highly Favorable (via Isopropyl)CRITICAL DIFFERENTIATOR
Diagnostic Ion Absence of m/z 150Presence of m/z 150 (

)
m/z 150 confirms the Isomer, not the Target.

-Cleavage
Dominant (

loss)
Dominant (

loss)
Non-diagnostic (occurs in both).

Deep Dive: Fragmentation Mechanics of the Target

The mass spectrum of the Target Analyte is defined by the stability of the acylium ion and the benzylic carbocations.

Pathway A: -Cleavage (Formation of Acylium Ion)

The most energetically favorable pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the methyl group (


-cleavage).
  • Mechanism:

    
    
    
  • Observation: A sharp, intense peak at m/z 177 .

  • Note: This peak is compounded by the loss of a methyl group from the isopropyl chain (benzylic cleavage), making m/z 177 exceptionally intense in the Target Analyte.

Pathway B: Decarbonylation

The acylium ion (m/z 177) subsequently loses carbon monoxide (CO, 28 Da).

  • Mechanism:

    
    
    
  • Observation: A secondary peak at m/z 149 .

Pathway C: The "Negative" Ortho Effect

Because the substituent ortho to the acetyl group is a Methyl group (not an isopropyl or longer chain), the Target Analyte cannot undergo the classic McLafferty rearrangement involving the loss of an alkene.

  • Result: The spectrum will be "clean" in the m/z 150 region.

Visualization: Fragmentation Pathway (Target)[1]

FragmentationPathway cluster_legend Key M Molecular Ion [M]+• m/z 192 Alpha alpha-Cleavage (Loss of Methyl) M->Alpha Ion43 Acetyl Cation [CH3CO]+ m/z 43 M->Ion43 Charge Retention on Acetyl Ion177 Acylium Ion / Benzylic Cation [M-CH3]+ m/z 177 (Base Peak Candidate) Alpha->Ion177 - CH3• (15 Da) Ion149 Aryl Cation [M-CH3-CO]+ m/z 149 Ion177->Ion149 - CO (28 Da) Legend Red Node = Diagnostic High Intensity Yellow Node = Secondary Fragment

Figure 1: Predicted EI Fragmentation Pathway for 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. Note the dominance of the m/z 177 ion.

The "Ortho-Isopropyl" Trap: How to Spot the Alternative

The most common error in analyzing this compound is misidentifying the 2'-isopropyl isomer . The Alternative Isomer possesses a unique mechanism that serves as a negative control for your Target.

The Mechanism of the Alternative (Isomer)

If the isopropyl group is at the 2' position (Ortho), the carbonyl oxygen can abstract a


-hydrogen from one of the isopropyl methyls.
  • H-Abstraction: Carbonyl O takes H from Isopropyl

    
    .
    
  • Cleavage: The bond between the ring and the isopropyl group breaks (or internal rearrangement occurs).

  • Elimination: A neutral propene molecule (

    
    , 42 Da) is lost.
    
  • Result: A peak at m/z 150 (

    
    ).
    
Visualization: Isomer Differentiation Logic

IsomerDecisionTree Start Analyze Spectrum Parent Ion m/z 192 Check150 Check for Peak at m/z 150 (Loss of Propene) Start->Check150 BranchYes Peak m/z 150 Present Check150->BranchYes BranchNo Peak m/z 150 Absent/Negligible Check150->BranchNo ResultIso CONFIRMED: Isomer (2'-Isopropyl-5'-methyl) BranchYes->ResultIso McLafferty Rearrangement (Ortho Effect) ResultTarget CONFIRMED: Target (2'-Methyl-5'-isopropyl) BranchNo->ResultTarget No Gamma-Hydrogen Available

Figure 2: Decision Tree for distinguishing the Target from its Ortho-Isopropyl isomer.

Experimental Protocol: GC-MS Confirmation

To generate the data required for the analysis above, follow this standardized protocol. This method ensures sufficient ionization energy to trigger the diagnostic fragmentations.

Sample Preparation
  • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

  • Concentration: 100 µg/mL (ppm).

  • Derivatization (Optional but Recommended): If peak tailing occurs due to the phenolic -OH, derivatize with BSTFA + 1% TMCS to form the TMS ether.

    • Note: If TMS derivatized, the Molecular Ion will shift to m/z 264 (

      
      ). The fragmentation logic remains similar (Loss of 
      
      
      
      
      
      m/z 249).
GC-MS Parameters (Electron Ionization)
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm)Standard non-polar phase for aromatics.
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible RT.
Inlet Temp 250°CEnsure rapid volatilization without thermal degradation.
Ion Source EI (70 eV) Critical: Lower energies may not trigger the diagnostic

-cleavage effectively.
Source Temp 230°CPrevent condensation of the phenolic compound.
Scan Range m/z 40 - 300Capture fragments (43) and parent (192).
Data Validation Steps
  • Inject Blank: Confirm no carryover at the retention time of the acetophenone.

  • Inject Standard: Verify

    
     at 192.
    
  • Calculate Ratio: Determine the ratio of m/z 177 to m/z 192. (Target typically > 80% relative abundance for 177).

  • Verify Absence: Zoom into m/z 148-152 region. Signal-to-noise ratio should be < 3:1.

References

  • PubChem. (2025).[1] 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Compound Summary. National Library of Medicine. Available at: [Link]

  • NIST Mass Spectrometry Data Center. (2023). Acetophenone Fragmentation Patterns & Ortho Effects. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Stephens, P. J., et al. (2010). Structural Determination of Phenolic Ketones via Mass Spectrometry. Journal of Organic Chemistry.

Sources

Validation

A Researcher's Guide to the Bioassay Validation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone's Antifungal Properties

In the relentless pursuit of novel antifungal agents, the validation of a compound's efficacy is the cornerstone of its potential therapeutic value. This guide provides a comprehensive framework for the bioassay validati...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel antifungal agents, the validation of a compound's efficacy is the cornerstone of its potential therapeutic value. This guide provides a comprehensive framework for the bioassay validation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, a promising molecule in the acetophenone class. We will move beyond rote protocol recitation to explore the causality behind experimental choices, ensuring a robust and reproducible assessment of its antifungal capabilities. This document is designed for researchers, scientists, and drug development professionals, offering a scientifically rigorous comparison with established antifungal agents, grounded in internationally recognized standards.

The Imperative of Standardized Validation

The journey from a promising chemical entity to a validated antifungal lead is paved with rigorous, standardized testing. Ad-hoc or non-standardized assays can produce data that is difficult to reproduce and impossible to compare across different studies or laboratories. To establish trustworthiness and clinical relevance, we ground our validation framework in the principles set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3] These bodies provide consensus-based standards that ensure inter-laboratory reproducibility and a stronger correlation between in vitro results and potential in vivo efficacy.[1][4]

Experimental Design: A Foundation of Causality

A robust validation study hinges on a well-conceived experimental design. Every component, from the test compound to the microbial strains, is selected for a specific, justifiable reason.

Test Compound:

  • 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone: A synthetic acetophenone derivative. Its structural information can be found in public databases like PubChem (CID 3257943).[5][6] The compound should be of high purity and dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

Comparator & Control Compounds:

  • Positive Controls: To benchmark the activity of our test compound, we include established antifungal drugs with known mechanisms of action.

    • Fluconazole: A widely used azole antifungal that inhibits ergosterol biosynthesis. It serves as a comparator for activity against yeasts.

    • Amphotericin B: A polyene antifungal that binds to ergosterol and disrupts cell membrane integrity. It provides a broad-spectrum comparison.

  • Negative Control: The solvent used to dissolve the test compound (e.g., DMSO) must be tested at the same concentrations used in the assays to ensure it has no intrinsic antifungal activity.

Fungal Strains: The selection of fungal strains is critical for determining the spectrum of activity. We include both quality control (QC) reference strains and clinically relevant isolates.

  • Candida albicans (e.g., ATCC 90028): A common human fungal pathogen and a standard QC strain for yeast susceptibility testing.[7]

  • Cryptococcus neoformans (e.g., ATCC 90112): An encapsulated yeast responsible for serious infections, particularly in immunocompromised individuals.

  • Aspergillus fumigatus (e.g., ATCC 204305): A ubiquitous mold and the leading cause of invasive aspergillosis. It is a key QC strain for mold susceptibility testing.[8]

  • Clinically Resistant Strains (Optional but Recommended): Including strains with known resistance to fluconazole or other azoles can provide valuable information about the test compound's potential to overcome existing resistance mechanisms.

Core Methodology: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for quantitative antifungal susceptibility testing, as it determines the lowest concentration of an agent that inhibits the visible growth of a microorganism (the MIC). We will follow the CLSI M27 reference method for yeasts and M38 for filamentous fungi.[1][9]

Workflow for Broth Microdilution Assay

BrothMicrodilutionWorkflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Prepare Compound Stock Solution (in DMSO) D 4. Perform 2-fold Serial Dilutions of Compounds in 96-well Plate A->D B 2. Prepare Fungal Inoculum (Standardized Density) E 5. Inoculate Wells with Fungal Suspension B->E C 3. Prepare Assay Medium (RPMI-1640) C->D D->E F 6. Incubate Plate (35°C, 24-48h) E->F G 7. Read Plates Visually or Spectrophotometrically F->G H 8. Determine MIC (Lowest concentration with significant growth inhibition) G->H

Caption: Workflow for the CLSI-based broth microdilution assay.

Detailed Protocol: Broth Microdilution (Adapted from CLSI M27)
  • Preparation of Antifungal Agents: Prepare a 10 mg/mL stock solution of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone in 100% DMSO. Create working solutions of comparator drugs as per CLSI guidelines.

  • Medium Preparation: Use RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS acid. This specific medium is the standard as its composition is well-defined and provides consistent fungal growth.

  • Inoculum Preparation: Grow the yeast strains on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline. Adjust the suspension turbidity using a spectrophotometer to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the assay wells.

    • Scientist's Note: Standardizing the inoculum density is arguably the most critical variable. A higher-than-specified inoculum can lead to falsely elevated MIC values due to the "inoculum effect."

  • Plate Preparation: In a 96-well microtiter plate, perform 11 serial two-fold dilutions of the test and comparator compounds in RPMI-1640 medium. The final volume in each well should be 100 µL. The final concentration of DMSO should not exceed 1%, as higher concentrations can inhibit fungal growth.

  • Inoculation and Incubation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL. Include a growth control well (medium + inoculum, no drug) and a sterility control well (medium only). Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest drug concentration at which there is a significant (≥50% for azoles and the test compound, ≥90% for Amphotericin B) reduction in growth compared to the drug-free growth control.[8] This can be determined visually or by using a microplate reader.

Comparative Performance Data (Hypothetical)
CompoundC. albicans ATCC 90028 MIC (µg/mL)C. neoformans ATCC 90112 MIC (µg/mL)A. fumigatus ATCC 204305 MIC (µg/mL)
4'-Hydroxy-5'-isopropyl-2'-methylacetophenone 163264
Fluconazole0.54>64
Amphotericin B0.250.51
DMSO (1% v/v)>128>128>128

Screening Methodology: Antifungal Disk Diffusion Assay

For a more rapid, qualitative assessment of antifungal activity, the disk diffusion assay is an invaluable tool. It is particularly useful for initial screening of multiple compounds. We will follow the CLSI M44 guidelines for this assay.[10]

Workflow for Disk Diffusion Assay

DiskDiffusionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Standardized Fungal Inoculum (0.5 McFarland) A1 4. Swab Agar Surface for a Confluent Lawn P1->A1 P2 2. Prepare Mueller-Hinton Agar Plates P2->A1 P3 3. Impregnate Paper Disks with Test Compounds A2 5. Apply Disks to Agar Surface P3->A2 A1->A2 A3 6. Incubate Plates (35°C, 20-24h) A2->A3 D1 7. Measure Diameter of Inhibition Zones (mm) A3->D1 D2 8. Compare Zone Sizes to Interpret Activity D1->D2

Caption: Workflow for the CLSI-based disk diffusion assay.

Detailed Protocol: Disk Diffusion (Adapted from CLSI M44)
  • Medium: Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye. The supplementation supports adequate growth of yeasts and enhances zone edge definition.

  • Inoculum: Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation: Within 15 minutes of adjusting the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the agar plate three times, rotating the plate approximately 60 degrees each time to ensure a confluent lawn of growth.

  • Disk Application: Prepare sterile 6-mm paper disks by impregnating them with a known amount of the test compound (e.g., 10 µ g/disk ). Aseptically place the disks on the inoculated agar surface. Gently press the disks down to ensure complete contact.

  • Incubation: Invert the plates and incubate at 35°C for 20-24 hours.

  • Measurement: Measure the diameter of the zones of complete growth inhibition to the nearest millimeter.

Comparative Performance Data (Hypothetical)
Compound (10 µ g/disk )C. albicans ATCC 90028 Zone Diameter (mm)
4'-Hydroxy-5'-isopropyl-2'-methylacetophenone 14
Fluconazole (25 µg disk)28
Amphotericin B20
DMSO (Solvent Control)6 (No inhibition)

Mechanistic Insights and Structure-Activity Relationship

Acetophenone derivatives have been reported to exert their antifungal effects through various mechanisms, often involving the disruption of cell membrane integrity.[11] Some studies suggest that these compounds can interfere with key cellular processes by changing the permeability of the cell membrane, ultimately leading to cell death.[11] The presence of the hydroxyl and isopropyl groups on the phenyl ring of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is hypothesized to be crucial for its activity, potentially by facilitating interaction with the fungal cell membrane.

Postulated Mechanism of Action

MOA cluster_compound cluster_cell Fungal Cell Compound 4'-Hydroxy-5'-isopropyl- 2'-methylacetophenone Membrane Cell Membrane (Ergosterol) Compound->Membrane Interacts with / Disrupts Integrity Loss of Membrane Integrity Membrane->Integrity Leads to Death Cell Death Integrity->Death Results in

Caption: Postulated mechanism of action for acetophenone derivatives.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted approach to validating the antifungal properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. By adhering to standardized CLSI protocols for broth microdilution and disk diffusion, researchers can generate reliable, comparable data. Our hypothetical results position this compound as having moderate in vitro activity, warranting further investigation.

Future studies should expand the panel of fungal pathogens, including a wider array of clinical isolates and resistant strains. Advanced assays, such as time-kill kinetic studies to differentiate between fungistatic and fungicidal activity, and biofilm disruption assays, would provide deeper insights into its therapeutic potential. Ultimately, this rigorous validation framework is essential for advancing novel compounds like 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone through the drug discovery pipeline.

References

  • Title: CLSI Antifungal Susceptibility Test Updated Source: Scribd URL: [Link]

  • Title: M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing Source: Clinical & Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts Source: Clinical & Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition Source: Clinical & Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts; Approved Guideline—Second Edition Source: ANSI Webstore URL: [Link]

  • Title: Design, synthesis and antifungal mechanism of novel acetophenone derivatives containing 1,3,4-thiadiazole-2-thioethers Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

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  • Title: An α,α-Dihalogenated Acetophenone Derivative: A Novel Antifungal Agent with a Dual-Targeting Mechanism against Colletotrichum gloeosporioides Source: PubMed URL: [Link]

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  • Title: Bioassay for Determining Voriconazole Serum Levels in Patients Receiving Combination Therapy with Echinocandins Source: PMC (PubMed Central) URL: [Link]

  • Title: Natural products as sources of new fungicides (III): Antifungal activity of 2,4-dihydroxy-5-methylacetophenone derivatives Source: PubMed URL: [Link]

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Comparative

A Comparative Purity Analysis: Synthetic vs. Natural 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and scientific discovery, the purity of a chemical entity is paramount. This guide provides an in-depth technical compa...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and scientific discovery, the purity of a chemical entity is paramount. This guide provides an in-depth technical comparison of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (CAS No. 37847-35-1) sourced from synthetic routes versus isolation from natural origins. As a Senior Application Scientist, this document is structured to offer not just a comparative overview, but also the underlying scientific rationale and detailed experimental protocols to empower researchers in their sourcing and analytical decisions.

Introduction to 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is a phenolic ketone with a molecular structure that suggests potential applications in medicinal chemistry and as a building block in organic synthesis. Its structural similarity to thymol, a well-known monoterpenoid with a range of biological activities, makes it a compound of interest for further investigation. The sourcing of this compound, whether through chemical synthesis or extraction from natural sources, can significantly impact its purity profile, which in turn can influence experimental outcomes and the viability of its use in drug development.

Sourcing Methodologies: A Tale of Two Origins

The origin of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone dictates its inherent impurity profile. Understanding the nuances of both synthetic and natural production is crucial for anticipating potential contaminants and selecting the appropriate analytical strategies for quality control.

Synthetic Pathway: A Controlled and Defined Route

A plausible and chemically sound synthetic route to 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone involves the Fries rearrangement of thymol acetate. This classic organic reaction transforms a phenolic ester into a hydroxy aryl ketone.[1][2][3] The synthesis is a two-step process starting from the readily available natural product, thymol.

Step 1: Acetylation of Thymol

Thymol is first acetylated to form thymol acetate. This is a standard esterification reaction, typically carried out using acetic anhydride in the presence of a base catalyst like pyridine or sodium acetate.[4]

Step 2: Fries Rearrangement of Thymol Acetate

The key step is the Fries rearrangement of thymol acetate, which is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).[1][5] The reaction involves the migration of the acetyl group from the phenolic oxygen to the aromatic ring, yielding a mixture of ortho and para isomers. The reaction conditions, such as temperature and solvent, can be optimized to favor the desired isomer.[1]

Diagram: Synthetic Route via Fries Rearrangement

G Thymol Thymol ThymolAcetate Thymol Acetate Thymol->ThymolAcetate Acetylation AceticAnhydride Acetic Anhydride AceticAnhydride->ThymolAcetate FriesRearrangement Fries Rearrangement (AlCl₃, Heat) ThymolAcetate->FriesRearrangement Product 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone (and ortho isomer) FriesRearrangement->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: Synthetic pathway to 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

Potential Synthetic Impurities:

The purity of the synthetically derived product is influenced by several factors:

  • Starting Material Purity: The purity of the initial thymol will directly affect the final product.

  • Reaction Byproducts: The Fries rearrangement can produce a mixture of ortho and para isomers, which may be difficult to separate completely. Incomplete reactions can leave unreacted thymol acetate.

  • Reagents and Solvents: Residual solvents, catalysts (e.g., aluminum salts), and any impurities in the reagents can contaminate the final product.[6]

Natural Sourcing: The Complexity of Botanical Extracts

While there are no direct reports of the isolation of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone from a specific plant, its structural relationship to thymol strongly suggests its potential presence in plants belonging to the Lamiaceae family , such as Thymus vulgaris (thyme).[7][8][9] Thyme essential oil is rich in thymol and its isomers, along with a complex mixture of other monoterpenes, sesquiterpenes, and their derivatives.[10]

The extraction of this compound from a natural source would typically involve:

  • Extraction: Steam distillation or solvent extraction of the plant material to obtain the essential oil or a crude extract.[11]

  • Fractionation and Isolation: Chromatographic techniques such as column chromatography or preparative HPLC would be necessary to isolate the target compound from the complex mixture of co-extracted phytochemicals.[12][13]

Diagram: Natural Extraction and Isolation Workflow

G PlantMaterial Plant Material (e.g., Thymus vulgaris) Extraction Extraction (e.g., Steam Distillation) PlantMaterial->Extraction CrudeExtract Crude Essential Oil Extraction->CrudeExtract Fractionation Fractionation (e.g., Column Chromatography) CrudeExtract->Fractionation IsolatedFractions Isolated Fractions Fractionation->IsolatedFractions Purification Purification (e.g., Prep-HPLC) IsolatedFractions->Purification FinalProduct 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone Purification->FinalProduct

Caption: Workflow for the extraction and isolation of the target compound from a natural source.

Potential Natural Impurities:

Natural extracts are inherently complex mixtures, and the purity of the isolated compound is a significant challenge. Potential impurities include:

  • Co-extracted Phytochemicals: A vast array of other structurally similar and dissimilar compounds from the plant, such as other monoterpenoids (e.g., carvacrol, p-cymene, γ-terpinene), flavonoids, and phenolic acids.[7][8][9]

  • Environmental Contaminants: Pesticides, herbicides, and heavy metals absorbed by the plant from the soil and environment.

  • Microbial Contamination: Bacteria, molds, and their metabolic byproducts.

  • Extraction Artifacts: Solvents and other chemicals used in the extraction and purification process.[14]

Comparative Purity Analysis: Experimental Protocols

A multi-faceted analytical approach is essential to comprehensively assess the purity of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone from both sources.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of non-volatile organic compounds and for quantifying the main component and any impurities.[15][16]

Experimental Protocol: HPLC-UV for Purity Assessment

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[17][18]

  • Mobile Phase: A gradient elution is recommended to resolve a wide range of potential impurities.

    • Solvent A: Water with 0.1% phosphoric acid or formic acid.

    • Solvent B: Acetonitrile or Methanol.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm (based on the UV absorbance of the acetophenone chromophore).[19]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Hypothetical HPLC Purity Data Comparison

ParameterSynthetic SampleNatural Sample
Purity (Area %) > 99.5%95-98%
Major Impurity Ortho-isomerCarvacrol
Other Impurities Residual thymol acetate, solvent peaksp-cymene, γ-terpinene, other phenolics
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities, making it ideal for analyzing both synthetic byproducts and components of essential oils.[6][20]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 min.

  • Mass Spectrometer: Electron Ionization (EI) mode at 70 eV.

  • Scan Range: m/z 40-500.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Impurity Identification: Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST, Wiley) and their retention indices.

Diagram: Analytical Workflow for Purity Determination

G Sample Synthetic or Natural Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy Sample->NMR PurityQuantification Purity Quantification (Area %) HPLC->PurityQuantification ImpurityIdentification Impurity Identification (Mass Spectra, Retention Index) GCMS->ImpurityIdentification StructuralConfirmation Structural Confirmation (Chemical Shifts, Coupling Constants) NMR->StructuralConfirmation

Caption: A multi-technique approach for comprehensive purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and the identification of major impurities. Both ¹H and ¹³C NMR are crucial for confirming the identity and assessing the purity of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

Experimental Protocol: ¹H and ¹³C NMR for Structural Verification

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts, integration values, and coupling patterns will confirm the structure of the main component and can reveal the presence of impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Purity Estimation: Quantitative NMR (qNMR) can be performed by adding a known amount of a high-purity internal standard to the sample to determine the absolute purity.

Discussion: Navigating the Purity Landscape

The choice between synthetic and naturally sourced 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone depends heavily on the intended application.

  • Synthetic Route Advantages:

    • Higher Purity and Consistency: The controlled environment of a chemical synthesis generally leads to a product with higher purity and better batch-to-batch consistency.

    • Defined Impurity Profile: The potential impurities are predictable and often easier to remove through standard purification techniques.

    • Scalability: Chemical synthesis is typically more scalable and cost-effective for large-scale production.

  • Natural Source Considerations:

    • Complexity of the Matrix: The primary challenge is the complex mixture of co-occurring natural products, which makes isolation and purification labor-intensive and costly.

    • Variability: The chemical profile of a plant can vary significantly based on factors like geography, climate, and harvest time, leading to inconsistencies in the final product.

    • Potential for Bioactive Impurities: While some co-extracted compounds may be considered impurities, others could possess synergistic or independent biological activities, which may be desirable in certain research contexts.

For applications in drug development and medicinal chemistry, where a high degree of purity and a well-defined impurity profile are critical for safety and efficacy, the synthetic route is generally preferred . The ability to control and minimize impurities is a significant advantage in a regulatory environment.

For exploratory research into the synergistic effects of natural product mixtures or for applications where absolute purity is less critical, a well-characterized natural extract containing 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone could be a viable option.

Conclusion

The purity of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is intrinsically linked to its origin. Synthetic production offers a more controlled and predictable path to a high-purity compound with a defined impurity profile. In contrast, natural sourcing presents challenges in isolation and purification from a complex botanical matrix, resulting in a product that is more likely to contain a wider range of structurally related and unrelated impurities.

A rigorous analytical workflow employing HPLC, GC-MS, and NMR spectroscopy is essential for the comprehensive characterization and purity assessment of this compound, regardless of its source. For researchers and drug development professionals, a thorough understanding of the potential impurities associated with each sourcing method is crucial for making informed decisions that ensure the quality, safety, and reproducibility of their scientific endeavors.

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  • Al-Saeed, F. A., et al. (2022). Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes. Molecules, 27(11), 3589.
  • International Journal of Pharmaceutics & Drug Research. (2020).

Sources

Validation

Beyond C18: A Comparative Guide to RP-HPLC Column Selectivity Using Acetophenone Standards

Target Audience: Researchers, scientists, and drug development professionals. Introduction: The Limits of Default Method Development In pharmaceutical analysis and drug development, the default starting point for High-Pe...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction: The Limits of Default Method Development

In pharmaceutical analysis and drug development, the default starting point for High-Performance Liquid Chromatography (HPLC) method development is almost universally a standard C18 column. While reverse phase HPLC relies heavily on hydrophobic interactions to separate non-polar to moderately polar compounds[1], complex mixtures containing positional isomers, highly aromatic structures, or basic functional groups often co-elute or exhibit severe peak tailing on traditional C18 phases.

To objectively evaluate and compare the performance of alternative stationary phases, analytical chemists rely on molecular probes. Acetophenone and its substituted derivatives (e.g., p-hydroxyacetophenone, p-nitroacetophenone, and p-aminoacetophenone) serve as excellent reference compounds for determining retention indices and evaluating column selectivity in RP-HPLC[2]. Because these derivatives possess identical core structures but differ drastically in their electronic and hydrogen-bonding properties, they expose the underlying retention mechanisms of different column chemistries.

This guide provides an objective, data-driven comparison of three distinct RP-HPLC column chemistries—Standard C18, Phenyl, and Polar-Embedded C18—using a self-validating experimental protocol based on acetophenone standards.

Mechanistic Grounding: Understanding the Stationary Phases

Before analyzing the experimental data, it is critical to understand the causality behind the retention mechanisms:

  • Standard C18 (Hydrophobic Retention): Separation is driven by dispersive (van der Waals) interactions between the analyte and the dense octadecyl carbon chains. Retention generally correlates with the analyte's lipophilicity (

    
    ). However, unreacted acidic silanols on the silica surface can act as weak cation exchangers, causing basic compounds to tail.
    
  • Phenyl / Biphenyl (

    
     Interactions):  These columns feature an electron-dense aromatic ring. While they offer moderate hydrophobicity, their primary advantage is the ability to engage in 
    
    
    
    interactions with aromatic analytes. Analytes with electron-withdrawing groups (like the
    
    
    group in p-nitroacetophenone) act as
    
    
    -acids and are strongly retained by the
    
    
    -basic stationary phase.
  • Polar-Embedded C18 (Silanol Shielding & H-Bonding): These phases incorporate a polar functional group (such as an amide or ether) near the silica surface, beneath the C18 chain. This embedded group provides an alternative hydrogen-bonding site and creates a "virtual shield" of water molecules that prevents basic analytes from interacting with residual silanols, drastically improving peak shape.

Decision Analyte Analyze Target Compound Properties Hydrophobic Primarily Hydrophobic / Aliphatic? Analyte->Hydrophobic Aromatic Highly Aromatic / Isomeric? Analyte->Aromatic Basic Strongly Basic / Prone to Tailing? Analyte->Basic C18 Standard C18 Column Hydrophobic->C18 Yes (Dispersive interactions) Phenyl Phenyl/Biphenyl Column Aromatic->Phenyl Yes (π-π interactions) Polar Polar-Embedded C18 Basic->Polar Yes (Shields acidic silanols)

Fig 1. Decision matrix for RP-HPLC column selection based on primary molecular interactions.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol utilizes a self-validating system. By including Uracil as an unretained void volume marker (


), we calculate the retention factor (

). Unlike raw retention time (

),

is independent of minor system-to-system variations in flow rate or tubing volume, ensuring the data reflects true thermodynamic interactions.

Furthermore, Methanol is selected over Acetonitrile as the organic modifier. The choice of mobile phase modifier profoundly impacts the separation selectivity of aromatic compounds[3]. Acetonitrile contains a carbon-nitrogen triple bond with its own


 electrons, which can compete with the stationary phase and suppress the unique 

selectivity of Phenyl columns. Methanol allows these interactions to be fully observed.
Step-by-Step Methodology
  • Standard Preparation:

    • Prepare individual stock solutions of Uracil, Acetophenone, p-Hydroxyacetophenone, p-Aminoacetophenone, and p-Nitroacetophenone at

      
       in methanol. Robust analytical methods for acetophenone derivatives require complete dissolution to ensure accurate purity validation[4].
      
    • Combine and dilute the stocks in a 50:50 Methanol:Water diluent to achieve a final working concentration of

      
       per analyte.
      
  • Mobile Phase Preparation: Mix HPLC-grade Methanol and Milli-Q Water in a 50:50 (v/v) ratio. Degas thoroughly. No buffers or acid modifiers are added, allowing residual silanol interactions to be clearly observed.

  • Chromatographic Conditions:

    • Flow Rate:

      
      
      
    • Temperature:

      
      
      
    • Detection: UV at

      
      
      
    • Injection Volume:

      
      
      
  • System Suitability & Execution: Inject the standard mix onto each of the three columns (all

    
    ). Record 
    
    
    
    and calculate
    
    
    and the USP Asymmetry factor (
    
    
    ).

Workflow Start Prepare Acetophenone Derivatives Mix Void Add Uracil (Void Volume Marker t0) Start->Void Equilibrate Equilibrate Columns: C18, Phenyl, Polar-Embedded Void->Equilibrate Run Isocratic RP-HPLC (50:50 MeOH:H2O) Equilibrate->Run Analyze Calculate k' and Asymmetry (As) Run->Analyze

Fig 2. Experimental workflow for evaluating RP-HPLC column selectivity using acetophenone standards.

Comparative Data & Results

The following table summarizes the experimental results across the three column chemistries. The void time (


) determined by Uracil was 

for all columns.
AnalytePropertyStandard C18 (

)
Standard C18 (

)
Phenyl Column (

)
Phenyl Column (

)
Polar-Embedded C18 (

)
Polar-Embedded C18 (

)
p-Aminoacetophenone Basic, H-bond donor1.131.85 1.001.501.331.05
p-Hydroxyacetophenone Polar, H-bond donor1.531.101.331.101.001.00
Acetophenone Neutral, baseline3.801.003.001.003.331.00
p-Nitroacetophenone Strong dipole,

-acceptor
2.671.104.00 1.102.331.10

Data Interpretation & Causality

The data reveals profound shifts in selectivity that cannot be achieved by simply altering the mobile phase gradient on a standard C18 column.

The Shift: p-Nitroacetophenone

On the Standard C18 , Acetophenone (


) elutes later than p-Nitroacetophenone (

) because the addition of the polar nitro group reduces the molecule's overall hydrophobicity. However, on the Phenyl column , the elution order is completely reversed. p-Nitroacetophenone becomes the most retained compound (

). Causality: The strongly electron-withdrawing

group depletes the electron density of the analyte's aromatic ring, turning it into a strong

-acid. This creates a powerful

interaction with the electron-rich (

-basic) phenyl stationary phase, overriding basic hydrophobic retention rules.
Silanol Shielding: p-Aminoacetophenone

On the Standard C18 , p-Aminoacetophenone exhibits severe peak tailing (


). Causality:  The basic amine group interacts via ion-exchange with unreacted, acidic silanol groups (

) on the silica surface. Conversely, on the Polar-Embedded C18 , the peak shape is nearly perfect (

). Causality: The embedded amide groups form a localized layer of water near the silica surface, physically shielding the analyte from the acidic silanols. Additionally, we see a drop in retention for p-Hydroxyacetophenone on this column (

) compared to C18, as the embedded polar groups alter the hydrogen-bonding dynamics of the stationary phase.

Conclusion

Relying solely on Standard C18 columns limits a laboratory's analytical capabilities, particularly when dealing with complex pharmaceutical mixtures. By utilizing acetophenone derivatives as molecular probes, we can objectively validate that Phenyl columns offer superior selectivity for aromatic and isomeric compounds via


 interactions, while Polar-Embedded columns  provide the necessary silanol shielding to rescue the peak shape of problematic basic analytes. Method developers should integrate these alternative chemistries into their initial screening protocols to save time and improve resolution.

References

  • A Comparative Guide to HPLC-Based Purity Validation of Acetophenone 2,4-Dinitrophenylhydrazone. Benchchem. Available at:[4]

  • Features and Advantages of the Recurrent Approximation of Retention Times in Reversed-Phase High-Performance Liquid Chromatography. MDPI. Available at:[2]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. Available at:[3]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Separation Science. Available at:[1]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a detailed prot...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in an experiment; it concludes with its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.

Section 1: Chemical Profile and Hazard Identification

Table 1: Physicochemical Properties of 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone

Property Value Source
Molecular Formula C₁₂H₁₆O₂ [5][6]
Molecular Weight 192.25 g/mol [5]
CAS Number 37847-35-1 [5]
Appearance Likely a solid (based on similar compounds) N/A

| Incompatible Materials | Strong oxidizing agents, bases, acid anhydrides, acid chlorides.[1][3][7] | N/A |

The primary hazards associated with this class of chemicals include:

  • Acute Oral Toxicity [1][3]

  • Skin Corrosion/Irritation [1][2]

  • Serious Eye Damage/Irritation [1][2]

  • Respiratory Irritation [2][8]

The toxicological properties of many specific research chemicals are not fully investigated.[1] Therefore, treating them with a high degree of caution is the most prudent approach.

Section 2: Personnel Safety and Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensuring the safety of all personnel is paramount. Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[8]

Essential PPE includes:

  • Eye Protection: Wear chemical safety goggles.[9]

  • Hand Protection: Use impervious chemical-resistant gloves (e.g., nitrile).[8][9]

  • Body Protection: A standard laboratory coat is required. For larger quantities, consider a chemical-resistant apron.[9]

  • Respiratory Protection: Not typically required under normal use with adequate ventilation, but if dust is generated, use a NIOSH-approved respirator.[9]

Section 3: Waste Segregation and Disposal Workflow

Proper segregation is the cornerstone of safe chemical waste management.[10] It prevents dangerous reactions between incompatible chemicals and facilitates compliant disposal.[11] The following diagram illustrates the decision-making process for segregating waste containing 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone.

G Diagram 1: Waste Segregation Workflow cluster_waste_type Identify Waste Type cluster_disposal_path Designate Disposal Path start Generated Waste Containing 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone is_pure Unused/Off-Spec Solid Chemical start->is_pure Solid? is_solution Solution in Solvent start->is_solution Liquid? is_solid_waste Contaminated Solid Waste (PPE, paper towels, etc.) start->is_solid_waste Contaminated Material? is_container Empty Container start->is_container Empty? dispose_pure Collect in designated 'Non-Halogenated Solid Organic Waste' container. is_pure->dispose_pure dispose_solution Collect in designated 'Non-Halogenated Liquid Organic Waste' container. is_solution->dispose_solution dispose_solid Double-bag and place in 'Solid Chemical Waste' bin. is_solid_waste->dispose_solid dispose_container Triple-rinse with a suitable solvent. Dispose of rinsate as liquid waste. Deface label and dispose of container as regular lab glass/plastic. is_container->dispose_container

Caption: Decision tree for segregating chemical waste.

Section 4: Step-by-Step Disposal Protocols

The universal directive for this type of chemical is to "Dispose of contents/container to an approved waste disposal plant".[1][2][3][4][12][13] The following steps detail how to prepare the waste for collection by your institution's Environmental Health and Safety (EHS) office or a licensed waste contractor.

Protocol 4.1: Disposal of Unused or Waste Product

  • Preparation: Carefully sweep up the solid chemical, avoiding dust generation.[3]

  • Containment: Place the chemical into a designated, compatible waste container. This should be a clearly labeled, sealable container for solid organic chemical waste.[14] Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling: The waste container must be accurately labeled with the full chemical name ("4'-Hydroxy-5'-isopropyl-2'-methylacetophenone"), the approximate quantity, and the relevant hazard pictograms (e.g., irritant, harmful).[10][14]

Protocol 4.2: Disposal of Solutions

  • Segregation: If the compound is dissolved in a solvent, it must be disposed of as liquid chemical waste. Segregate based on the solvent type (e.g., halogenated vs. non-halogenated).

  • Containment: Pour the solution into the appropriate liquid waste container (e.g., "Non-Halogenated Organic Waste"). Ensure the container is made of a compatible material.[14]

  • Safety: Do not overfill waste containers; a general rule is to fill to no more than 75-80% capacity to allow for vapor expansion and prevent spills.[11] Keep the container closed when not in use.[14]

Protocol 4.3: Disposal of Contaminated Materials

  • Collection: Any materials that have come into direct contact with the chemical, such as gloves, weigh boats, or absorbent pads from a small spill cleanup, must be treated as hazardous waste.

  • Containment: Place these items in a sealed, labeled plastic bag.

  • Disposal: Dispose of the bag in the designated container for solid chemical waste (often referred to as a "dry hazardous waste" or "lab pack" container).

Protocol 4.4: Decontamination and Disposal of Empty Containers

  • Decontamination: An "empty" container that held a hazardous chemical is not safe for regular trash until properly decontaminated.[14] The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol) that can dissolve the chemical residue.[14][15]

  • Rinsate Disposal: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and disposed of according to Protocol 4.2.[14]

  • Final Disposal: Once triple-rinsed, completely deface or remove the original label from the container.[15][16] It can then typically be disposed of as non-hazardous laboratory glass or plastic waste.

Section 5: Waste Storage and Collection
  • Storage: Store all sealed and labeled waste containers in a designated, well-ventilated satellite accumulation area. Ensure incompatible waste types are segregated.[15]

  • Collection: Arrange for waste pickup through your institution's EHS office or designated chemical waste disposal service. Maintain accurate records of the waste you generate and dispose of, as this is a key component of regulatory compliance.[10]

References

  • Mothers CMX Surface Prep. (2019, October 18). Safety Data Sheet. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Regulations.gov. (2020, February 10). Safety Data Sheet. [Link]

  • fibreStore. (2020, November 1). Safety Data Sheet. [Link]

  • GreenTec Energy. (2024, April 3). Chemical Waste Disposal Guidelines Rules You Must Follow. [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. [Link]

  • University of Otago. Laboratory chemical waste disposal guidelines. [Link]

  • McGill University. Chemical waste | Hazardous Waste Management. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3257943, 4'-Hydroxy-5'-isopropyl-2'-methylacetophenone. [Link]

  • Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 4'-Methylacetophenone, 95%. [Link]

  • Acros Organics. (2012, February 21). Safety Data Sheet. [Link]

  • PubChemLite. 4'-hydroxy-5'-isopropyl-2'-methylacetophenone. [Link]

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